molecular formula C22H22O10 B192538 Tilianin CAS No. 4291-60-5

Tilianin

货号: B192538
CAS 编号: 4291-60-5
分子量: 446.4 g/mol
InChI 键: NLZCOTZRUWYPTP-MIUGBVLSSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tilianin has been reported in Veratrum dahuricum, Agastache rugosa, and other organisms with data available.
from several medicinal plants including Agastache rugosa and Dracocephalum moldavia

属性

IUPAC Name

5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCOTZRUWYPTP-MIUGBVLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00962790
Record name 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4291-60-5
Record name Tilianin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4291-60-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acacetin 7-glucoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004291605
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-2-(4-methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00962790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Tilianin: A Comprehensive Technical Guide to its Natural Sources, Botanical Distribution, and Extraction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and cardioprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, its botanical distribution, and detailed methodologies for its extraction, isolation, and quantification. Furthermore, it elucidates the key signaling pathways modulated by this compound, offering valuable insights for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Botanical Distribution and Natural Sources of this compound

This compound is predominantly found in plants belonging to the Lamiaceae (mint) family, although its presence has been reported in other families as well. The concentration of this compound can vary significantly depending on the plant species, the specific part of the plant, and even the drying conditions of the plant material.

Table 1: Botanical Sources of this compound and Quantitative Data
Botanical NameFamilyPlant Part(s)This compound Content (mg/g dry weight)Reference(s)
Agastache mexicanaLamiaceaeAerial parts8.0[1][2]
Leaves and Stems (diploid)6.388 ± 0.005[1]
Leaves and Stems (tetraploid)up to 32.964 ± 0.004[1]
Agastache rugosaLamiaceaeAerial parts21.14 ± 0.15
Flowers6.33 µg/g[3]
Leaves2.18 µg/g[3]
Stems0.49 µg/g[3]
Roots0.14 µg/g[3]
Dracocephalum moldavicaLamiaceaeAerial partsMajor component[4][5][6]
Dracocephalum tanguticumLamiaceaeNot specifiedPresent[4]
Lygodium japonicumLygodiaceaeNot specifiedPresent[4]
Discocleidion rufescensEuphorbiaceaeNot specifiedPresent[4]
Crotalaria candicansFabaceaeNot specifiedPresent[7]
Tilia spp. (Linden)MalvaceaeNot specifiedPresent[8]

Experimental Protocols

Extraction and Isolation of this compound from Dracocephalum moldavica

This protocol describes a common method for the extraction and isolation of this compound from the aerial parts of Dracocephalum moldavica.[6]

Methodology:

  • Plant Material Preparation: Air-dry the aerial parts of D. moldavica at room temperature and powder the dried material.

  • Extraction:

    • Place the powdered plant material in a suitable vessel and add 40% ethanol (B145695) (EtOH) in a 1:10 (w/v) ratio.

    • Perform reflux extraction three times at 100°C.

    • Combine the ethanol solutions from the three extractions.

  • Concentration: Filter the combined ethanol solution and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Chromatographic Separation:

    • Subject the crude extract to column chromatography using HPD600 resin.

    • Elute the column sequentially with water, 50% EtOH, and 70% EtOH.

  • Purification:

    • Collect the 70% EtOH eluent, which contains the this compound-rich fraction.

    • Further purify this fraction using a silica (B1680970) gel column (100-200 mesh).

    • Elute the silica gel column with a chloroform:methanol (B129727) solvent system, using a gradient of increasing polarity (e.g., 95:5, 90:10, 80:20).

    • Collect the purified fractions containing this compound.

  • Final Product: Evaporate the solvent from the purified fractions to yield solid this compound. The purity can be assessed by High-Performance Liquid Chromatography (HPLC).

Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantification of this compound in plant extracts, as applied to Agastache mexicana.[1][2]

Methodology:

  • Chromatographic System:

    • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Column: Zorbax C18 SB-CN (4.6 mm × 250 mm, 5-μm particle size) or equivalent.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with a mixture of methanol and water in a 61:39 (v/v) ratio.

    • Flow Rate: 0.7 mL/min.

    • Detection Wavelength: 260 nm.

    • Column Temperature: Maintained at a constant temperature (e.g., 25°C).

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of pure this compound in methanol. Create a series of calibration standards by diluting the stock solution to known concentrations (e.g., 6.442, 13.027, 20.173, 27.693, 34.264, and 103.258 μg/mL).

    • Sample Preparation:

      • Prepare a methanolic extract of the plant material.

      • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Quantification:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the sample solution and determine the peak area corresponding to this compound.

    • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily the NF-κB and PI3K/Akt pathways, which are central to inflammation and cell survival, respectively.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. This compound has been shown to inhibit this pathway, thereby reducing the production of pro-inflammatory cytokines.[9]

Caption: this compound inhibits the NF-κB signaling pathway.

Activation of the PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival, proliferation, and apoptosis. This compound has been demonstrated to activate this pathway, contributing to its cytoprotective effects.[10]

PI3K_Akt_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates PIP2 PIP2 node_placeholder PI3K->node_placeholder PIP3 PIP3 Akt Akt PIP3->Akt Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Promotes This compound This compound This compound->PI3K Activates node_placeholder->PIP3 Phosphorylates

Caption: this compound activates the PI3K/Akt signaling pathway.

Conclusion

This technical guide provides a consolidated resource on the natural occurrences and analytical methodologies for this compound. The widespread distribution of this compound, particularly within the Lamiaceae family, highlights its potential as a readily available bioactive compound. The detailed experimental protocols offer a practical foundation for researchers aiming to isolate and quantify this flavonoid. Furthermore, the elucidation of its interaction with key cellular signaling pathways, such as NF-κB and PI3K/Akt, provides a mechanistic basis for its observed pharmacological effects and underscores its promise as a lead compound in the development of novel therapeutics. Further research is warranted to explore a wider range of botanical sources and to conduct comprehensive preclinical and clinical studies to fully realize the therapeutic potential of this compound.

References

Tilianin (acacetin-7-O-glucoside) chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a naturally occurring flavonoid glycoside, is a compound of significant interest in the fields of pharmacology and medicinal chemistry. Chemically identified as acacetin-7-O-glucoside, it is predominantly found in plants such as Tilia species, Agastache mexicana, and Dracocephalum moldavica.[1][2] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details established experimental protocols for its extraction, isolation, and analysis, and explores its mechanisms of action through various signaling pathways. All quantitative data are presented in structured tables for clarity, and key molecular pathways and experimental workflows are visualized using DOT language diagrams.

Chemical Structure and Identification

This compound is a flavonoid glycoside consisting of the flavone (B191248) acacetin (B1665396) linked to a β-D-glucopyranosyl moiety at the 7-position.[2][3]

Chemical Structure

Caption: 2D Chemical Structure of this compound.

Chemical Identifiers
IdentifierValue
IUPAC Name 5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one[4][5]
CAS Number 4291-60-5[3][6]
Molecular Formula C₂₂H₂₂O₁₀[3][6]
SMILES COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=C(C=C3O)O[C@H]4--INVALID-LINK--CO)O)O">C@@HO[3]
InChI InChI=1S/C22H22O10/c1-29-11-4-2-10(3-5-11)15-8-14(25)18-13(24)6-12(7-16(18)31-15)30-22-21(28)20(27)19(26)17(9-23)32-22/h2-8,17,19-24,26-28H,9H2,1H3/t17-,19-,20+,21-,22-/m1/s1[3][4]
InChIKey NLZCOTZRUWYPTP-MIUGBVLSSA-N[3][5]
Synonyms Acacetin 7-glucoside, Acacetin-7-O-glucoside, Astroside, Moldavoside[7][8][9]

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, formulation, and pharmacokinetic profile.

PropertyValueReference(s)
Molecular Weight 446.40 g/mol [3][10]
Appearance Off-white to light yellow solid powder[9][10]
Melting Point 260-262 °C[11]
Solubility Soluble in DMSO, Methanol (B129727), Ethanol (B145695), and Pyridine. Practically insoluble in water.[6][11][12]
pKa (Predicted) 6.11 ± 0.40[11]
logP (Predicted) 0.72[12]

Biological and Pharmacological Activities

This compound exhibits a wide spectrum of biological activities, making it a promising candidate for therapeutic applications. Its primary effects include anti-inflammatory, antioxidant, cardioprotective, and neuroprotective actions.[2][10]

Anti-inflammatory and Antioxidant Effects

This compound has been shown to exert potent anti-inflammatory effects by modulating key signaling pathways. It inhibits the production of pro-inflammatory cytokines and mediators.[2] Its antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS).[2]

Cardioprotective Effects

Numerous studies have highlighted the cardioprotective potential of this compound, particularly in the context of myocardial ischemia-reperfusion injury.[1]

Neuroprotective Effects

This compound has demonstrated neuroprotective properties, suggesting its potential in the management of neurodegenerative diseases.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Extraction and Isolation of this compound from Dracocephalum moldavica

The following protocol describes a common method for the extraction and isolation of this compound from the aerial parts of Dracocephalum moldavica.[1][6]

Extraction_Isolation_Workflow Extraction and Isolation of this compound plant_material Air-dried and powdered aerial parts of D. moldavica (90 kg) reflux Reflux three times with 40% EtOH at 100°C plant_material->reflux filtration_evaporation Filter and evaporate combined EtOH solution under reduced pressure reflux->filtration_evaporation crude_extract Crude Extract (3.2 kg) filtration_evaporation->crude_extract column_chromatography Partition using column chromatography (HPD600 resin) crude_extract->column_chromatography elution Elute with water, 50% EtOH, and 70% EtOH column_chromatography->elution silica_gel Filter 70% EtOH eluent on a silica (B1680970) gel column (100-200 mesh) elution->silica_gel 70% EtOH fraction elution_silica Elute with Chloroform:Methanol (95:5 -> 90:10 -> 80:20) silica_gel->elution_silica purified_product Collect Purified this compound elution_silica->purified_product

Caption: Workflow for this compound Extraction and Isolation.

Protocol Steps:

  • Air-dry and powder the aboveground parts of D. moldavica.

  • Perform reflux extraction three times with 40% ethanol at 100°C.

  • Combine the ethanol solutions, filter, and evaporate under reduced pressure to obtain a crude extract.

  • Subject the crude extract to column chromatography using HPD600 resin.

  • Elute the column sequentially with water, 50% ethanol, and 70% ethanol.

  • Further purify the 70% ethanol fraction on a silica gel column (100-200 mesh).

  • Elute the silica gel column with a gradient of chloroform:methanol (from 95:5 to 80:20) to isolate this compound.[1][6]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for the quantification of this compound in various extracts and formulations.[4][11]

Chromatographic Conditions:

  • Column: InertSustain RP-C18[4]

  • Mobile Phase: Gradient elution with methanol and 0.2% acetic acid[4]

  • Flow Rate: 0.8 mL/min[4]

  • Column Temperature: 30 °C[4]

  • Detection Wavelength: 332 nm[4]

In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-induced inflammation in RAW264.7 macrophage cells.[5]

Protocol Steps:

  • Culture RAW264.7 cells in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Pre-treat the cells with varying concentrations of this compound (e.g., 10 μM, 20 μM) for a specified duration.

  • Induce inflammation by adding LPS (1 μg/mL) to the cell culture and incubate.

  • Collect the cell culture supernatant to measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or other immunoassays.

  • Assess cell viability using methods like the CCK-8 assay to rule out cytotoxicity.[1][6]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways.

Inhibition of TLR4/NF-κB Signaling Pathway

This compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is a critical pathway in the inflammatory response.[2] By inhibiting TLR4, this compound subsequently suppresses the activation of nuclear factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes.[2]

TLR4_NFkB_Pathway This compound's Inhibition of TLR4/NF-κB Pathway cluster_nucleus This compound This compound TLR4 TLR4 This compound->TLR4 LPS LPS LPS->TLR4 Activates MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκB IKK->IkB Phosphorylates & Degrades NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Inflammation Inflammation Proinflammatory_Genes->Inflammation

Caption: this compound inhibits the TLR4-mediated NF-κB signaling pathway.

Modulation of MAPK Signaling Pathways

This compound also modulates the Mitogen-Activated Protein Kinase (MAPK) pathways, including p38, ERK1/2, and JNK.[2] By reducing the phosphorylation of these kinases, this compound can further suppress the inflammatory response.[2]

Pharmacokinetic Profile

Understanding the pharmacokinetic properties of this compound is essential for its development as a therapeutic agent.

ParameterValue (in mice)Reference(s)
Tmax 10.8 min
Cmax 176.9 nmol/L
AUC₀-∞ 17.4 min*μmol/L

Metabolism: this compound is metabolized in vivo to its aglycone, acacetin, and subsequently to glucuronidated and sulfated conjugates. Acacetin-7-glucuronide and acacetin-7-sulfate are major metabolites found in plasma.

Conclusion

This compound (acacetin-7-O-glucoside) is a flavonoid glycoside with a well-defined chemical structure and a range of promising pharmacological activities. Its anti-inflammatory, antioxidant, cardioprotective, and neuroprotective effects are mediated through the modulation of key signaling pathways such as TLR4/NF-κB and MAPK. The experimental protocols detailed in this guide provide a foundation for the consistent extraction, analysis, and biological evaluation of this compound. Further research, particularly clinical trials, is warranted to fully elucidate its therapeutic potential in human diseases.

References

Biosynthesis Pathway of Tilianin in Dracocephalum moldavica: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a flavone (B191248) glycoside abundant in Dracocephalum moldavica (Moldavian dragonhead), has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and optimizing its production for therapeutic applications. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound in Dracocephalum moldavica, integrating current knowledge of flavonoid biosynthesis. It details the enzymatic steps from the general phenylpropanoid pathway to the final glycosylation, presenting quantitative data, experimental protocols, and pathway visualizations to serve as a valuable resource for researchers in phytochemistry, biotechnology, and drug discovery.

Introduction

Dracocephalum moldavica L., a member of the Lamiaceae family, is a medicinal plant traditionally used in various cultures for its therapeutic properties.[1] One of its principal bioactive constituents is this compound (acacetin-7-O-β-D-glucoside), a flavonoid known for its anti-inflammatory, antioxidant, and cardioprotective effects. The biosynthesis of this compound follows the well-established phenylpropanoid pathway, a complex network responsible for the production of a wide array of plant secondary metabolites.[2][3] This guide delineates the sequential enzymatic reactions that constitute the formation of this compound, from the initial precursor L-phenylalanine to the final glycosylated flavone.

The Putative Biosynthesis Pathway of this compound

The biosynthesis of this compound in Dracocephalum moldavica can be divided into three major stages: the general phenylpropanoid pathway, the flavonoid core biosynthesis, and the final modification steps (methylation and glycosylation).

General Phenylpropanoid Pathway

This initial stage converts the primary metabolite L-phenylalanine into p-Coumaroyl-CoA, a key precursor for flavonoid synthesis.[4]

  • Step 1: Phenylalanine Ammonia-Lyase (PAL) : The pathway begins with the non-oxidative deamination of L-phenylalanine by PAL to produce cinnamic acid.[3][5]

  • Step 2: Cinnamate-4-Hydroxylase (C4H) : Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[3]

  • Step 3: 4-Coumarate:CoA Ligase (4CL) : Finally, 4CL activates p-coumaric acid by ligating it with Coenzyme A to form p-Coumaroyl-CoA.[3][5]

Flavonoid Core Biosynthesis

The formation of the characteristic C6-C3-C6 flavonoid skeleton is initiated from p-Coumaroyl-CoA.

  • Step 4: Chalcone (B49325) Synthase (CHS) : CHS catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of Malonyl-CoA to produce naringenin (B18129) chalcone.[6]

  • Step 5: Chalcone Isomerase (CHI) : Naringenin chalcone undergoes stereospecific cyclization, catalyzed by CHI, to form the flavanone (B1672756) naringenin.[6]

  • Step 6: Flavone Synthase (FNS) : Naringenin is then oxidized by FNS to introduce a double bond in the C-ring, resulting in the formation of the flavone apigenin (B1666066).[7]

Tailoring Steps: Methylation and Glycosylation

The final steps involve modifications to the apigenin core to yield this compound.

  • Step 7: Flavonoid 4'-O-Methyltransferase (4'OMT) : Apigenin is methylated at the 4'-hydroxyl group by a specific O-methyltransferase, yielding acacetin (B1665396).[7]

  • Step 8: UDP-glucose:flavonoid 7-O-glucosyltransferase (UF7GT) : The final step is the glycosylation of acacetin at the 7-hydroxyl position. This reaction is catalyzed by a UF7GT, which transfers a glucose moiety from UDP-glucose to acacetin, forming this compound.[8][9]

Tilianin_Biosynthesis Phe L-Phenylalanine PAL PAL Phe->PAL Cin Cinnamic Acid C4H C4H Cin->C4H pCou p-Coumaric Acid CL 4CL pCou->CL pCouCoA p-Coumaroyl-CoA CHS CHS pCouCoA->CHS MalonylCoA 3x Malonyl-CoA MalonylCoA->CHS NarChal Naringenin Chalcone CHI CHI NarChal->CHI Nar Naringenin FNS FNS Nar->FNS Api Apigenin FOMT 4'OMT Api->FOMT Aca Acacetin UFGT UF7GT Aca->UFGT This compound This compound PAL->Cin C4H->pCou CL->pCouCoA CHS->NarChal CHI->Nar FNS->Api FOMT->Aca UFGT->this compound

Caption: Putative biosynthesis pathway of this compound in Dracocephalum moldavica.

Quantitative Data

Quantitative analysis of flavonoids in Dracocephalum moldavica has been performed in several studies. The content of this compound and related compounds can vary depending on factors such as plant origin, developmental stage, and environmental conditions.

CompoundConcentration Range (mg/g dry weight)Analytical MethodReference
This compound1.57 - 4.34UPLC[10]
Acacetin0.069 - 0.207UPLC[10]
Apigenin-7-O-glucuronide0.063 - 0.342UPLC[10]
Luteolin-7-O-glucuronide0.405 - 2.10UPLC[10]
Rosmarinic Acid0.446 - 2.43UPLC[10]

Table 1: Content of this compound and other major phenolic compounds in Dracocephalum moldavica.

Experimental Protocols

Extraction of Flavonoids from Dracocephalum moldavica

A common method for the extraction of total flavonoids from D. moldavica involves solvent extraction.

Protocol:

  • Sample Preparation: Air-dry the aerial parts of Dracocephalum moldavica and grind them into a fine powder.

  • Extraction:

    • Weigh 1 kg of the powdered plant material.

    • Perform reflux extraction with a 60% ethanol-aqueous solution at a 1:30 (w/v) ratio.

    • Conduct the extraction at 60°C for 2 hours.

    • Repeat the extraction process three times.

  • Concentration:

    • Combine the extracts from the three reflux cycles.

    • Concentrate the combined extract under reduced pressure to a thick paste.

    • Dry the concentrated extract at 60°C for 8 hours to obtain the total flavonoid extract.[11]

UPLC-Q-TOF-MS/MS Analysis of this compound

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry is a powerful technique for the identification and quantification of this compound and other flavonoids.

Instrumentation and Conditions:

  • Chromatographic System: Waters ACQUITY UPLC system.

  • Column: ACQUITY UPLC BEH C18 column (2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution: A suitable gradient program to separate the compounds of interest.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 330 nm.

  • Mass Spectrometry:

    • Ion Source: Electrospray ionization (ESI), negative ion mode.

    • Data Acquisition: Full scan mode for qualitative analysis and multiple reaction monitoring (MRM) for quantitative analysis.[10]

Experimental_Workflow Plant Dracocephalum moldavica (Aerial Parts) Drying Drying and Grinding Plant->Drying Extraction Solvent Extraction (e.g., 60% Ethanol) Drying->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Flavonoid Extract Concentration->CrudeExtract Purification Optional: Further Purification (e.g., Column Chromatography) CrudeExtract->Purification Analysis UPLC-Q-TOF-MS/MS Analysis CrudeExtract->Analysis Purification->Analysis Data Data Acquisition and Processing (Quantification and Identification) Analysis->Data

Caption: General experimental workflow for the extraction and analysis of this compound.

Conclusion and Future Perspectives

The putative biosynthetic pathway of this compound in Dracocephalum moldavica is constructed based on the well-characterized general flavonoid biosynthesis pathway in plants. While the key enzymatic steps are likely conserved, further research is needed to isolate and characterize the specific enzymes, particularly the flavone synthase, 4'-O-methyltransferase, and UDP-glucose:flavonoid 7-O-glucosyltransferase, from D. moldavica. Gene expression studies under different developmental and environmental conditions could provide insights into the regulation of this compound biosynthesis.[12] A thorough understanding of this pathway will be instrumental in developing strategies for the enhanced production of this medicinally important flavonoid through metabolic engineering and synthetic biology approaches.

References

Preliminary Screening of Tilianin for Antioxidant Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary screening of Tilianin for its antioxidant properties. This compound, a flavonoid glycoside, has demonstrated significant potential as a therapeutic agent due to its wide range of pharmacological effects, including potent antioxidant and anti-inflammatory activities.[1][2][3][4][5] This document outlines the direct and indirect antioxidant mechanisms of this compound, presents available quantitative data, details experimental protocols for key antioxidant assays, and visualizes the involved signaling pathways and experimental workflows.

Introduction to this compound's Antioxidant Potential

This compound (acacetin-7-O-glucoside) is a naturally occurring flavonoid found in various medicinal plants.[4][5] Its chemical structure, featuring a flavonoid backbone with a glucose moiety, contributes to its bioavailability and stability.[1][6] The antioxidant capacity of this compound is a cornerstone of its therapeutic potential, underpinning its neuroprotective, cardioprotective, and anti-inflammatory effects.[1][2][3][4][5]

This compound exerts its antioxidant effects through two primary mechanisms:

  • Direct Radical Scavenging: this compound has been shown to directly neutralize harmful reactive oxygen species (ROS) such as hydroxyl radicals, superoxide (B77818) anions, and hydrogen peroxide.[1] This direct quenching of free radicals is attributed to the electron-donating hydroxyl groups in its structure, which stabilize the reactive species.[1]

  • Enhancement of Endogenous Antioxidant Defenses: Beyond direct scavenging, this compound boosts the body's own antioxidant systems.[1] Preclinical studies have reported that this compound treatment increases the activity of key antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][7] It also upregulates the expression of heme oxygenase-1 (HO-1), a critical component of the cellular antioxidant response.[1]

Quantitative Data on Antioxidant Activity

The antioxidant activity of this compound has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

AssayCompound/ExtractIC50 Value (µg/mL)Reference
DPPH Radical ScavengingThis compound≈ 66–69[1]
DPPH Radical ScavengingAgastache mexicana Extract (rich in this compound)65.91 ± 1.21[3][6][8][9]
DPPH Radical ScavengingAgastache scrophulariifolia Extract (rich in this compound)68.64 ± 2.48[3][6][8][9]

Experimental Protocols for Antioxidant Screening

This section provides detailed methodologies for common in vitro antioxidant assays that can be used for the preliminary screening of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark, amber-colored bottle to prevent degradation.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in methanol. From the stock solution, prepare a series of dilutions to obtain a range of concentrations to be tested. Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 100 µL of methanol instead of the sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and interpolating the concentration at which 50% of the DPPH radicals are scavenged.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant results in a loss of color, which is monitored spectrophotometrically.

Materials:

  • This compound

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate

  • Phosphate-buffered saline (PBS) or Ethanol

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+) Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.

    • Before use, dilute the ABTS•+ solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) and create a series of dilutions. Prepare a similar dilution series for the positive control.

  • Assay Procedure:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 10 µL of the solvent used for the sample.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the following formula:

    • % Scavenging = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the blank and A_sample is the absorbance of the this compound or standard.

  • Determination of IC50: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of this compound and calculating the concentration that scavenges 50% of the ABTS•+ radicals.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically.

Materials:

  • This compound

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)

  • Ferric chloride (FeCl₃)

  • Acetate (B1210297) buffer (300 mM, pH 3.6)

  • Positive control (e.g., Ferrous sulfate (B86663) (FeSO₄), Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare the following solutions:

      • 300 mM Acetate buffer, pH 3.6

      • 10 mM TPTZ in 40 mM HCl

      • 20 mM FeCl₃·6H₂O in distilled water

    • Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.

    • Warm the FRAP working solution to 37°C before use.

  • Preparation of this compound and Standard Solutions: Prepare a stock solution of this compound in a suitable solvent and create a series of dilutions. Prepare a standard curve using a series of known concentrations of FeSO₄.

  • Assay Procedure:

    • Add 180 µL of the FRAP working solution to each well of a 96-well microplate.

    • Add 20 µL of the different concentrations of this compound or the standard to the respective wells.

    • For the blank, add 20 µL of the solvent used for the sample.

    • Incubate the plate at 37°C for 4 minutes.

    • Measure the absorbance at 593 nm using a microplate reader.

  • Calculation of Reducing Power: The antioxidant capacity of this compound is determined from the standard curve of FeSO₄ and is expressed as µM of Fe²⁺ equivalents or in terms of the standard used.

Signaling Pathways and Experimental Workflow

The antioxidant activity of this compound is interconnected with its ability to modulate various cellular signaling pathways. Understanding these pathways provides a deeper insight into its mechanism of action.

Key Signaling Pathways Modulated by this compound

This compound has been shown to influence several key signaling pathways that are involved in the cellular response to oxidative stress and inflammation:

  • NF-κB (Nuclear Factor-kappa B) Pathway: this compound can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory genes.[1] By suppressing NF-κB, this compound reduces the production of inflammatory mediators.

  • MAPK (Mitogen-Activated Protein Kinase) Pathway: this compound has been observed to modulate the phosphorylation of MAPKs, including p38, ERK1/2, and JNK.[1][10] These kinases are involved in cellular processes such as proliferation, differentiation, and apoptosis, and their dysregulation is often associated with oxidative stress.

  • PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) Pathway: this compound can activate the PI3K/Akt pathway, which is a crucial signaling cascade for cell survival and proliferation.[1][11] Activation of this pathway can protect cells from oxidative damage-induced apoptosis.

  • AMPK/SIRT1/PGC-1α Pathway: This pathway is a key regulator of cellular energy metabolism and mitochondrial biogenesis. This compound has been shown to up-regulate the expression of AMPK, SIRT1, and PGC-1α, which can enhance mitochondrial function and reduce oxidative stress.[5]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_assays In Vitro Antioxidant Assays cluster_analysis Data Analysis This compound This compound Sample Dilutions Serial Dilutions This compound->Dilutions DPPH DPPH Assay Dilutions->DPPH Add to DPPH solution ABTS ABTS Assay Dilutions->ABTS Add to ABTS•+ solution FRAP FRAP Assay Dilutions->FRAP Add to FRAP reagent Absorbance Spectrophotometric Measurement DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition Absorbance->Calculation IC50 IC50 Determination Calculation->IC50 Conclusion Conclusion IC50->Conclusion Evaluate Antioxidant Potency

Caption: Experimental workflow for in vitro antioxidant screening of this compound.

signaling_pathways cluster_ros Oxidative Stress cluster_pathways Signaling Pathways cluster_cellular_response Cellular Response This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges NFkB NF-κB This compound->NFkB Inhibits MAPK MAPK (p38, ERK, JNK) This compound->MAPK Modulates PI3K_Akt PI3K/Akt This compound->PI3K_Akt Activates AMPK AMPK/SIRT1 This compound->AMPK Activates ROS->NFkB Activates ROS->MAPK Activates Inflammation Inflammation (TNF-α, IL-6) NFkB->Inflammation MAPK->Inflammation Apoptosis Apoptosis MAPK->Apoptosis PI3K_Akt->Apoptosis CellSurvival Cell Survival & Antioxidant Defense PI3K_Akt->CellSurvival Mitochondrial_Function Mitochondrial Function AMPK->Mitochondrial_Function

Caption: Key signaling pathways modulated by this compound in its antioxidant and anti-inflammatory roles.

Conclusion

The preliminary screening of this compound robustly supports its significant antioxidant activity. This is evidenced by its direct radical scavenging capabilities and its ability to enhance endogenous antioxidant defense mechanisms. The available quantitative data, particularly from DPPH assays, provides a solid baseline for its potency. The detailed experimental protocols provided herein offer a standardized approach for further investigation and validation of its antioxidant potential. Furthermore, the elucidation of its interaction with key signaling pathways like NF-κB, MAPK, and PI3K/Akt provides a mechanistic framework for its observed pharmacological effects. These findings underscore this compound's promise as a lead compound for the development of novel therapeutics targeting oxidative stress-related diseases. Further in-depth studies, including in vivo models, are warranted to fully explore its therapeutic applications.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Anti-inflammatory Properties of Tilianin

This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of this compound, a natural flavonoid glycoside. It details the molecular mechanisms, summarizes quantitative data, outlines experimental protocols, and visualizes key pathways and workflows to support further research and development.

Introduction

This compound, a flavonoid glycoside found in plants like Dracocephalum moldavica, has demonstrated a spectrum of pharmacological activities, including antioxidant, cardioprotective, neuroprotective, and notably, anti-inflammatory effects.[1][2][3] Its unique glycosidic structure is suggested to enhance its bioavailability and stability compared to other flavonoids.[1] This guide focuses on the in vitro evidence of its anti-inflammatory properties, elucidating its potential as a therapeutic agent for inflammation-driven diseases.

Molecular Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects primarily by modulating key signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[4] This frees NF-κB to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and inducible nitric oxide synthase (iNOS).[1][5]

This compound has been shown to inhibit this cascade.[1] It prevents the activation of IKK, thereby stabilizing IκBα and blocking the nuclear translocation of the NF-κB p65 subunit.[4][5] This suppression of NF-κB activation is a core mechanism of this compound's anti-inflammatory action.[4][6]

NF_kB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p P-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65) IkBa_p->NFkB Degradation of IκBα & NF-κB Release NFkB_nuc NF-κB (p65) NFkB->NFkB_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes Induces

Caption: this compound's Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway, which includes p38, extracellular signal-regulated kinase (ERK1/2), and c-Jun N-terminal kinase (JNK), is another crucial regulator of inflammation.[1] Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors like AP-1, which also promote the expression of pro-inflammatory genes.[1]

This compound has been observed to reduce the phosphorylation of p38, ERK1/2, and JNK in various cell models, indicating its ability to suppress the MAPK signaling pathway.[1][7] This inhibitory effect contributes to its overall anti-inflammatory profile by reducing the expression of inflammatory cytokines and mediators.[7][8]

MAPK_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway MAPK Cascade cluster_downstream Downstream Effects Stimulus LPS / Stressors MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 Phosphorylates JNK JNK MAPKK->JNK Phosphorylates ERK ERK MAPKK->ERK Phosphorylates AP1 AP-1 Activation p38->AP1 JNK->AP1 ERK->AP1 This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Cytokines Pro-inflammatory Cytokine Production AP1->Cytokines

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Quantitative Data on In Vitro Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been quantified in various in vitro assays. The following tables summarize key findings on its effects on pro-inflammatory cytokines and nitric oxide production.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
Cell LineInducerThis compound Conc.Target CytokineResultReference
RAW 264.7 MacrophagesLPS + IFN-γNot specifiedTNF-α from 539.2 pg/mL to 421.5 pg/mL[9]
RAW 264.7 MacrophagesLPS + IFN-γNot specifiedIL-1β from 397.5 pg/mL to 271.7 pg/mL[9]
RAW 264.7 MacrophagesLPS + IFN-γNot specifiedIL-6 from 190.9 pg/mL to 124.7 pg/mL[9]
Peritoneal MacrophagesLPS (1 ng/mL)50 µMTNF-α (mRNA) Significant decrease[5]
Peritoneal MacrophagesLPS (1 ng/mL)5 µMTNF-α (mRNA)No significant effect[5]
Peritoneal MacrophagesLPS (1 ng/mL)50 µMIL-6, IL-1β (mRNA)No obvious effect[5]
MES23.5 Dopaminergic NeuronsMPP+PretreatmentIL-6, IL-1β, TNF-α Dose-dependent decrease in mRNA expression[7][10]
Table 2: Effect of this compound on Nitric Oxide (NO) Production and iNOS Expression
Cell LineInducerThis compound Conc.TargetResultReference
Primary Peritoneal MacrophagesLPS (2 µg/mL)1, 10, 100 µMNO Production Dose-dependent inhibition[11][12]
Primary Peritoneal MacrophagesLPS (2 µg/mL)1, 10, 100 µMiNOS Protein Dose-dependent inhibition[11]
Primary Peritoneal MacrophagesLPS (2 µg/mL)1, 10, 100 µMiNOS mRNA Dose-dependent inhibition[11]
Peritoneal MacrophagesLPS (1 ng/mL)50 µMiNOS (mRNA) Significant decrease[5]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key in vitro experiments based on the cited literature.

Cell Culture and Treatment
  • Cell Lines: Murine macrophage cell line RAW 264.7 or primary peritoneal macrophages are commonly used.[5][9][11] Vascular smooth muscle cells (VSMCs) are also utilized in atherosclerosis models.[5]

  • Culture Conditions: Cells are typically cultured in DMEM or RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment Protocol: Cells are seeded in appropriate plates (e.g., 96-well for viability, 24-well for cytokine assays, 6-well for protein/RNA extraction). After reaching desired confluency (e.g., 80%), they are pre-treated with various concentrations of this compound for a specific duration (e.g., 2 hours) before being stimulated with an inflammatory agent like LPS (concentration can range from ng/mL to µg/mL) for a further period (e.g., 12-24 hours).[5][11]

Cell Viability Assay (MTT Assay)
  • Principle: To ensure that the observed anti-inflammatory effects are not due to cytotoxicity.

  • Method:

    • Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and culture for 24 hours.[5]

    • Treat cells with various concentrations of this compound for 24 hours.

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.[5]

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.[5]

Nitric Oxide (NO) Production Assay (Griess Assay)
  • Principle: Measures the concentration of nitrite (B80452) (a stable product of NO) in the cell culture supernatant.

  • Method:

    • Collect the cell culture supernatant after treatment with this compound and LPS.

    • Mix an equal volume of the supernatant with Griess reagent (typically a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at 540 nm.

    • Quantify nitrite concentration using a sodium nitrite standard curve.[11]

Pro-inflammatory Cytokine Measurement (ELISA)
  • Principle: Quantifies the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the culture supernatant.

  • Method:

    • Collect cell culture supernatants after the experiment.

    • Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit.

    • Briefly, coat a 96-well plate with a capture antibody, add supernatants and standards, followed by a detection antibody, an enzyme conjugate (e.g., HRP-streptavidin), and finally a substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength (e.g., 450 nm).[9]

Western Blot Analysis
  • Principle: Detects and quantifies specific proteins to study signaling pathways (e.g., p-p38, p-JNK, nuclear NF-κB p65) and protein expression (e.g., iNOS, COX-2).

  • Method:

    • Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors. For nuclear translocation studies, perform nuclear and cytoplasmic fractionation.[5]

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate with primary antibodies (e.g., anti-p-p38, anti-NF-κB p65, anti-iNOS, anti-β-actin) overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5][11]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A1 Cell Seeding (e.g., RAW 264.7) A2 Cell Culture (24h) A1->A2 B1 Pre-treatment with This compound (2h) A2->B1 B2 Stimulation with LPS (12-24h) B1->B2 C1 Collect Supernatant B2->C1 C2 Cell Lysis B2->C2 D1 Griess Assay (NO measurement) C1->D1 D2 ELISA (Cytokine measurement) C1->D2 D3 Western Blot (Protein expression) C2->D3 D4 RT-qPCR (mRNA expression) C2->D4

Caption: General experimental workflow for in vitro analysis.

Conclusion

The in vitro evidence strongly supports the anti-inflammatory properties of this compound. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways leads to a significant reduction in the production of key inflammatory mediators, including pro-inflammatory cytokines and nitric oxide. The data presented in this guide highlight this compound as a promising natural lead molecule for the development of novel anti-inflammatory therapeutics. Further research should focus on its effects on other inflammatory pathways, its bioavailability, and its efficacy in more complex in vitro and in vivo models of inflammatory diseases.

References

Tilianin's Neuroprotective Mechanism of Action: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tilianin, a flavonoid glycoside, has emerged as a promising natural compound with significant neuroprotective properties.[1] This technical guide provides an in-depth overview of the core mechanisms underlying this compound's ability to shield neurons from damage, focusing on key signaling pathways, experimental evidence, and detailed methodologies for researchers.

Core Neuroprotective Mechanisms

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating oxidative stress, suppressing neuroinflammation, and inhibiting apoptosis.[1][2] These actions are orchestrated through the modulation of several critical intracellular signaling cascades.

Signaling Pathways Modulated by this compound

This compound's neuroprotective efficacy is attributed to its influence on key signaling pathways that regulate cellular stress responses, inflammation, and survival.

Anti-Inflammatory and Anti-Apoptotic Signaling:

This compound has been shown to inhibit neuroinflammatory responses and apoptosis through the modulation of the CaMKII, MAPK, and NF-κB signaling pathways. In models of vascular dementia, this compound treatment suppressed the activation of ox-CaMKII, p38 MAPK, JNK, and NF-κB. This leads to a downstream reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1] Furthermore, this compound can modulate the intrinsic apoptosis pathway by regulating the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[3]

G cluster_stress Cellular Stress (e.g., Ischemia) cluster_this compound This compound Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes Ischemia Ischemia CaMKII CaMKII Ischemia->CaMKII This compound This compound This compound->CaMKII MAPK p38 MAPK / JNK This compound->MAPK NFkB NF-κB This compound->NFkB Apoptosis Apoptosis (Bax/Bcl-2 ratio) This compound->Apoptosis Neuroprotection Neuroprotection This compound->Neuroprotection CaMKII->MAPK CaMKII->Apoptosis MAPK->NFkB Inflammation Neuroinflammation (TNF-α, IL-1β, IL-6) NFkB->Inflammation NeuronalDeath Neuronal Death Apoptosis->NeuronalDeath Inflammation->NeuronalDeath This compound This compound pCaMKII p-CaMKII This compound->pCaMKII ERK ERK1/2 pCaMKII->ERK CREB CREB ERK->CREB CognitiveFunction Improved Cognitive Function (Hippocampus-Dependent Memory) CREB->CognitiveFunction cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action OGD Oxygen-Glucose Deprivation (OGD) on Neuronal Cell Lines CellViability Cell Viability Assays (e.g., CCK-8) OGD->CellViability ApoptosisAssay Apoptosis Assays (e.g., TUNEL, Caspase-3) OGD->ApoptosisAssay WesternBlot Western Blot Analysis of Signaling Proteins CellViability->WesternBlot ApoptosisAssay->WesternBlot AnimalModel Animal Model of Neurodegeneration (e.g., 2VO Rat Model) BehavioralTest Behavioral Tests (e.g., Morris Water Maze) AnimalModel->BehavioralTest Histology Histological Analysis (Nissl, Iba1, TUNEL) AnimalModel->Histology BehavioralTest->WesternBlot Histology->WesternBlot PathwayAnalysis Elucidation of Signaling Pathways (e.g., Nrf2, NF-κB, CaMKII) WesternBlot->PathwayAnalysis

References

Tilianin's Cardioprotective Potential: A Deep Dive into Preclinical Evidence

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – Tilianin, a naturally occurring flavonoid glycoside, is demonstrating significant promise as a cardioprotective agent in a robust body of preclinical research. Accumulating evidence from in vivo and in vitro studies highlights its ability to shield the heart from ischemic injury, particularly in the context of myocardial ischemia-reperfusion injury (MIRI). This technical guide synthesizes the current understanding of this compound's mechanisms of action, supported by quantitative data from key preclinical studies, detailed experimental protocols, and visual representations of the involved signaling pathways. This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic strategies for cardiovascular diseases.

This compound's cardioprotective effects are multifaceted, primarily attributed to its potent anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] It has been shown to modulate critical signaling pathways, preserve mitochondrial function, and reduce oxidative stress, all of which contribute to improved cardiac function and reduced tissue damage following ischemic events.[1][2][3]

Quantitative Efficacy of this compound in Myocardial Ischemia-Reperfusion Injury

Preclinical studies have consistently demonstrated a dose-dependent protective effect of this compound against MIRI. The following tables summarize the key quantitative findings from various animal models, showcasing its impact on biochemical markers of cardiac injury, oxidative stress, and apoptosis.

Table 1: Effect of this compound on Biochemical Markers of Cardiac Injury

Study ModelThis compound DoseLactate Dehydrogenase (LDH)Creatine Kinase-MB (CK-MB)
Rat MIRI Model10 mg/kg/day (oral)Reduced releaseReduced release
Rat MIRI Model5.0 mg/kg/day (perfusion)Not specifiedNot specified

Data synthesized from multiple preclinical studies.[4][5][6]

Table 2: this compound's Impact on Oxidative Stress Markers

Study ModelThis compound DoseSuperoxide Dismutase (SOD)Malondialdehyde (MDA)
Rat MIRI Model10 mg/kg/day (oral)Increased plasma levelReduced release
Rat MIRI ModelMedium & High dosesSignificantly increased activitySignificantly decreased content

Data synthesized from multiple preclinical studies.[4][5][7]

Table 3: Anti-Apoptotic Effects of this compound

Study ModelThis compound DoseApoptosis IndexBcl-2 ExpressionBax ExpressionCleaved Caspase-3
Rat MIRI ModelHigh doseSignificantly reducedIncreasedDecreasedDecreased
Rat MIRI Model5.0 mg/kg/dayNot specifiedIncreasedDecreasedReduced mRNA expression
Rat MIRI ModelMedium & High doses28.17±3.1% & 20.68±2.8% (vs. model)Not specifiedNot specifiedDownregulated

Data synthesized from multiple preclinical studies.[4][5][6][8]

Core Mechanisms of Action: A Look at the Signaling Pathways

This compound exerts its cardioprotective effects by modulating several key signaling pathways. These include the pro-survival PI3K/Akt pathway and pathways involved in inflammation and apoptosis.

One of the primary mechanisms is the activation of the PI3K/Akt signaling pathway, a well-established pro-survival cascade that inhibits apoptosis.[4][5] this compound pretreatment has been shown to upregulate the phosphorylation of both PI3K and Akt, leading to the inhibition of downstream apoptotic effectors.[4][5]

Furthermore, this compound has been found to inhibit the Ca2+/Calmodulin-Dependent Protein Kinase II (CaMKII) pathway, which is implicated in both apoptotic and inflammatory signaling in the context of MIRI.[9] By restraining the expression of phosphorylated and oxidized CaMKII, this compound helps to preserve mitochondrial function and maintain cardiac function.[9]

Recent studies have also elucidated this compound's role in suppressing the TLR4/NF-κB signaling pathway and the subsequent activation of the NLRP3 inflammasome, a key driver of inflammation in MIRI.[10] this compound was shown to decrease the levels of TLR4, phosphorylated NF-κB, and NLRP3, thereby reducing the release of pro-inflammatory cytokines.[10]

Tilianin_Cardioprotection_Signaling cluster_this compound This compound cluster_Upstream Upstream Regulation cluster_Downstream Downstream Effectors This compound This compound PI3K PI3K This compound->PI3K CaMKII CaMKII This compound->CaMKII TLR4 TLR4 This compound->TLR4 Mitochondrial_Function Mitochondrial Function This compound->Mitochondrial_Function Akt Akt PI3K->Akt Apoptosis Apoptosis CaMKII->Apoptosis Inflammation Inflammation CaMKII->Inflammation NF_kB NF-κB TLR4->NF_kB Akt->Apoptosis NLRP3 NLRP3 Inflammasome NF_kB->NLRP3 NLRP3->Inflammation Cardiac_Function Improved Cardiac Function Apoptosis->Cardiac_Function Inflammation->Cardiac_Function Mitochondrial_Function->Cardiac_Function

Caption: this compound's multifaceted cardioprotective signaling pathways.

Detailed Experimental Protocols

The preclinical evidence for this compound's cardioprotective effects is built on a foundation of well-defined experimental models. A common methodology involves the use of a rat model of myocardial ischemia-reperfusion injury.

Typical Experimental Workflow:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • This compound Administration: this compound is administered orally or via perfusion at doses ranging from 1.5 to 10 mg/kg/day for a period of 7 to 14 days prior to the induction of ischemia.[4][5][6]

  • Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated for a period of 30 to 45 minutes to induce myocardial ischemia.[4][5][6][8]

  • Reperfusion: The ligature is removed to allow for reperfusion, which typically lasts for 2 to 4 hours.[4][5][6][8]

  • Assessment of Cardioprotection: Following reperfusion, various parameters are assessed, including:

    • Infarct size: Measured using triphenyltetrazolium (B181601) chloride (TTC) staining.

    • Biochemical markers: Serum levels of LDH and CK-MB are quantified.

    • Oxidative stress markers: Plasma or tissue levels of SOD and MDA are measured.

    • Apoptosis: Assessed by TUNEL staining and Western blot analysis of apoptotic and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases).

    • Cardiac function: Evaluated using echocardiography.

Experimental_Workflow_Tilianin_MIRI cluster_Preparation Preparation Phase cluster_Procedure Surgical Procedure cluster_Analysis Analysis Phase Animal_Model Sprague-Dawley Rats Tilianin_Admin This compound Administration (1.5-10 mg/kg/day for 7-14 days) Animal_Model->Tilianin_Admin Ischemia LAD Ligation (30-45 min Ischemia) Tilianin_Admin->Ischemia Reperfusion Ligation Removal (2-4h Reperfusion) Ischemia->Reperfusion Infarct_Size Infarct Size (TTC) Reperfusion->Infarct_Size Biochem_Markers Biochemical Markers (LDH, CK-MB) Reperfusion->Biochem_Markers Oxidative_Stress Oxidative Stress (SOD, MDA) Reperfusion->Oxidative_Stress Apoptosis Apoptosis (TUNEL, Western Blot) Reperfusion->Apoptosis Cardiac_Function Cardiac Function (Echo) Reperfusion->Cardiac_Function

Caption: Standard experimental workflow for assessing this compound's cardioprotection.

Conclusion and Future Directions

The preclinical data strongly support the cardioprotective effects of this compound, particularly in the setting of myocardial ischemia-reperfusion injury. Its ability to modulate key signaling pathways involved in apoptosis, inflammation, and oxidative stress makes it a compelling candidate for further investigation. Future research should focus on optimizing dosing and delivery methods, as well as exploring its efficacy in more complex, chronic models of cardiovascular disease. Ultimately, well-designed clinical trials will be necessary to translate these promising preclinical findings into tangible therapeutic benefits for patients.

References

Tilianin's Role in Modulating Oxidative Stress Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilianin, a flavonoid glycoside found in various medicinal plants, has emerged as a potent modulator of cellular oxidative stress pathways.[1][2] Its unique glycosidic structure enhances its bioavailability and stability, positioning it as a promising therapeutic candidate for a spectrum of chronic diseases underpinned by oxidative damage and inflammation, including cardiovascular, neurodegenerative, and metabolic disorders.[3][4] This document provides a comprehensive technical overview of this compound's mechanisms of action, focusing on its dual role as a direct scavenger of reactive oxygen species (ROS) and a modulator of critical cytoprotective signaling pathways. We will delve into the molecular interactions of this compound with the Nrf2/ARE and NF-κB signaling cascades, present quantitative data from preclinical studies, detail relevant experimental protocols, and provide visual diagrams of the key pathways and workflows.

Core Mechanisms of Action

This compound exerts its cytoprotective effects through two primary mechanisms: direct antioxidant activity and indirect modulation of redox-sensitive signaling pathways.[3]

2.1 Direct Reactive Oxygen Species (ROS) Scavenging The chemical structure of this compound, particularly its chromone (B188151) core with hydroxyl groups, endows it with the ability to directly neutralize harmful ROS.[3] It has been shown to effectively scavenge hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂), thereby preventing oxidative damage to crucial cellular components like lipids, proteins, and DNA.[2][3] This direct quenching activity provides an immediate line of defense against oxidative insults.

2.2 Indirect Antioxidant and Anti-inflammatory Effects Beyond direct scavenging, this compound's more profound and long-lasting effects are attributed to its ability to modulate key signaling pathways that govern the cell's endogenous antioxidant and anti-inflammatory responses.[3] The two most critical pathways influenced by this compound are the Nrf2/ARE and the NF-κB pathways.

Modulation of Key Signaling Pathways

3.1 Activation of the Nrf2/ARE Pathway The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress or inducers like this compound, this interaction is disrupted.

This compound promotes the stabilization and nuclear translocation of Nrf2.[3][5] Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes, upregulating their expression.[3] This leads to an enhanced cellular antioxidant capacity.

Key antioxidant enzymes upregulated by the this compound-mediated activation of Nrf2 include:

  • Heme Oxygenase-1 (HO-1): Catalyzes the degradation of heme into biliverdin, iron, and carbon monoxide, all of which have antioxidant properties.[3][5][6]

  • Superoxide Dismutase (SOD): Converts superoxide anions into hydrogen peroxide and molecular oxygen.[3][6]

  • Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.[3][6]

  • Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides.[3][6]

  • NAD(P)H Quinone Dehydrogenase 1 (NQO1): A phase II detoxifying enzyme.[3][5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induces dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto Releases Nrf2_nuc Nrf2 Nrf2_cyto->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant Genes (HO-1, SOD, CAT, GPx, NQO1) ARE->Antioxidant_Genes Promotes Transcription Cytoprotection Cytoprotection Antioxidant_Genes->Cytoprotection Cellular Protection & Reduced Oxidative Stress

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

3.2 Inhibition of the NF-κB Signaling Pathway The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response. Chronic activation of NF-κB is tightly linked to oxidative stress. This compound demonstrates potent anti-inflammatory effects by inhibiting this pathway.[3][7]

The mechanism involves preventing the activation of the IκB kinase (IKK) complex.[1][8][9] This, in turn, inhibits the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[10] As long as IκBα remains bound to the NF-κB (p65/p50) dimer, the complex is sequestered in the cytoplasm and cannot initiate the transcription of pro-inflammatory genes.

By inhibiting NF-κB activation, this compound reduces the production of several pro-inflammatory cytokines, including:

  • Tumor Necrosis Factor-alpha (TNF-α) [3][9]

  • Interleukin-6 (IL-6) [3][9]

  • Interleukin-1 beta (IL-1β) [3][9]

This action helps to break the cycle of inflammation and oxidative stress, contributing significantly to this compound's protective effects in various disease models.[3][11]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB_cyto NF-κB (p65/p50) IkBa_NFkB->NFkB_cyto Releases NFkB_nuc NF-κB (p65/p50) NFkB_cyto->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) NFkB_nuc->Pro_inflammatory_Genes Promotes Transcription Inflammation Inflammation Pro_inflammatory_Genes->Inflammation Inflammation

Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.

Quantitative Data on this compound's Efficacy

The following tables summarize quantitative findings from various preclinical studies, demonstrating this compound's impact on key biomarkers of oxidative stress and inflammation.

Table 1: Effect of this compound on Antioxidant Enzyme Activity and Oxidative Stress Markers

Model SystemTreatment DetailsBiomarkerResultReference
Diabetic Rats (Retina)This compound TreatmentSOD ActivityIncreased[6]
Diabetic Rats (Retina)This compound TreatmentCAT ActivityIncreased[6]
Diabetic Rats (Retina)This compound TreatmentGPx ActivityIncreased[6]
Diabetic Rats (Retina)This compound TreatmentMalondialdehyde (MDA)Decreased[6]
Myocardial I/R (Rats)High-dose this compoundPlasma SOD LevelIncreased[4]
Myocardial I/R (Rats)High-dose this compoundLDH, MDA, CK-MBReduced Release[4]
OGD-injured hNCsThis compound TreatmentSOD and GSH ActivityIncreased[12]
OGD-injured hNCsThis compound TreatmentMDA, 4-HNE, 3-NT LevelsDecreased[12]
Diabetic Rats (Renal)This compound (10 & 20 mg/kg)MDA, NO, MPO LevelsLowered[5]

I/R: Ischemia/Reperfusion; OGD: Oxygen-Glucose Deprivation; hNCs: Human Neurons; MDA: Malondialdehyde; SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase; GSH: Glutathione; LDH: Lactate Dehydrogenase; CK-MB: Creatine Kinase-MB; 4-HNE: 4-Hydroxynonenal; 3-NT: 3-Nitrotyrosine; NO: Nitric Oxide; MPO: Myeloperoxidase.

Table 2: Modulation of Signaling Pathway Components by this compound

Model SystemTreatment DetailsPathway ComponentEffect on Expression/ActivityReference
Diabetic Rats (Renal)This compound (10 & 20 mg/kg)Nrf2, NQO1, HO-1 (protein)Augmented[5]
Diabetic Rats (Renal)This compound (10 & 20 mg/kg)Keap-1 (protein)Decreased[5]
LPS-stimulated MacrophagesThis compound (50 μM)TNF-α, NF-κB (mRNA)Significantly Decreased[9]
LPS-stimulated MacrophagesThis compound (50 μM)Nuclear NF-κB p65 (protein)Significantly Inhibited Translocation[9]
TNF-α-induced VSMCsThis compoundTNF-α, NF-κB (mRNA)Significantly Inhibited[7][9]
TNF-α-induced VSMCsThis compoundNuclear NF-κB p65 (protein)Inhibited Translocation[7][9]
Diabetic Rats (Retina)This compound TreatmentTXNIP, NLRP3, Caspase-1, IL-1βDecreased Expression[6]
Myocardial I/R (Rats)High-dose this compoundPhosphorylated Akt and PI3KUpregulated[4]

VSMCs: Vascular Smooth Muscle Cells; LPS: Lipopolysaccharide; TXNIP: Thioredoxin-interacting protein; NLRP3: NOD-like receptor protein 3.

Experimental Protocols

The following are generalized methodologies for key experiments used to elucidate the effects of this compound on oxidative stress pathways.

5.1 In Vitro Cell Culture and Treatment

  • Cell Lines: Use relevant cell lines such as H9c2 (cardiomyoblasts), RAW 264.7 (macrophages), SH-SY5Y or MES23.5 (neuronal cells), or primary cells.[13][14][15]

  • Culture Conditions: Maintain cells in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO₂ incubator.

  • Induction of Oxidative Stress: After cells reach 70-80% confluency, induce oxidative stress using agents like H₂O₂, Lipopolysaccharide (LPS), or 1-methyl-4-phenylpyridinium (MPP+).[9][13]

  • This compound Treatment: Pre-treat cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours) before or concurrently with the stressor.[9][13] A vehicle control (e.g., DMSO) group must be included.

5.2 Intracellular ROS Detection

  • Probe: Use a fluorogenic probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).

  • Procedure: After treatment, wash cells with PBS and incubate with DCFH-DA solution (e.g., 10 µM) for 30 minutes at 37°C.[16]

  • Mechanism: Intracellular esterases cleave the acetate (B1210297) groups on DCFH-DA, trapping it inside the cell. ROS then oxidize the non-fluorescent DCFH to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

  • Quantification: Measure fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.[13]

5.3 Western Blot Analysis for Protein Expression

  • Protein Extraction: Lyse treated cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA or Bradford assay.

  • Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

  • Transfer: Transfer separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking & Incubation: Block the membrane with 5% non-fat milk or BSA for 1 hour. Incubate with primary antibodies overnight at 4°C against target proteins (e.g., Nrf2, HO-1, p-NF-κB p65, IκBα) and a loading control (e.g., β-actin, GAPDH).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies. Detect chemiluminescence using an imaging system. Densitometry analysis is used for quantification.[4]

5.4 Antioxidant Enzyme Activity Assays

  • Sample Preparation: Prepare cell or tissue lysates.

  • Assay Kits: Utilize commercially available colorimetric assay kits for SOD, CAT, and GPx.

  • Principle (Example: SOD): The assay typically involves a reaction that generates superoxide radicals, which then react with a detector substance to produce a colored product. SOD in the sample competes for the superoxide radicals, inhibiting the color development. The percentage of inhibition is proportional to the SOD activity.

  • Measurement: Read the absorbance at the specified wavelength using a spectrophotometer. Calculate activity based on a standard curve.

Experimental_Workflow cluster_assays Downstream Assays start Start: Select Cell Line cell_culture Cell Culture & Seeding start->cell_culture treatment Treatment Groups: 1. Control 2. Stressor (e.g., H2O2) 3. This compound + Stressor 4. This compound alone cell_culture->treatment incubation Incubation treatment->incubation harvest Harvest Cells / Collect Supernatant incubation->harvest ros_assay ROS Measurement (DCFH-DA Assay) harvest->ros_assay western_blot Protein Analysis (Western Blot for Nrf2, NF-κB, etc.) harvest->western_blot enzyme_assay Enzyme Activity (SOD, CAT, GPx Assays) harvest->enzyme_assay qpcr Gene Expression (qRT-PCR for Cytokines) harvest->qpcr analysis Data Analysis & Interpretation ros_assay->analysis western_blot->analysis enzyme_assay->analysis qpcr->analysis conclusion Conclusion analysis->conclusion

Caption: General experimental workflow for assessing this compound's effects.

Conclusion and Future Perspectives

This compound demonstrates significant therapeutic potential by comprehensively modulating cellular responses to oxidative stress. Its dual-action mechanism, combining direct ROS scavenging with the strategic activation of the Nrf2 antioxidant pathway and inhibition of the pro-inflammatory NF-κB pathway, makes it a robust cytoprotective agent.[3] Preclinical data consistently support its efficacy in mitigating oxidative damage and inflammation across various models, including those for cardiovascular, renal, and neurodegenerative diseases.[3][5][17]

While the evidence is compelling, the clinical application of this compound is currently limited by a lack of human trials and data on its pharmacokinetics and bioavailability in humans.[3] Future research should focus on optimizing drug delivery systems to enhance its therapeutic efficacy and conducting well-designed clinical trials to validate its use in treating diseases driven by oxidative stress and inflammation. The extensive preclinical evidence strongly suggests that this compound is a highly promising natural compound for development into a novel therapeutic agent.

References

Ethnobotanical Landscape of Tilianin-Containing Flora: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Tilianin, a flavonoid glycoside chemically known as acacetin-7-O-glucoside, is a constituent of various medicinal plants with a rich history in traditional medicine. This technical guide provides an in-depth exploration of the ethnobotanical applications of this compound-containing plants, alongside a comprehensive review of its pharmacological properties and the underlying molecular mechanisms. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate future research and therapeutic development.

Introduction to this compound

This compound is a naturally occurring flavonoid glycoside found in a variety of medicinal herbs.[1] Its structure consists of the flavone (B191248) acacetin (B1665396) linked to a glucose molecule.[1] This glycosidic form often enhances the compound's solubility and bioavailability.[1] Traditional medicine systems across the globe have long utilized plants rich in this compound to treat a wide array of ailments, hinting at its diverse therapeutic potential. Modern scientific investigation has begun to validate these traditional uses, revealing a spectrum of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2]

Ethnobotanical Uses of this compound-Containing Plants

The traditional use of plants containing this compound provides a valuable starting point for modern pharmacological research. The ethnobotanical record points towards the efficacy of these plants in treating conditions related to inflammation, digestive issues, and cardiovascular and neurological disorders.

Plant SpeciesCommon Name(s)Traditional Uses
Agastache rugosaKorean Mint, Huo XiangUsed in Traditional Chinese Medicine to treat nausea, vomiting, and gastrointestinal complaints. It is also used for anxiety, infections, and cholera.[3]
Tilia speciesLinden, Lime FlowerTraditionally used in European folk medicine to induce sweating for colds and fevers, reduce nasal congestion, and alleviate throat irritation and cough. It also has sedative properties and has been used for nervous palpitations and high blood pressure.[4]
Dracocephalum moldavicaMoldavian DragonheadUtilized in traditional medicine for its cardioprotective effects.[5]
Agastache mexicanaMexican Giant HyssopIn Mexican traditional medicine, the plant is used to treat anxiety, insomnia, and stomach pain.[6]

Quantitative Pharmacological Data of this compound

The therapeutic effects of this compound have been quantified in numerous preclinical studies. This section summarizes the key quantitative data, providing a comparative overview of its potency in various biological assays.

Anti-Inflammatory and Anticancer Activity

This compound has demonstrated significant anti-inflammatory and cytotoxic effects against various cancer cell lines.

ActivityCell Line/ModelMethodResult (IC50/Concentration)Reference
Anti-inflammatory LPS-stimulated MacrophagesTNF-α, NF-κB, MCP-1, iNOS mRNA expressionSignificant decrease at 50 μM[7]
Anticancer Thyroid Carcinoma CellsCytotoxicity AssayIC50: 10 - 50 μM[8]
Anticancer Non-Small Cell Lung CancerCytotoxicity AssayIC50: 10 - 50 μM[8]
Concentration in Plant Materials

The concentration of this compound can vary depending on the plant species and the part of the plant being analyzed.

Plant SpeciesPlant PartThis compound ConcentrationReference
Agastache rugosaLeaves2.18 µg/g[1]
Agastache rugosaFlowers6.33 µg/g[1]

Experimental Protocols

This section provides an overview of the methodologies used for the extraction, quantification, and biological evaluation of this compound.

Extraction of this compound from Agastache rugosa

A common method for extracting this compound from the aerial parts of Agastache rugosa involves the following steps:

  • Drying: The aerial parts of the plant are dried. Different drying temperatures can affect the final concentration of this compound.[9]

  • Grinding: The dried plant material is ground into a fine powder.

  • Extraction: The powder is extracted with methanol (B129727) using maceration.[9]

  • Filtration and Concentration: The extract is filtered and then concentrated under vacuum to yield the crude extract.[9]

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

A validated HPLC method is crucial for the accurate quantification of this compound in plant extracts.

  • Column: C18 column (4.6 mm × 250 mm, 5 μm).[3]

  • Mobile Phase: Acetonitrile and 0.5% formic acid (25:75).[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV detection at 323 nm.[3]

  • Column Temperature: 40 °C.[3]

In Vitro Anti-Inflammatory Activity Assay

The anti-inflammatory effects of this compound can be assessed using lipopolysaccharide (LPS)-stimulated macrophages.

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with LPS.

  • Analysis of Inflammatory Markers: The expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and other inflammatory mediators (e.g., nitric oxide) is measured using techniques such as ELISA, quantitative PCR, or Western blotting.[7]

Molecular Mechanisms and Signaling Pathways

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell survival, and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been shown to inhibit the activation of NF-κB.[10] This inhibition is achieved by preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB.[11] This action sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[11]

NF_kappa_B_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) IkB->NFkB_p65_p50 Releases NFkB_p65_p50_nucleus NF-κB (p65/p50) NFkB_p65_p50->NFkB_p65_p50_nucleus Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_p65_p50_nucleus->DNA Binds Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Initiates

This compound's inhibition of the NF-κB signaling pathway.
MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of key kinases like p38, ERK1/2, and JNK.[12] This modulation contributes to its anti-inflammatory and neuroprotective effects.

MAPK_Pathway cluster_mapk_cascade MAPK Cascade Stress_Stimuli Cellular Stress / Growth Factors MAPKKK MAPKKK (e.g., MEKK) Stress_Stimuli->MAPKKK Activates This compound This compound MAPK MAPK (p38, JNK, ERK1/2) This compound->MAPK Inhibits Phosphorylation MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPKK->MAPK Phosphorylates Cellular_Response Cellular Responses (Inflammation, Apoptosis, Proliferation) MAPK->Cellular_Response Regulates

Modulation of the MAPK signaling pathway by this compound.
PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is crucial for cell survival, growth, and proliferation. This compound has been shown to activate the PI3K/Akt pathway, which in turn can lead to the inhibition of apoptosis and promotion of cell survival.[13] This is a key mechanism behind its cardioprotective and neuroprotective activities.

PI3K_Akt_Pathway cluster_membrane_pi3k Cell Membrane cluster_cytoplasm_pi3k Cytoplasm Growth_Factors Growth Factors / Survival Signals Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Binds & Activates This compound This compound Akt Akt This compound->Akt Activates PI3K PI3K Receptor_TK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP3->Akt Recruits & Activates Cell_Survival_Growth Cell Survival & Growth Akt->Cell_Survival_Growth Promotes Apoptosis Apoptosis Akt->Apoptosis Inhibits

This compound's activation of the PI3K/Akt survival pathway.

General Experimental Workflow

The exploration of this compound from its plant source to the identification of its biological activity and mechanism of action follows a structured workflow.

Experimental_Workflow Plant_Material This compound-Containing Plant Material Extraction Extraction & Fractionation Plant_Material->Extraction Isolation Isolation & Purification (e.g., Column Chromatography) Extraction->Isolation Identification Structural Elucidation (e.g., NMR, MS) Isolation->Identification Quantification Quantification (e.g., HPLC) Isolation->Quantification Bioassays In Vitro & In Vivo Biological Assays Identification->Bioassays Quantification->Bioassays Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Bioassays->Mechanism Drug_Development Lead Compound for Drug Development Mechanism->Drug_Development

A general workflow for this compound research.

Conclusion and Future Perspectives

The ethnobotanical history of this compound-containing plants has provided a strong foundation for the scientific exploration of this promising flavonoid glycoside. The convergence of traditional knowledge and modern research has illuminated its significant therapeutic potential, particularly in the realms of anti-inflammatory, neuroprotective, and cardioprotective applications. The quantitative data and mechanistic insights presented in this guide underscore the importance of this compound as a lead compound for drug development.

Future research should focus on several key areas. Firstly, there is a need for more extensive clinical trials to validate the preclinical findings in human subjects. Secondly, optimizing the bioavailability and delivery of this compound through novel formulation strategies could enhance its therapeutic efficacy. Finally, further exploration of its effects on a wider range of cellular targets and signaling pathways may uncover new therapeutic applications. The continued investigation of this compound and its botanical sources holds great promise for the development of novel and effective treatments for a variety of human diseases.

References

Tilianin's Interaction with Cellular Signaling Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tilianin, a flavonoid glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, anticancer, and cardioprotective effects.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's therapeutic potential, with a specific focus on its intricate interactions with key cellular signaling pathways. Through a detailed examination of its effects on the Mitogen-Activated Protein Kinase (MAPK), Phosphoinositide 3-Kinase (PI3K)/Akt, Nuclear Factor-kappa B (NF-κB), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Toll-Like Receptor 4 (TLR4) signaling cascades, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this compound's mode of action. This guide summarizes quantitative data from various studies, provides an overview of relevant experimental methodologies, and utilizes detailed pathway diagrams to visualize the complex molecular interactions.

Introduction

This compound is a flavonoid glycoside predominantly found in plants such as Dracocephalum moldavica.[3][4] Its wide range of biological activities has made it a subject of intense research for its potential application in the treatment of various diseases, including cardiovascular disorders, cancer, and neurodegenerative diseases.[1][2] The therapeutic efficacy of this compound is attributed to its ability to modulate multiple cellular signaling pathways that are often dysregulated in pathological conditions. This guide delves into the core mechanisms of this compound's action, providing a technical resource for the scientific community.

This compound's Impact on Key Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immune responses, cell proliferation, and survival.[1][5] this compound has been shown to be a potent inhibitor of this pathway.[1] It exerts its anti-inflammatory effects by preventing the activation of IκB kinase (IKK), which in turn inhibits the phosphorylation and subsequent degradation of the IκBα protein.[6][7] This action sequesters the NF-κB dimer in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[5]

Studies have demonstrated that this compound significantly suppresses the expression of NF-κB-dependent pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1][8] In various cellular models, this compound treatment has been shown to downregulate the expression of other inflammatory mediators like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK IKK Receptor->IKK activates IkB IkB IKK->IkB phosphorylates IkB_NF_kB IkB NF-κB IkB->IkB_NF_kB NF_kB NF-κB NF_kB->IkB_NF_kB NF_kB_n NF-κB NF_kB->NF_kB_n translocates IkB_NF_kB->NF_kB releases This compound This compound This compound->IKK inhibits DNA DNA NF_kB_n->DNA binds to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) DNA->Pro_inflammatory_Genes transcribes

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK1/2, JNK, and p38 MAPK, is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis.[1] this compound has been observed to modulate MAPK signaling, contributing to its anticancer and anti-inflammatory properties.[1] It can reduce the phosphorylation of p38 MAPK, and also modulate the activity of ERK1/2 and JNK.[1] In the context of cancer, this compound's modulation of MAPK pathways can inhibit tumor growth and survival.[1] In a cellular model of Parkinson's disease, this compound was found to inhibit the activation of p38, ERK1/2, and JNK signaling pathways induced by MPP+.[9]

MAPK_Pathway Growth_Factors Growth_Factors Receptor_TK Receptor Tyrosine Kinase Growth_Factors->Receptor_TK Ras Ras Receptor_TK->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., AP-1) ERK->Transcription_Factors JNK JNK JNK->Transcription_Factors p38 p38 p38->Transcription_Factors Cellular_Response Proliferation, Inflammation, Apoptosis Transcription_Factors->Cellular_Response This compound This compound This compound->ERK modulates This compound->JNK modulates This compound->p38 inhibits phosphorylation Stress_Stimuli Stress_Stimuli Stress_Stimuli->JNK Stress_Stimuli->p38

Caption: this compound modulates the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[1][6] Dysregulation of this pathway is a hallmark of many cancers. This compound has been shown to suppress the PI3K/Akt/mTOR signaling cascade, leading to reduced phosphorylation of Akt and mTOR.[1] This inhibition disrupts cancer cell proliferation and can promote autophagy.[1] In the context of cardioprotection, this compound has been reported to activate the PI3K/Akt pathway, which leads to the phosphorylation of endothelial nitric oxide synthase (eNOS), increased nitric oxide (NO) bioavailability, and vasodilation.[1] This dual role highlights the context-dependent effects of this compound on the PI3K/Akt pathway.

PI3K_Akt_Pathway Growth_Factor Growth_Factor Receptor_TK Receptor Tyrosine Kinase Growth_Factor->Receptor_TK PI3K PI3K Receptor_TK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates mTOR mTOR Akt->mTOR eNOS eNOS Akt->eNOS phosphorylates Cell_Survival Cell Survival, Growth, Proliferation mTOR->Cell_Survival Tilianin_Cancer This compound (in Cancer) Tilianin_Cancer->PI3K inhibits Tilianin_Cardio This compound (Cardioprotection) Tilianin_Cardio->PI3K activates NO_Production NO Production eNOS->NO_Production

Caption: this compound's dual role in the PI3K/Akt signaling pathway.

Nrf2 Signaling Pathway

The Nrf2 signaling pathway is the primary regulator of the cellular antioxidant response.[1] this compound is a known activator of this pathway.[1] It promotes the stabilization and nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][10] By enhancing the endogenous antioxidant defenses, this compound protects cells from oxidative damage, which is implicated in a wide range of diseases.[1] In diabetic rats, this compound treatment augmented the protein expression of Nrf2, NQO1, and HO-1.[11]

Nrf2_Pathway Oxidative_Stress Oxidative_Stress Keap1_Nrf2 Keap1 Nrf2 Oxidative_Stress->Keap1_Nrf2 dissociates Keap1 Keap1 Keap1->Keap1_Nrf2 Nrf2 Nrf2 Nrf2->Keap1_Nrf2 Nrf2_n Nrf2 Nrf2->Nrf2_n translocates Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element Nrf2_n->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes transcribes Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection This compound This compound This compound->Keap1_Nrf2 promotes dissociation

Caption: this compound activates the Nrf2 antioxidant pathway.

TLR4 Signaling Pathway

Toll-Like Receptor 4 (TLR4) is a key component of the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering an inflammatory response. This compound has been shown to modulate TLR4 signaling.[1] By inhibiting TLR4 signaling, this compound can reduce microglial activation and the production of pro-inflammatory cytokines.[1] In a study on pharyngeal squamous carcinoma cells, this compound was found to activate the TLR4/p65 signaling pathway, leading to increased expression of TLR4 and the release of inflammatory cytokines, which in turn promoted an anti-tumor immune response.[3] This suggests a complex, context-dependent role of this compound in modulating TLR4 signaling. In diabetic rats, this compound was shown to suppress TLR4/NF-κB/MAPK signaling cascades.[11]

TLR4_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK TRAF6->IKK NF_kB_Activation NF-κB Activation IKK->NF_kB_Activation Inflammatory_Response Inflammatory Response NF_kB_Activation->Inflammatory_Response Tilianin_Inhibition This compound (Anti-inflammatory) Tilianin_Inhibition->TLR4 inhibits Tilianin_Activation This compound (Anti-tumor) Tilianin_Activation->TLR4 activates

Caption: Context-dependent modulation of TLR4 signaling by this compound.

Apoptosis Pathways

This compound has demonstrated the ability to induce apoptosis in cancer cells, a critical mechanism for its anti-tumor activity.[3] It can modulate the intrinsic apoptosis pathway by promoting the expression of pro-apoptotic factors like Bax and Bad, while down-regulating anti-apoptotic factors such as Bcl-2 and Bcl-xL.[3] This leads to the release of cytochrome c from the mitochondria and the subsequent activation of caspases, ultimately resulting in programmed cell death.[3] In FaDu cells, this compound at concentrations of 10, 30, and 100 μM inhibited proliferation and induced apoptosis.[3] Conversely, in the context of cardioprotection, this compound can inhibit apoptosis in cardiomyocytes, for example, by activating the PI3K/Akt pathway which in turn inhibits pro-apoptotic proteins.[1][6]

Apoptosis_Pathway cluster_cancer In Cancer Cells cluster_normal In Normal/Cardiomyocytes Tilianin_Cancer This compound Bax_Bad Bax, Bad (Pro-apoptotic) Tilianin_Cancer->Bax_Bad upregulates Bcl2_BclxL Bcl-2, Bcl-xL (Anti-apoptotic) Tilianin_Cancer->Bcl2_BclxL downregulates Mitochondrion Mitochondrion Bax_Bad->Mitochondrion Bcl2_BclxL->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspases Cytochrome_c->Caspases activates Apoptosis_Cancer Apoptosis Caspases->Apoptosis_Cancer Tilianin_Normal This compound PI3K_Akt PI3K/Akt Pathway Tilianin_Normal->PI3K_Akt activates Anti_apoptotic Anti-apoptotic Proteins PI3K_Akt->Anti_apoptotic upregulates Cell_Survival Cell Survival Anti_apoptotic->Cell_Survival

Caption: this compound's dual role in regulating apoptosis.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on various cellular markers and processes as reported in the literature.

Table 1: Effect of this compound on Inflammatory Markers

Cell Line/ModelTreatmentMarkerEffectReference
FaDu cells10, 30, 100 µM this compoundTNF-α, IL-6Dose-dependent increase in secretion[3]
Ldlr-/- mice peritoneal macrophagesThis compoundTNF-α, IL-1β mRNAInhibition of LPS-induced increase[6][7]
MES23.5 cellsThis compound pretreatmentIL-6, IL-1β, TNF-α mRNADose-dependent reduction of MPP+-induced increase[12]
RAW264.7 cellsThis compound nanocrystalsTNF-α, IL-1β, IL-6Drastic reduction[8]
RAW264.7 cellsThis compound nanocrystalsIL-10Increased levels[8]
Macrophages50 µM this compoundTNF-α, NF-κB, MCP-1, iNOS mRNASignificant decrease[5]

Table 2: Effect of this compound on Apoptosis-Related Proteins

Cell LineTreatmentMarkerEffectReference
FaDu cellsThis compoundBax, BadUpregulation[3]
FaDu cellsThis compoundBcl-2, Bcl-xLDownregulation[3]
FaDu cellsThis compoundCaspase-3Increased activity[3]
FaDu cellsThis compoundCleaved-PARPUpregulation[3]
I/R-induced AKI miceThis compoundBCL2L1, BCL2Ameliorated expression[13]
I/R-induced AKI miceThis compoundBAD, BAX, caspase-3Reduced expression[13]

Table 3: Effect of this compound on Oxidative Stress Markers

ModelTreatmentMarkerEffectReference
MES23.5 cellsThis compound pretreatmentROS productionDecreased in a dose-dependent manner[12]
Diabetic rats20 mg/kg this compoundNrf2, HO-1 mRNAIncreased expression[10]
Diabetic rats20 mg/kg this compoundSOD, CAT, GPxIncreased activities[10]
Diabetic rats10, 20 mg/kg this compoundNrf2, NQO1, HO-1 proteinAugmented expression[11]
Diabetic rats10, 20 mg/kg this compoundMDA, NO, MPOLowered levels[11]

Experimental Protocols Overview

The investigation of this compound's effects on cellular signaling pathways involves a variety of standard molecular and cellular biology techniques. Below is a general overview of the methodologies commonly employed in the cited research.

Cell Culture and Treatments
  • Cell Lines: A range of cell lines are utilized depending on the research focus, including cancer cell lines (e.g., FaDu human pharyngeal squamous carcinoma), neuronal cell lines (e.g., MES23.5 dopaminergic neurons), macrophage cell lines (e.g., RAW264.7), and cardiomyocytes (e.g., H9c2).[3][8][12][14]

  • This compound Preparation: this compound is typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a stock solution, which is then diluted to the desired final concentrations in cell culture medium.

  • Induction of Pathological Conditions: To mimic disease states, cells are often treated with specific stimuli, such as lipopolysaccharide (LPS) to induce inflammation, 1-methyl-4-phenylpyridinium (MPP+) to induce neuronal damage, or subjected to oxygen-glucose deprivation/reoxygenation (OGD/R) to simulate ischemia-reperfusion injury.[12][14][15]

Analysis of Gene and Protein Expression
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify the mRNA expression levels of target genes. Total RNA is extracted from cells, reverse-transcribed into cDNA, and then amplified using gene-specific primers in a real-time PCR system.

  • Western Blotting: This method is employed to detect and quantify the protein levels of specific signaling molecules. Cell lysates are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., phosphorylated and total forms of kinases) and corresponding secondary antibodies.

Cell Viability and Apoptosis Assays
  • MTT or CCK-8 Assays: These colorimetric assays are used to assess cell viability and proliferation. They measure the metabolic activity of cells, which is proportional to the number of viable cells.

  • Flow Cytometry: This technique is used to quantify apoptosis by staining cells with markers like Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane in apoptotic cells) and propidium (B1200493) iodide (a fluorescent dye that stains the DNA of dead cells).

  • TUNEL Assay: The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect DNA fragmentation, a hallmark of apoptosis, in tissue sections.[13]

Measurement of Oxidative Stress
  • ROS Detection: Intracellular reactive oxygen species (ROS) levels are often measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[12]

  • Antioxidant Enzyme Activity Assays: The activities of antioxidant enzymes such as SOD, CAT, and GPx are determined using commercially available assay kits.

In Vivo Studies
  • Animal Models: Various animal models are used to study the effects of this compound in a physiological context, including models of diabetes, myocardial ischemia-reperfusion injury, and atherosclerosis.[6][10][16]

  • Administration: this compound is typically administered to animals orally or via injection.

  • Histopathological Analysis: Tissues are collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to examine morphological changes.

Conclusion and Future Directions

This compound exhibits a remarkable ability to modulate a multitude of cellular signaling pathways, providing a molecular basis for its wide-ranging pharmacological effects. Its capacity to inhibit pro-inflammatory pathways like NF-κB and MAPK, activate the protective Nrf2 antioxidant response, and differentially regulate the PI3K/Akt and apoptosis pathways depending on the cellular context, underscores its potential as a multi-target therapeutic agent.

For drug development professionals, this compound presents a promising lead compound. However, further research is necessary to fully elucidate its complex mechanisms of action and to optimize its therapeutic application. Future studies should focus on:

  • Pharmacokinetics and Bioavailability: Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to improve its delivery and efficacy in vivo.

  • Clinical Trials: Conducting well-designed clinical trials to validate the preclinical findings and establish the safety and efficacy of this compound in human populations for specific diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating this compound derivatives to identify compounds with enhanced potency, selectivity, and pharmacokinetic properties.

  • Combination Therapies: Exploring the synergistic effects of this compound in combination with existing drugs to enhance therapeutic outcomes and potentially reduce side effects.

By continuing to unravel the intricate signaling networks modulated by this compound, the scientific community can pave the way for the development of novel and effective therapies for a host of challenging diseases.

References

Physicochemical and drug-likeness properties of Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical and Drug-Likeness Properties of Tilianin

Introduction

This compound is a flavonoid glycoside, specifically acacetin-7-O-glucoside, that can be isolated from a variety of medicinal plants, most notably from the family Lamiaceae such as Dracocephalum moldavica and Agastache species.[1][2] In recent years, this compound has garnered significant attention from the scientific community due to its broad spectrum of pharmacological activities.[1][3] Preclinical studies have highlighted its potential as an anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anticancer agent.[4][5][6] Its unique glycosidic structure enhances its bioavailability, solubility, and stability compared to its aglycone form, acacetin, making it a promising natural lead molecule for new drug design and development.[4]

This guide provides a comprehensive overview of the physicochemical and drug-likeness properties of this compound, details its known mechanisms of action through key signaling pathways, and outlines standard experimental protocols for assessing its properties.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical determinants of its behavior in biological systems. These properties influence its solubility, absorption, distribution, and overall bioavailability. The key physicochemical descriptors for this compound are summarized below.

PropertyValueSource
Molecular Formula C₂₂H₂₂O₁₀[2][7]
Molar Mass 446.4 g/mol [7]
Appearance Powder[7]
Melting Point 260-262 °C[7]
Boiling Point 754.9 ± 60.0 °C (Predicted)[7]
pKa 6.11 ± 0.40 (Predicted)[7]
Solubility Soluble in methanol, ethanol, DMSO[7]

Drug-Likeness and ADME Profile

"Drug-likeness" is a qualitative concept used in drug discovery to assess whether a compound possesses properties that would make it a likely orally active drug in humans.[8][9] This evaluation is often guided by rules of thumb, such as Lipinski's Rule of Five.[8][10][11]

Lipinski's Rule of Five

Lipinski's Rule of Five states that an orally active drug generally has no more than one violation of the following criteria[8][10][11]:

  • No more than 5 hydrogen bond donors (total number of N-H and O-H bonds).

  • No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

  • A molecular mass under 500 daltons.

  • A calculated octanol-water partition coefficient (log P) that does not exceed 5.

Below is an evaluation of this compound against these parameters.

Lipinski ParameterValueRuleCompliance
Molecular Mass 446.4 Da< 500 DaYes
Hydrogen Bond Donors 5≤ 5Yes
Hydrogen Bond Acceptors 10≤ 10Yes
logP (Predicted) < 5≤ 5Yes

This compound adheres to Lipinski's Rule of Five, suggesting it possesses a favorable physicochemical profile for development as an orally administered drug.

ADME (Absorption, Distribution, Metabolism, Excretion) Profile

While this compound's glycosylated form enhances its water solubility and stability, its overall bioavailability can be a challenge.[4][5]

  • Absorption: Pharmacokinetic studies in mice have been conducted. Following oral gavage of 10 mg/kg, the maximum plasma concentration (Cmax) was 176.9 nmol/L, achieved at a Tmax of 10.8 minutes.[6][12] This indicates rapid absorption.

  • Distribution, Metabolism, and Excretion: this compound can accumulate in target tissues such as the liver, kidneys, and brain.[4] It is subject to metabolism, and strategies to improve its bioavailability, such as nanoformulations or co-administration with absorption enhancers like piperine (B192125) (which inhibits cytochrome P450 enzymes), are being explored.[4] Further research is needed to fully understand its distribution and excretion pathways.[1][3]

Biological Activity and Signaling Pathways

This compound exerts its therapeutic effects by modulating multiple key cellular signaling pathways. Its anti-inflammatory, cardioprotective, and anticancer activities are particularly well-documented.

Anti-inflammatory Mechanism via NF-κB Pathway

A primary mechanism for this compound's potent anti-inflammatory effects is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[4][13] In response to inflammatory stimuli like Lipopolysaccharide (LPS) or Tumor Necrosis Factor-alpha (TNF-α), this compound prevents the activation of NF-κB.[3][13][14] This, in turn, suppresses the transcription and secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[4]

G cluster_stimuli Inflammatory Stimuli cluster_pathway Cellular Signaling cluster_response Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 activates TNFa TNFa IKK IKK TNFa->IKK activates TLR4->IKK IkB IκB IKK->IkB phosphorylates (degradation) NFkB NF-κB NFkB_active Active NF-κB (Translocation to Nucleus) NFkB->NFkB_active activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_active->Cytokines induces transcription This compound This compound This compound->IKK inhibits This compound->NFkB inhibits

This compound's inhibition of the NF-κB inflammatory pathway.

Cardioprotective and Anticancer Mechanisms

This compound has also demonstrated significant potential in both cardiovascular protection and cancer therapy through its modulation of survival and apoptosis pathways, including the PI3K/Akt and MAPK pathways.[4] By initiating the PI3K/Akt signaling cascade, this compound can protect against myocardial ischemia-reperfusion injury by preventing apoptosis.[14] In cancer cells, it can inhibit tumor growth by modulating these same pathways to induce apoptosis and suppress proliferation.[4]

G cluster_pathway Cellular Signaling cluster_response Cellular Outcome PI3K PI3K Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 promotes Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Cell_Survival Cell Survival Bcl2->Cell_Survival promotes Bax->Apoptosis promotes This compound This compound This compound->PI3K activates

This compound's modulation of the PI3K/Akt survival pathway.

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination of physicochemical and drug-likeness properties. The following sections describe generalized, standard methodologies for key assays.

Workflow for Drug-Likeness Assessment

The assessment of a compound like this compound typically follows a multi-step workflow, starting with computational predictions and moving towards more complex in vitro and in vivo experiments.

G start Compound Identification (this compound) insilico In Silico Prediction (Lipinski's Rules, logP, pKa) start->insilico physchem Physicochemical Analysis (Solubility, Stability) insilico->physchem invitro In Vitro ADME Assays (PAMPA, Caco-2) physchem->invitro invivo In Vivo Pharmacokinetics (Animal Models) invitro->invivo end Candidate Profile invivo->end

General workflow for assessing drug-likeness properties.

Protocol: Determination of Aqueous Solubility (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

  • Preparation: Prepare a saturated solution by adding an excess amount of this compound powder to a known volume of pH 7.4 phosphate-buffered saline (PBS) in a glass vial.

  • Equilibration: Seal the vial and agitate it in a mechanical shaker or orbital incubator at a constant temperature (typically 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the suspension to settle. Centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

  • Sampling: Carefully collect an aliquot of the clear supernatant, ensuring no solid particles are transferred.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., methanol). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), by comparing the result to a standard curve of known this compound concentrations.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol: In Vitro Permeability (Parallel Artificial Membrane Permeability Assay - PAMPA)

Objective: To assess the passive membrane permeability of this compound as a predictor of its absorption.

Methodology:

  • Membrane Preparation: A 96-well filter plate is coated with a lipid solution (e.g., 2% lecithin (B1663433) in dodecane) to form an artificial lipid membrane.

  • Donor Plate Preparation: A solution of this compound at a known concentration is prepared in a buffer solution (e.g., PBS at pH 7.4) and added to the wells of a 96-well donor plate.

  • Assay Assembly: The lipid-coated filter plate (acceptor plate, containing fresh buffer) is placed on top of the donor plate, creating a "sandwich" where the this compound solution is in contact with the artificial membrane.

  • Incubation: The assembled plate is incubated at room temperature for a set period (e.g., 4-18 hours) to allow the compound to diffuse from the donor compartment, across the lipid membrane, and into the acceptor compartment.

  • Quantification: After incubation, the plates are separated. The concentrations of this compound in the donor, acceptor, and reference wells are determined using an analytical method like HPLC-UV or LC-MS/MS.

  • Permeability Calculation: The effective permeability coefficient (Pe) is calculated using an established formula that accounts for the concentrations in the donor and acceptor wells, the volume of the wells, the surface area of the membrane, and the incubation time.

Conclusion

This compound presents a compelling profile as a potential therapeutic agent. Its physicochemical properties are favorable, and it fully complies with Lipinski's Rule of Five, indicating good potential for oral bioavailability.[1][15] It demonstrates a wide range of biological activities by modulating critical cellular signaling pathways involved in inflammation, cell survival, and apoptosis.[3][4][14] However, challenges related to its bioavailability and the need for more extensive pharmacokinetic studies remain.[1][5] Future research should focus on optimizing drug delivery systems and conducting comprehensive clinical trials to translate the promising preclinical findings into tangible therapeutic applications.[4][5]

References

Tilianin: A Promising Natural Scaffold for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tilianin, a flavonoid glycoside predominantly found in medicinal plants such as Agastache rugosa and Dracocephalum moldavica, is emerging as a compelling lead molecule in the field of drug discovery.[1][2][3] Possessing a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anticancer effects, this compound presents a multifaceted approach to combating complex diseases.[4][5][6] This technical guide provides an in-depth analysis of this compound's therapeutic potential, focusing on its mechanisms of action, summarizing key quantitative data, and detailing experimental protocols to facilitate further research and development. The information presented herein is intended to serve as a comprehensive resource for scientists and professionals engaged in the pursuit of novel therapeutic agents.

Introduction

The quest for novel drug candidates with improved efficacy and safety profiles has led to a resurgence of interest in natural products. This compound, a glycosylated flavonoid, stands out due to its unique chemical structure which enhances its bioavailability and stability compared to its aglycone form, acacetin.[1] This enhanced pharmacokinetic profile, coupled with its diverse biological activities, positions this compound as a molecule of significant interest for addressing the unmet medical needs in oncology, neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. This whitepaper will delve into the core scientific data underpinning the therapeutic promise of this compound.

Pharmacological Activities and Mechanisms of Action

This compound exerts its therapeutic effects by modulating a variety of cellular signaling pathways. Its multifaceted nature allows it to influence key processes involved in the pathogenesis of numerous diseases. The principal pharmacological activities and their underlying mechanisms are detailed below.

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines.[1][7] Its anticancer activity is attributed to its ability to modulate key signaling pathways involved in cell growth, survival, and apoptosis.

Signaling Pathways:

  • PI3K/Akt/mTOR Pathway: this compound has been shown to suppress the PI3K/Akt/mTOR signaling cascade, a critical pathway for cancer cell proliferation and survival.[1][8] By inhibiting the phosphorylation of Akt and mTOR, this compound can induce autophagy and disrupt cancer cell growth.[8]

  • MAPK Pathway: this compound modulates the mitogen-activated protein kinase (MAPK) pathway, including ERK1/2, p38, and JNK, which are crucial for cell proliferation and survival.[1][2] Inhibition of these pathways contributes to the anti-proliferative effects of this compound.[1][2]

  • JAK2/STAT3 Pathway: In ovarian cancer cells, this compound has been shown to inhibit the JAK2/STAT3 signaling pathway, leading to reduced cell viability and induction of apoptosis.[9]

  • Intrinsic Apoptosis Pathway: this compound induces apoptosis through the intrinsic pathway by altering the balance of pro-apoptotic (Bax, Bad) and anti-apoptotic (Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c and activation of caspases.[10]

Quantitative Data on Anticancer Activity:

Cell LineCancer TypeIC50 ValueReference
PA-1Ovarian Cancer20 µM/mL[7]
FaDuPharyngeal Squamous CarcinomaCytotoxicity observed at 10, 30, and 100 µM[10]
Anti-Inflammatory Activity

Chronic inflammation is a key contributor to a wide range of diseases. This compound exhibits potent anti-inflammatory properties by targeting key inflammatory mediators and signaling pathways.

Signaling Pathways:

  • NF-κB Pathway: this compound inhibits the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[1][4] It achieves this by preventing the degradation of IκBα, the inhibitory protein of NF-κB, thereby blocking the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes like TNF-α, IL-1β, and IL-6.[1][11]

  • MAPK Pathway: this compound also modulates the MAPK signaling pathway (p38, JNK, and ERK) in inflammatory responses.[1][12] By inhibiting the phosphorylation of these kinases, this compound can suppress the production of inflammatory cytokines.[12]

  • TLR4 Signaling: this compound has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which plays a crucial role in the innate immune response and inflammation.[6][13]

Experimental Evidence:

In a study using lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly suppressed the production of nitric oxide (NO) and pro-inflammatory cytokines.[14]

Antioxidant Activity

Oxidative stress is implicated in the pathogenesis of numerous diseases, including neurodegenerative and cardiovascular disorders. This compound demonstrates significant antioxidant activity through direct radical scavenging and by enhancing endogenous antioxidant defense mechanisms.

Signaling Pathways:

  • Nrf2/ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1][6] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), SOD, and catalase.[1][6]

Quantitative Data on Antioxidant Activity:

AssayIC50 ValueReference
DPPH Radical Scavenging~66-69 µg/mL[1]
Neuroprotective Effects

This compound has shown promise in protecting neurons from damage in models of neurodegenerative diseases and ischemic injury.[12][15]

Mechanisms of Action:

  • Anti-inflammatory and Antioxidant Effects: The neuroprotective effects of this compound are largely attributed to its potent anti-inflammatory and antioxidant activities, which mitigate the neuronal damage caused by inflammation and oxidative stress.[12][15]

  • Modulation of CaMKII: this compound has been found to attenuate CaMKII-dependent apoptosis and MAPK/NF-κB signaling, contributing to its neuroprotective effects against cerebral ischemia.[16][17]

Cardioprotective Effects

This compound exhibits significant cardioprotective effects in models of myocardial ischemia-reperfusion injury.[16][18][19]

Mechanisms of Action:

  • Preservation of Mitochondrial Function: this compound helps to preserve mitochondrial function, a critical factor in cardiomyocyte survival during ischemic events.[18]

  • Inhibition of Apoptosis: It inhibits apoptosis in cardiomyocytes by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[19]

  • Activation of PI3K/Akt Pathway: The cardioprotective effects of this compound are also mediated through the activation of the PI3K/Akt signaling pathway.[3][20]

Experimental Protocols

To facilitate further research, this section provides detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.[7][21][22][23]

  • Cell Seeding: Plate cells (e.g., PA-1 ovarian cancer cells) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.[7]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25, 30, 35, 40, and 45 µM/mL) for a specified duration (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[22][23]

  • Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to dissolve the formazan (B1609692) crystals.[22]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[22] The percentage of cell viability is calculated relative to the untreated control cells.

In Vitro Anti-Inflammatory Assay (LPS-stimulated Macrophages)

This protocol assesses the anti-inflammatory effects of this compound in vitro.[5][14]

  • Cell Culture: Culture macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Treatment: Pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified time (e.g., 24 hours) to induce an inflammatory response.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β): Quantify the levels of these cytokines in the cell culture supernatant using ELISA kits.

  • Western Blot Analysis: Analyze the expression and phosphorylation of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-p65, IκBα, p-p38, p-JNK).[6][19]

In Vivo Neuroprotection Study (Vascular Dementia Rat Model)

This protocol describes an in vivo model to evaluate the neuroprotective effects of this compound.[1][2][3]

  • Animal Model: Induce vascular dementia in rats using the permanent 2-vessel occlusion (2VO) model.[1][2][3]

  • Treatment: Administer this compound (e.g., 20 and 40 mg/kg, orally) or vehicle to the rats for a specified period (e.g., four weeks).[1]

  • Behavioral Testing: Assess cognitive function using behavioral tests such as the Morris water maze to evaluate spatial learning and memory.[1]

  • Histological Analysis: After the treatment period, sacrifice the animals and perform histological analysis of the brain tissue. Use staining methods like Nissl staining to assess neuronal damage and TUNEL staining to detect apoptosis.[15]

  • Biochemical and Molecular Analysis: Analyze brain tissue homogenates for markers of oxidative stress, inflammation, and key signaling proteins using techniques like ELISA and Western blotting.[1][2][3]

In Vivo Anticancer Study (Xenograft Model)

This protocol is designed to evaluate the in vivo antitumor efficacy of this compound.[10][16][24]

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., human cholangiocarcinoma cells) into the flank of immunodeficient mice (e.g., nude mice).[16]

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment and control groups. Administer this compound (at various doses) or vehicle via a suitable route (e.g., oral gavage or intraperitoneal injection) for a defined period.

  • Tumor Measurement: Measure the tumor volume periodically using calipers.

  • Endpoint Analysis: At the end of the study, sacrifice the mice, excise the tumors, and measure their weight. The tumor tissue can be used for further histological and molecular analysis.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways modulated by this compound and a general experimental workflow for its evaluation.

Signaling Pathways

Tilianin_Signaling_Pathways This compound's Multifaceted Mechanism of Action cluster_inflammation Anti-Inflammatory Effects cluster_cancer Anticancer Effects cluster_antioxidant Antioxidant Effects LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkappaB IkappaB IKK->IkappaB Phosphorylates NFkappaB NFkappaB Nucleus_Inflammation Nucleus_Inflammation NFkappaB->Nucleus_Inflammation Translocates to Pro_inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus_Inflammation->Pro_inflammatory_Genes Induces Transcription Tilianin_Inflammation This compound Tilianin_Inflammation->IKK Inhibits Growth_Factors Growth_Factors PI3K PI3K Growth_Factors->PI3K Activate Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis_Inhibition Apoptosis Akt->Apoptosis_Inhibition Inhibits Cell_Growth Cell Growth & Proliferation mTOR->Cell_Growth Promotes Tilianin_Cancer This compound Tilianin_Cancer->PI3K Inhibits Tilianin_Cancer->Apoptosis_Inhibition Induces Oxidative_Stress Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Nucleus_Antioxidant Nucleus_Antioxidant Nrf2->Nucleus_Antioxidant Translocates to ARE ARE Nucleus_Antioxidant->ARE Binds to Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD) ARE->Antioxidant_Enzymes Induces Transcription Tilianin_Antioxidant This compound Tilianin_Antioxidant->Keap1_Nrf2 Promotes Dissociation

Caption: this compound's multifaceted mechanism of action.

Experimental_Workflow General Experimental Workflow for this compound Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies cluster_data Data Analysis & Interpretation Cell_Culture Cell Culture (Cancer, Immune, Neuronal cells) Tilianin_Treatment_vitro This compound Treatment (Dose-response) Cell_Culture->Tilianin_Treatment_vitro Viability_Assay Cell Viability Assays (MTT, etc.) Tilianin_Treatment_vitro->Viability_Assay Molecular_Assays Molecular Assays (Western Blot, ELISA, qPCR) Tilianin_Treatment_vitro->Molecular_Assays Statistical_Analysis Statistical Analysis Molecular_Assays->Statistical_Analysis Animal_Model Animal Model Development (Xenograft, Disease Model) Tilianin_Treatment_vivo This compound Administration (Oral, IP) Animal_Model->Tilianin_Treatment_vivo Efficacy_Evaluation Efficacy Evaluation (Tumor size, Behavior) Tilianin_Treatment_vivo->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment Tilianin_Treatment_vivo->Toxicity_Assessment Ex_Vivo_Analysis Ex Vivo Analysis (Histology, Biomarkers) Efficacy_Evaluation->Ex_Vivo_Analysis Ex_Vivo_Analysis->Statistical_Analysis Mechanism_Elucidation Mechanism of Action Elucidation Statistical_Analysis->Mechanism_Elucidation Lead_Optimization Lead Optimization Mechanism_Elucidation->Lead_Optimization

Caption: General experimental workflow for this compound evaluation.

Future Perspectives and Conclusion

This compound has demonstrated remarkable potential as a lead molecule for drug discovery, with a broad range of therapeutic activities targeting key pathological processes. Its ability to modulate multiple signaling pathways underscores its potential for the development of novel therapies for complex diseases. However, several challenges remain to be addressed before its clinical translation.

Future research should focus on:

  • Pharmacokinetic and Bioavailability Studies: Despite its glycosidic structure enhancing bioavailability, comprehensive pharmacokinetic studies are needed to optimize its delivery and efficacy.

  • Lead Optimization: Medicinal chemistry efforts could be directed towards synthesizing this compound analogs with improved potency, selectivity, and pharmacokinetic properties.

  • Clinical Trials: Rigorous, well-designed clinical trials are essential to validate the preclinical findings and establish the safety and efficacy of this compound in human subjects.

References

Tilianin: A Technical Guide on its Free Radical Scavenging and Antioxidant Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tilianin, a flavonoid glycoside found in various medicinal plants such as Agastache rugosa and Dracocephalum moldavica, has emerged as a compound of significant interest due to its potent antioxidant and anti-inflammatory activities.[1][2][3] Its unique glycosidic structure is suggested to enhance its bioavailability and stability, making it a promising candidate for therapeutic development against pathologies rooted in oxidative stress, including cardiovascular, neurodegenerative, and metabolic diseases.[1][4] This technical guide provides a comprehensive overview of the free radical scavenging activity of this compound, detailing its direct and indirect antioxidant mechanisms, summarizing key quantitative data, outlining experimental protocols, and visualizing the associated molecular pathways.

Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a dual mechanism: direct scavenging of reactive oxygen species (ROS) and modulation of endogenous antioxidant defense systems.[1]

Direct Free Radical Scavenging

This compound has been shown to directly neutralize several potent free radicals. Its flavonoid structure, featuring hydroxyl groups, enables it to donate electrons to quench radicals like hydroxyl radicals (•OH), superoxide (B77818) anions (O₂•⁻), and hydrogen peroxide (H₂O₂), converting them into more stable, non-toxic molecules.[1] This immediate scavenging action prevents the initiation and propagation of oxidative chain reactions that lead to cellular damage.[1]

Indirect Antioxidant Effects and Cellular Signaling

Beyond direct scavenging, this compound reinforces the cell's intrinsic antioxidant capacity by modulating key signaling pathways.

  • Activation of the Nrf2-ARE Pathway: this compound activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][5] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. In the presence of oxidative stress or activators like this compound, Nrf2 is stabilized, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE).[1][5] This action upregulates the transcription of a suite of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][6][7] This mechanism provides sustained, long-term protection against oxidative damage.[1]

  • Inhibition of Pro-inflammatory and Pro-oxidant Pathways: Oxidative stress and inflammation are intricately linked. This compound has been demonstrated to inhibit pro-inflammatory signaling cascades, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways (p38, JNK, ERK).[1][3][7][8] By suppressing the activation of these pathways, this compound reduces the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) and enzymes (e.g., iNOS, COX-2), which are also sources of ROS, thereby mitigating the cycle of inflammation and oxidative stress.[1][4][8]

Tilianin_Signaling_Pathways cluster_nrf2 Nrf2 Pathway Activation cluster_mapk_nfkb MAPK/NF-κB Pathway Inhibition This compound This compound Nrf2 Nrf2 Activation This compound->Nrf2 Activates MAPK MAPK (p38, JNK, ERK) This compound->MAPK Inhibits NFkB NF-κB Activation This compound->NFkB Inhibits ARE ARE Gene Transcription Nrf2->ARE Enzymes Antioxidant Enzymes (SOD, CAT, HO-1, GPx) ARE->Enzymes ROS Cellular Oxidative Stress Enzymes->ROS Reduces Protection Cellular Protection Enzymes->Protection Promotes MAPK->NFkB Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Inflammation Inflammation->ROS Induces ROS->Protection Damages

Caption: this compound's antioxidant signaling pathways.

Quantitative Data on Antioxidant Activity

The free radical scavenging potential of this compound has been quantified using various in vitro assays. The following table summarizes the key findings from the literature.

Assay TypeParameterResultBiological System/SourceReference
DPPH Radical ScavengingIC₅₀65.91 ± 1.21 µg/mLChemical assay (from Agastache mexicana extract)[9][10]
DPPH Radical ScavengingIC₅₀~66–69 µg/mLChemical assay[1]

IC₅₀ (Half-maximal inhibitory concentration) represents the concentration of this compound required to scavenge 50% of the free radicals in the assay.

Experimental Protocols

Detailed methodologies for common assays used to evaluate the free radical scavenging activity of this compound are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

  • Principle: The reduction of the DPPH radical by an antioxidant is monitored by the decrease in absorbance at ~517 nm.

  • Reagents and Materials:

    • This compound stock solution (in methanol (B129727) or DMSO)

    • DPPH solution (e.g., 0.1 mM in methanol)

    • Methanol

    • 96-well microplate

    • Microplate spectrophotometer

  • Procedure:

    • Prepare serial dilutions of the this compound stock solution in methanol to create a range of test concentrations.

    • In a 96-well plate, add 100 µL of each this compound dilution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, mix 100 µL of methanol with 100 µL of the DPPH solution. For the blank, use 200 µL of methanol.

    • Incubate the plate in the dark at room temperature for 30 minutes.[11]

    • Measure the absorbance of each well at 517 nm.[12]

  • Calculation:

    • Scavenging Activity (%) = [(A_control - A_sample) / A_control] * 100

    • The IC₅₀ value is determined by plotting the scavenging percentage against the this compound concentration.

DPPH_Assay_Workflow start Start prep_reagents Prepare Reagents (DPPH Solution, this compound Dilutions) start->prep_reagents plate_setup Pipette this compound Dilutions and Controls into 96-Well Plate prep_reagents->plate_setup add_dpph Add DPPH Solution to all Wells plate_setup->add_dpph incubate Incubate in Dark (Room Temp, 30 min) add_dpph->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Scavenging Activity and Determine IC₅₀ Value measure->calculate end_node End calculate->end_node

Caption: General workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay is based on the reduction of the pre-formed ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.

  • Principle: Antioxidants neutralize the ABTS•⁺ radical, leading to a decrease in absorbance at ~734 nm.

  • Reagents and Materials:

    • This compound stock solution

    • ABTS stock solution (e.g., 7 mM)

    • Potassium persulfate (e.g., 2.45 mM)

    • Phosphate-buffered saline (PBS) or ethanol (B145695)

    • 96-well microplate or cuvettes

    • Microplate spectrophotometer

  • Procedure:

    • Prepare the ABTS•⁺ working solution by mixing equal volumes of ABTS stock solution and potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours.[11]

    • Dilute the ABTS•⁺ working solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

    • Prepare serial dilutions of this compound.

    • Add a small volume (e.g., 10 µL) of each this compound dilution to a well, followed by a larger volume (e.g., 190 µL) of the diluted ABTS•⁺ solution.

    • Incubate at room temperature for a defined period (e.g., 6 minutes).[12]

    • Measure the absorbance at 734 nm.

  • Calculation:

    • Calculation is similar to the DPPH assay. Results can be expressed as IC₅₀ or as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Reactive Oxygen Species (ROS) Assay

This assay measures the ability of a compound to inhibit intracellular ROS production in a cell-based model.

  • Principle: A cell-permeable probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), is used. Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent DCF. The fluorescence intensity is proportional to the amount of ROS.

  • Reagents and Materials:

    • Cell line (e.g., MES23.5 dopaminergic neurons, RAW 264.7 macrophages)[8][13]

    • Cell culture medium and reagents

    • This compound

    • DCFH-DA probe

    • An ROS-inducing agent (e.g., H₂O₂, MPP⁺, LPS)[8][13]

    • Fluorescence microplate reader or fluorescence microscope

  • Procedure:

    • Seed cells in a 96-well plate and culture until they reach appropriate confluency.

    • Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 1-2 hours).

    • Load the cells with the DCFH-DA probe by incubating them in a medium containing DCFH-DA.

    • Wash the cells to remove the excess probe.

    • Induce oxidative stress by adding an ROS-inducing agent (e.g., MPP⁺).[8]

    • Measure the fluorescence intensity at the appropriate excitation/emission wavelengths (e.g., ~485 nm / ~535 nm for DCF).

  • Analysis:

    • A reduction in fluorescence intensity in this compound-treated cells compared to the inducer-only control indicates ROS scavenging or prevention of ROS formation.

Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays

These assays measure the effect of this compound on the activity of key endogenous antioxidant enzymes in cell or tissue lysates.

  • Principle: Commercially available kits are typically used.

    • SOD Assay: Often based on the inhibition of a reaction that produces a colored product (e.g., formazan (B1609692) dye) by superoxide radicals. SOD in the sample competes for the superoxide, thus inhibiting the color development.[14]

    • CAT Assay: Typically measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. This can be monitored directly by the decrease in absorbance at 240 nm or through a reaction that produces a colored or fluorescent product.[14]

  • Procedure (General):

    • Culture and treat cells or prepare tissue homogenates from animal models treated with this compound.

    • Lyse the cells or homogenates to obtain the protein extract.

    • Determine the total protein concentration of the lysate (e.g., using a BCA assay) for normalization.

    • Perform the SOD and CAT activity assays on the lysates according to the manufacturer's protocol of the specific commercial kit.[14]

  • Analysis:

    • Enzyme activity is calculated based on the standard curve and normalized to the protein content. An increase in SOD and CAT activity in this compound-treated samples compared to controls indicates an enhancement of the endogenous antioxidant defense system.[1][6]

Conclusion and Future Perspectives

This compound demonstrates significant free radical scavenging and antioxidant properties through both direct quenching of reactive oxygen species and the upregulation of endogenous antioxidant defenses via the Nrf2 pathway.[1] Its concurrent ability to suppress oxidative stress-related inflammatory pathways like NF-κB and MAPK further underscores its therapeutic potential.[1][3] The quantitative data, though limited, confirms its efficacy in vitro.

For drug development professionals, this compound represents a promising natural lead compound.[2][15] Future research should focus on comprehensive in vivo studies to validate these mechanisms, establish a clear pharmacokinetic and safety profile, and explore optimized delivery systems to overcome potential bioavailability challenges.[1][16] Further elucidation of its molecular targets will be critical in advancing this compound from a promising natural product to a clinically relevant therapeutic agent for oxidative stress-driven diseases.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the analysis and quality control of natural products and pharmaceuticals.

Abstract: Tilianin, a flavonoid glycoside found in various medicinal plants, is recognized for its significant pharmacological properties, including cardioprotective, anti-inflammatory, and antioxidant effects.[1][2][3] Accurate quantification of this compound is crucial for research, quality control of herbal materials, and the development of new therapeutic agents. This application note provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the reliable quantification of this compound. The protocol covers instrumentation, sample preparation, chromatographic conditions, and method validation parameters.

Principle

This method employs reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection for the separation and quantification of this compound. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A mobile phase consisting of an organic solvent (acetonitrile) and an acidified aqueous solution is used to elute this compound from the column. The concentration of this compound in a sample is determined by comparing its peak area to a calibration curve generated from known concentrations of a this compound reference standard.

Experimental Protocol

Reagents and Materials
  • This compound reference standard: Purity ≥ 95%

  • Acetonitrile: HPLC grade

  • Formic Acid: HPLC grade

  • Methanol: HPLC grade

  • Water: Deionized or HPLC grade

  • Plant Material: Dried aerial parts of the plant of interest (e.g., Agastache mexicana)[4][5]

  • Filters: 0.45 µm syringe filters

Instrumentation
  • HPLC System: A system equipped with a binary gradient pump, autosampler, column oven, and a UV-Vis detector (e.g., Waters e2695 HPLC system) is suitable.[6]

  • Chromatographic Column: Reliasil C18 column (4.6 mm × 250 mm, 5 µm).[6]

  • Data Acquisition Software: Appropriate software for system control, data acquisition, and processing.

Chromatographic Conditions

The following table summarizes the optimized HPLC conditions for this compound analysis.[6]

ParameterCondition
Stationary Phase Reliasil C18 (4.6 mm × 250 mm, 5 µm)
Mobile Phase Acetonitrile : 0.5% Formic Acid in Water (25:75, v/v)
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection Wavelength 323 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with methanol. This solution should be stored at 4 °C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve a concentration range suitable for generating a calibration curve (e.g., 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from Plant Material)

This protocol is adapted from methods for extracting this compound from Agastache mexicana.[4][5][7]

  • Drying: Dry the aerial parts of the plant material at a temperature between 40-90 °C to optimize this compound yield.[5]

  • Extraction: Accurately weigh about 1.0 g of the powdered, dried plant material and transfer it to a conical flask. Add 25 mL of methanol.

  • Maceration: Stopper the flask and shake it on an orbital shaker overnight at room temperature.[7]

  • Filtration: Filter the mixture through Whatman No. 41 filter paper to separate the extract from the solid plant material.[7]

  • Concentration: Concentrate the filtrate using a rotary evaporator under vacuum at 40 °C to obtain a crude extract.

  • Final Sample Solution: Redissolve a known amount of the crude extract in the mobile phase to a suitable concentration. Before injection, filter the solution through a 0.45 µm syringe filter to remove any particulate matter.[7]

Method Validation Summary

A comprehensive method validation was performed to ensure the reliability, accuracy, and precision of the HPLC method for this compound quantification. The results are summarized in the table below, based on a validated method for this compound analysis.[4]

ParameterResultDescription
Linearity (r²) 0.9992The method showed excellent linearity over the tested concentration range.
Retention Time ~5.8 minThis compound elutes at a consistent time, allowing for reliable identification.
Accuracy (% Recovery) 100.2%The high recovery rate indicates excellent accuracy of the method.
Limit of Detection (LOD) 1.86 µg/mLThe lowest concentration of this compound that can be reliably detected.
Limit of Quantification (LOQ) 5.63 µg/mLThe lowest concentration of this compound that can be accurately quantified.
Specificity ConfirmedNo interfering peaks from the blank or matrix were observed at the retention time of this compound.

Data Analysis and Quantification

  • Calibration Curve: Inject the prepared working standard solutions into the HPLC system. Plot a calibration curve of the peak area versus the concentration of this compound. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).

  • Sample Analysis: Inject the prepared sample solutions into the HPLC system.

  • Quantification: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

The concentration of this compound in the original plant material can be calculated using the following formula:

This compound Content (mg/g) = (C × V × D) / W

Where:

  • C = Concentration of this compound in the injected sample solution (mg/mL), obtained from the calibration curve.

  • V = Final volume of the redissolved extract (mL).

  • D = Dilution factor, if any.

  • W = Weight of the initial dried plant material (g).

Experimental Workflow

The following diagram illustrates the complete workflow from sample preparation to final quantification of this compound.

HPLC_Workflow HPLC Quantification Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis & Data Processing cluster_quant Quantification A Dried Plant Material B Extraction (Methanol Maceration) A->B Step 1 C Filtration & Concentration B->C Step 2 D Reconstitution in Mobile Phase C->D Step 3 E Syringe Filtration (0.45 µm) D->E Step 4 F HPLC Injection E->F Ready for Analysis G Chromatogram Acquisition F->G H Peak Identification & Integration G->H J Calculate Concentration H->J I Calibration Curve (From Standards) I->J Use for Calculation K Final Report (this compound Content mg/g) J->K

Caption: Workflow for this compound quantification using HPLC.

Conclusion

The HPLC method detailed in this application note is simple, accurate, precise, and reliable for the quantification of this compound in various samples, particularly from plant extracts. The method has been validated according to established guidelines, demonstrating its suitability for quality control and research applications in the pharmaceutical and nutraceutical industries.

References

Application Notes & Protocols: Ultrasound-Assisted Extraction of Tilianin from Agastache rugosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Agastache rugosa, commonly known as Korean mint, is a perennial plant belonging to the Lamiaceae family, native to East Asia.[1] It has a long history of use in traditional medicine to treat conditions such as nausea, vomiting, and fungal infections.[2] The plant is rich in various bioactive compounds, including flavonoids, phenolic acids, and essential oils.[1][3] Among these, tilianin, a flavonoid glycoside, is a principal active constituent known for its anti-inflammatory, antioxidant, and cardioprotective properties.[4][5][6] This document provides a detailed protocol for the efficient extraction of this compound from the aerial parts of Agastache rugosa using ionic liquid-based ultrasound-assisted extraction (ILUAE), a green and highly efficient extraction technique.

Experimental Workflow

The following diagram illustrates the key stages of the ultrasound-assisted extraction and subsequent analysis of this compound from Agastache rugosa.

UAE_Workflow start Start: Dried Agastache rugosa prepare Sample Preparation: - Grind aerial parts - Sieve through 90-mesh start->prepare extraction Ultrasound-Assisted Extraction: - Add IL-Methanol Solution - Sonicate for 30 min prepare->extraction Solid-Liquid Ratio: 1:100 separation Separation: - Centrifuge to obtain supernatant extraction->separation filtration Filtration: - Pass through 0.22 µm membrane separation->filtration analysis HPLC Analysis: - Quantify this compound concentration filtration->analysis end End: Quantitative Data analysis->end

References

Application Notes and Protocols for the Isolation of Tilianin from Dracocephalum moldavica

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tilianin, a flavonoid glycoside, is a significant bioactive compound predominantly found in Dracocephalum moldavica L. (Lamiaceae family).[1][2][3] This plant is a traditional Uyghur folk medicine used for treating various cardiovascular diseases.[4] this compound has demonstrated a range of pharmacological activities, including neuroprotective, cardioprotective, anti-inflammatory, and anti-tumor effects, making it a compound of interest for drug development.[4][5][6] These application notes provide a detailed protocol for the isolation and purification of this compound from the aerial parts of Dracocephalum moldavica, based on established methodologies.[4][7][8]

Experimental Protocols

Plant Material and Preparation

The starting material for the isolation of this compound is the aerial parts of Dracocephalum moldavica.

Protocol:

  • Collect the aerial parts of Dracocephalum moldavica.

  • Air-dry the plant material at room temperature.

  • Grind the dried plant material into a coarse powder.[4][8]

Extraction

A reflux extraction method using a hydroalcoholic solution is employed to extract crude flavonoids, including this compound, from the powdered plant material.

Protocol:

  • Place the powdered plant material in a suitable flask for reflux extraction.

  • Add 40% ethanol (B145695) to the flask.[4][7][8]

  • Heat the mixture to 100°C and reflux for a specified duration. Repeat this process three times to ensure exhaustive extraction.[7][8]

  • Combine the ethanol solutions from all three extractions.

  • Filter the combined solution to remove solid plant debris.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude extract.[4][7][8]

Chromatographic Purification

A multi-step column chromatography process is utilized to isolate and purify this compound from the crude extract.

Protocol: Step 1: Macroporous Resin Column Chromatography

  • Prepare a column with HPD600 macroporous adsorption resin.[7][9]

  • Dissolve the crude extract in an appropriate solvent and load it onto the column.

  • Elute the column sequentially with water, 50% ethanol, and 70% ethanol.[4][7] this compound is expected to be in the 70% ethanol eluent.

Step 2: Silica (B1680970) Gel Column Chromatography

  • Concentrate the 70% ethanol fraction from the previous step.

  • Prepare a silica gel column (100–200 mesh).[4]

  • Load the concentrated fraction onto the silica gel column.

  • Elute the column with a chloroform:methanol (B129727) solvent system in a gradient manner (e.g., 95:5, 90:10, 80:20 v/v) to remove impurities and isolate this compound.[4]

  • Collect the fractions containing the purified this compound.

Purity Analysis and Characterization

High-Performance Liquid Chromatography (HPLC) is the standard method to determine the purity of the isolated this compound. Further characterization can be performed using spectroscopic methods.

Protocol:

  • HPLC Analysis:

    • Prepare a standard solution of this compound and a solution of the isolated compound.

    • Use a suitable HPLC system, for instance, an InertSustain RP-C18 column.[10]

    • Employ a gradient elution with a mobile phase consisting of methanol and 0.2% acetic acid.[10]

    • Set the detection wavelength to 332 nm.[10]

    • The purity of the isolated this compound can be determined by comparing the peak area with that of the standard. A purity of over 99% has been reported using similar methods.[4][7]

  • Structural Characterization (Optional):

    • The structure of the purified compound can be confirmed using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D).[4]

Data Presentation

Table 1: Summary of Extraction and Purification Parameters

ParameterValue/DescriptionReference
Plant MaterialAerial parts of Dracocephalum moldavica[4][8]
Extraction MethodReflux with 40% Ethanol at 100°C (3 times)[4][7][8]
Initial PurificationHPD600 Macroporous Resin Column Chromatography[7][9]
Elution Solvents (Resin)Water, 50% Ethanol, 70% Ethanol[4][7]
Final PurificationSilica Gel Column Chromatography (100-200 mesh)[4]
Elution Solvents (Silica)Chloroform:Methanol (gradient: 95:5 to 80:20)[4]

Table 2: Quantitative Data for this compound Isolation

ParameterResultReference
Starting Plant Material90 kg (air-dried powder)[4][8]
Crude Extract Yield3.2 kg[8]
Purified this compound Yield280 mg[4]
Purity (by HPLC)99.02%[7][11]

Visualizations

Experimental Workflow for this compound Isolation

Tilianin_Isolation_Workflow Plant_Material Dried, powdered aerial parts of Dracocephalum moldavica Extraction Reflux Extraction (40% Ethanol, 100°C, 3x) Plant_Material->Extraction Filtration Filtration Extraction->Filtration Evaporation Evaporation under reduced pressure Filtration->Evaporation Crude_Extract Crude Extract Evaporation->Crude_Extract Resin_Chroma HPD600 Resin Column Chromatography Crude_Extract->Resin_Chroma Elution_Resin Elution with Water, 50% EtOH, 70% EtOH Resin_Chroma->Elution_Resin Fraction_70 70% Ethanol Fraction Elution_Resin->Fraction_70 Silica_Chroma Silica Gel Column Chromatography Fraction_70->Silica_Chroma Elution_Silica Elution with Chloroform:Methanol (gradient) Silica_Chroma->Elution_Silica Purified_this compound Purified this compound Elution_Silica->Purified_this compound Analysis Purity Analysis (HPLC) & Characterization (LC-MS, NMR) Purified_this compound->Analysis

Caption: Workflow for the isolation and purification of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Extract Step1 Initial Purification (Macroporous Resin) Start->Step1 Removes polar impurities Intermediate Enriched Flavonoid Fraction Step1->Intermediate Step2 Final Purification (Silica Gel) Intermediate->Step2 Separates this compound from other flavonoids End High-Purity this compound Step2->End

Caption: Logical flow of the two-step chromatographic purification.

References

Application Note: Enhancing the Bioavailability of Tilianin Through Liposomal Formulation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tilianin is a flavonoid glycoside with significant therapeutic potential, demonstrating antioxidant, anti-inflammatory, neuroprotective, and cardioprotective effects.[1][2] However, its clinical application is hindered by poor oral bioavailability, which is attributed to its low water solubility and extensive first-pass metabolism in the liver.[1][2][3] Liposomal encapsulation is a promising drug delivery strategy to overcome these limitations. By encapsulating this compound within a lipid bilayer, its solubility can be increased, its stability improved, and its absorption through the gastrointestinal tract enhanced, ultimately leading to higher systemic exposure and greater therapeutic efficacy.[1][4] This document provides detailed protocols for the preparation and characterization of this compound-loaded liposomes and summarizes the expected improvements in bioavailability.

Key Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration

This protocol describes the widely used thin-film hydration method to prepare this compound-loaded liposomes.[5][6][7][8]

Materials:

  • This compound

  • Phospholipids (e.g., Soy Phosphatidylcholine, Dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Organic Solvent (e.g., Chloroform, Ethanol, or a Methanol-Chloroform mixture)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary Evaporator

  • Bath Sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Methodology:

  • Lipid Film Formation:

    • Dissolve this compound, phospholipids, and cholesterol in the chosen organic solvent in a round-bottom flask. The molar ratio of lipids is a critical parameter to optimize.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask in a water bath set above the lipid phase transition temperature to evaporate the organic solvent under reduced pressure.

    • Continue rotation until a thin, uniform lipid film is formed on the inner wall of the flask.

    • Dry the film under a vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film by adding pre-warmed PBS (pH 7.4). The volume of the aqueous phase will determine the final lipid concentration.

    • Agitate the flask gently by hand or on a shaker at a temperature above the lipid's phase transition temperature for 1-2 hours.[8] This process allows the lipid film to swell and form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization):

    • To obtain smaller, more uniform vesicles (unilamellar vesicles or LUVs), the MLV suspension must be downsized.[9]

    • Submerge the flask in a bath sonicator for 5-15 minutes.

    • For more uniform size distribution, extrude the liposome (B1194612) suspension 10-20 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.[5]

  • Purification:

    • Remove unencapsulated this compound by centrifugation or dialysis.

    • Store the final liposomal suspension at 4°C.

Protocol 2: Characterization of this compound Liposomes

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential

  • Method: Use Dynamic Light Scattering (DLS) to determine the average particle size (z-average diameter) and PDI. The PDI value indicates the homogeneity of the liposome population, with values below 0.3 being desirable.[10] Zeta potential, a measure of surface charge and stability, is determined by Laser Doppler Velocimetry.

  • Procedure: Dilute the liposomal suspension with deionized water and place it in the instrument's cuvette for analysis.

2. Encapsulation Efficiency (EE%) and Drug Loading (DL%)

  • Method: Determine the amount of this compound encapsulated within the liposomes.

  • Procedure:

    • Separate the unencapsulated ("free") drug from the liposomes using ultracentrifugation or size exclusion chromatography.

    • Collect the supernatant containing the free drug.

    • Disrupt the liposome pellet using a suitable solvent (e.g., methanol (B129727) or ethanol) to release the encapsulated drug.

    • Quantify the concentration of this compound in both the free drug fraction and the disrupted liposome fraction using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

    • Calculate EE% and DL% using the following formulas:[10]

      • EE% = (Total Drug - Free Drug) / Total Drug * 100

      • DL% = (Weight of Encapsulated Drug) / (Total Weight of Lipids + Weight of Encapsulated Drug) * 100

Protocol 3: In Vitro Drug Release Study
  • Method: Use a dialysis bag method to evaluate the release profile of this compound from the liposomes.

  • Procedure:

    • Place a known amount of the this compound liposomal formulation into a dialysis bag (with an appropriate molecular weight cut-off).

    • Submerge the sealed bag in a release medium (e.g., PBS at pH 7.4, or simulated gastric/intestinal fluids) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace them with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the concentration of released this compound in the aliquots using HPLC.

    • Compare the release profile to that of a free this compound solution. A sustained release profile is expected for the liposomal formulation.[4]

Data Presentation

The following tables summarize quantitative data from studies on this compound liposomal formulations, demonstrating the successful enhancement of its physicochemical and pharmacokinetic properties.

Table 1: Physicochemical Characteristics of this compound Liposomal Formulations

Formulation TypeMean Particle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Composite Phospholipid Liposomes101.4 ± 6.10.122 ± 0.027-18.3 ± 2.690.28 ± 1.36Not Reported[11][12]
Folic Acid-Modified Nanocrystal Liposomes139.92 ± 1.02Not ReportedElectrically Neutral87.32 ± 0.5348.61 ± 0.65[4]

Table 2: Pharmacokinetic Parameters of this compound Formulations Following Oral Administration in Rats

FormulationCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Relative Bioavailability ImprovementReference
This compound SolutionNot ReportedNot Reported-Baseline[11][12]
Composite Phospholipid Liposomes5.7-fold higher than solutionNot Reported4.6-fold higher than solution460%[11][12]
Crude this compoundNot ReportedNot Reported-Baseline[4]
This compound Nanocrystal LiposomesNot ReportedNot Reported9.43-fold higher than crude Til943%[4]
Free this compound (Oral)29.011.0092.47 (AUC₀₋∞)Baseline[13]

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G Workflow for this compound Liposome Preparation and Characterization cluster_prep Preparation cluster_char Characterization A 1. Dissolve this compound, Phospholipids & Cholesterol in Organic Solvent B 2. Form Thin Lipid Film (Rotary Evaporation) A->B C 3. Hydrate Film with Aqueous Buffer (PBS) B->C D 4. Form MLVs C->D E 5. Size Reduction (Sonication/Extrusion) D->E F 6. Purify Liposomes (Remove Free Drug) E->F G Particle Size & PDI (DLS) F->G Analyze Final Product H Zeta Potential (LDV) F->H Analyze Final Product I Encapsulation Efficiency (HPLC) F->I Analyze Final Product J In Vitro Release (Dialysis) F->J Analyze Final Product

Caption: Workflow for this compound liposome preparation and characterization.

Mechanism of Action: this compound's Anti-inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][14][15] This pathway is a central regulator of inflammation, and its suppression by this compound leads to a reduction in pro-inflammatory cytokines.

G This compound's Inhibition of the NF-κB Signaling Pathway cluster_nucleus Nucleus LPS Inflammatory Stimuli (e.g., LPS, TNF-α) TLR4 TLR4 Receptor LPS->TLR4 Activates IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto Inhibits NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocates Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus Cytokines Inflammatory Cytokines (Released) Genes->Cytokines This compound This compound This compound->IKK Inhibits This compound->NFkB_cyto Inhibits Translocation

Caption: this compound inhibits the NF-κB inflammatory signaling pathway.

References

Application Notes and Protocols: Nanoparticle-Based Drug Delivery Systems for Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tilianin is a flavonoid glycoside with a wide range of demonstrated pharmacological activities, including anti-inflammatory, neuroprotective, cardioprotective, and anti-cancer effects.[1][2] Its therapeutic potential is significant; however, its clinical application is hampered by poor water solubility and low permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug.[3][4] These properties lead to low oral bioavailability, limiting its efficacy. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving stability, and enabling targeted delivery of this compound.[5][6][7] This document provides detailed application notes and experimental protocols for the formulation and characterization of this compound-loaded nanoparticles for research and development.

This compound's Therapeutic Mechanisms: Key Signaling Pathways

This compound exerts its therapeutic effects by modulating several key intracellular signaling pathways. Understanding these mechanisms is crucial for designing effective drug delivery systems that can deliver this compound to the desired site of action.

Anti-inflammatory Activity via NF-κB Pathway Inhibition

A primary mechanism for this compound's potent anti-inflammatory effect is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1][8][9] In response to inflammatory stimuli such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of the inhibitory protein IκBα.[3] This allows the NF-κB p65 subunit to translocate to the nucleus, where it initiates the transcription of pro-inflammatory genes, including TNF-α, IL-1β, and IL-6.[1][3] this compound has been shown to prevent the degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and suppressing the inflammatory cascade.[3][8][9][10]

G This compound's Inhibition of the NF-κB Signaling Pathway LPS LPS / TNF-α IKK IKK Activation LPS->IKK NFkB_complex NF-κB : IκBα IKK->NFkB_complex Phosphorylation IkB p-IκBα Proteasome Proteasomal Degradation IkB->Proteasome Degradation NFkB_free NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB_free->NFkB_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits Proteasome->NFkB_free Degradation DNA DNA Binding NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) DNA->Cytokines Transcription

This compound inhibits the pro-inflammatory NF-κB signaling pathway.
Neuroprotection via CaMKII Pathway Modulation

This compound demonstrates significant neuroprotective effects, particularly against ischemic injury.[11] One of the key mechanisms involves the attenuation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII)-dependent signaling.[11][12] Cerebral ischemia leads to an influx of Ca²⁺, activating CaMKII. This triggers downstream pro-apoptotic and inflammatory pathways, including mitochondrial dysfunction and the activation of MAPK/NF-κB signaling.[11][13] this compound has been found to inhibit CaMKII, thereby preserving mitochondrial function, reducing apoptosis, and suppressing the p38/JNK/NF-κB inflammatory response.[2][11]

G Neuroprotective Mechanism of this compound Ischemia Cerebral Ischemia CaMKII CaMKII Activation Ischemia->CaMKII Mito Mitochondrial Dysfunction CaMKII->Mito MAPK MAPK / NF-κB Activation CaMKII->MAPK Apoptosis Apoptosis Mito->Apoptosis Inflammation Inflammation MAPK->Inflammation This compound This compound This compound->CaMKII Inhibits Survival Neuronal Survival This compound->Survival

This compound provides neuroprotection by inhibiting CaMKII signaling.

Nanoparticle Formulations for this compound Delivery

Several nanoparticle platforms have been developed to enhance the delivery of this compound. These formulations aim to increase solubility, stability, and bioavailability.

  • This compound Nanocrystals (Til NCs): Nanocrystals are pure drug particles with a reduced size, stabilized by a minimal amount of surfactant.[3] This approach significantly increases the surface area-to-volume ratio, thereby enhancing the dissolution rate and saturation solubility of poorly soluble drugs like this compound.[3][5]

  • Lipid-Based Nanoparticles: These include Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs). They are composed of biocompatible lipids and are effective at encapsulating lipophilic drugs.[14][15] Targeted lipid nanoparticles, such as folate-modified lipid nanoparticles (FA@Til-LNPs), have been designed to actively target specific cells, like M1 macrophages in atherosclerotic plaques.[16]

  • Composite Systems: Hybrid systems like folate-modified this compound nanocrystalline liposomes (FA-Lipo@Til NCs) combine the advantages of different nanocarriers.[4][17] These systems can offer enhanced stability, drug loading, and targeting capabilities for oral delivery.[4][17]

Quantitative Data on this compound Nanoparticle Formulations

The following table summarizes the physicochemical properties of various this compound nanoparticle formulations reported in the literature.

Formulation TypeCore ComponentsStabilizer(s) / LipidsParticle Size (nm)PDIZeta Potential (mV)EE (%)DL (%)Reference
Nanocrystals (Til NCs) This compoundPVA, TPGS94.27 ± 1.190.25 ± 0.04---[5]
SLNs (TFDM-SLNs) This compound, Luteolin, Rosmarinic AcidCompritol® 888 ATO, Soy lecithin (B1663433), Tween-80126.8 ± 3.40.221 ± 0.02-28.3 ± 1.885.1 ± 2.1 (this compound)1.42 ± 0.04[15]
Lipid NPs (FA@Til-LNPs) This compoundSoy PC, Cholesterol, DSPE-PEG-FA~120< 0.2~ -20~ 90~ 8.5[16]
Nanocrystal Liposomes (FA-Lipo@Til NCs) This compound NanocrystalsSoy PC, Cholesterol, DSPE-PEG-FA~150~ 0.2~ -15> 90~ 9.0[4][17]

PDI: Polydispersity Index; EE: Encapsulation Efficiency; DL: Drug Loading; PVA: Polyvinyl alcohol; TPGS: D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679); SLN: Solid Lipid Nanoparticle; FA: Folic Acid; LNP: Lipid Nanoparticle.

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.

General Experimental Workflow

The overall process involves the synthesis of nanoparticles, followed by comprehensive characterization to ensure quality and performance, and finally, in vitro evaluation.

G General Workflow for this compound Nanoparticle Development cluster_prep Preparation cluster_char Physicochemical Characterization cluster_eval In Vitro Evaluation Prep Nanoparticle Formulation (e.g., Protocol 3.2 or 3.3) Size Size & PDI (DLS) Prep->Size Zeta Zeta Potential Prep->Zeta Morph Morphology (TEM/SEM) Prep->Morph EEDL EE & DL (HPLC) Prep->EEDL Release Drug Release (Dialysis) Prep->Release Uptake Cellular Uptake (RAW 264.7 cells) Prep->Uptake Activity Anti-inflammatory Assay (ELISA) Prep->Activity

Workflow for this compound nanoparticle preparation and evaluation.
Protocol: Preparation of this compound Nanocrystals (Til NCs)

This protocol is based on the antisolvent precipitation and ultrasonication method.[3][5][17] This technique is effective for generating small, stable nanocrystals of poorly soluble compounds.

Materials:

  • This compound (crude drug)

  • Organic Solvent: Dimethylformamide (DMF) and Ethanol (B145695) (1:1, v/v)

  • Aqueous Phase (Antisolvent): Deionized water

  • Stabilizers: Polyvinyl alcohol (PVA), D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)

  • Dialysis membrane (MWCO 12-14 kDa)

  • Ice bath, Probe sonicator

Procedure:

  • Preparation of Organic Phase: Dissolve crude this compound in a 1:1 (v/v) mixture of DMF and ethanol to a final concentration of 10 mg/mL.

  • Preparation of Aqueous Phase: Prepare an aqueous solution containing the stabilizers (e.g., 0.3% w/v PVA and 0.08% w/v TPGS).[5][18]

  • Nanoprecipitation: Add the organic phase dropwise into the aqueous phase at a fixed ratio (e.g., 1:20 v/v) under magnetic stirring.[3]

  • Ultrasonication: Immediately place the resulting suspension in an ice bath and sonicate using a probe sonicator (e.g., 130 W for 25 minutes).[17] This step is critical for controlling crystal growth and achieving a small particle size.

  • Purification: Transfer the nanosuspension into a dialysis bag and dialyze against deionized water for 24 hours to remove the residual organic solvent and excess stabilizer.

  • Storage: Store the final this compound nanocrystal suspension at 4°C for further characterization.

Protocol: Preparation of this compound-Loaded SLNs

This protocol uses a high-shear homogenization followed by ultrasonication method, suitable for creating solid lipid nanoparticles (SLNs).[15]

Materials:

  • This compound (or Total Flavonoid Extract from Dracocephalum moldavica - TFDM)

  • Solid Lipid: Compritol® 888 ATO (glyceryl behenate)

  • Surfactant: Tween-80

  • Co-surfactant: Soy lecithin

  • Deionized water

  • High-shear homogenizer, Probe sonicator, Water bath

Procedure:

  • Preparation of Lipid Phase: Melt the Compritol® 888 ATO by heating to approximately 85°C. Add this compound and soy lecithin to the melted lipid and stir until a clear solution is formed.

  • Preparation of Aqueous Phase: Dissolve Tween-80 in deionized water and heat to the same temperature as the lipid phase (85°C).

  • Homogenization: Add the hot aqueous phase to the hot lipid phase and immediately homogenize using a high-shear homogenizer (e.g., 10,000 rpm for 10 minutes) to form a coarse pre-emulsion.

  • Ultrasonication: Subject the hot pre-emulsion to probe sonication (e.g., 400 W for 15 minutes) to reduce the particle size and form a nanoemulsion.

  • Cooling and Solidification: Cool the resulting nanoemulsion in an ice bath under gentle stirring. The lipid will solidify, forming the this compound-loaded SLNs.

  • Storage: Store the SLN dispersion at 4°C.

Protocol: Nanoparticle Characterization

1. Particle Size, PDI, and Zeta Potential: [19]

  • Dilute the nanoparticle suspension with deionized water.

  • Measure the hydrodynamic diameter (particle size), polydispersity index (PDI), and zeta potential using a Dynamic Light Scattering (DLS) instrument (e.g., Malvern Zetasizer).

  • Perform all measurements in triplicate at 25°C.

2. Morphology Analysis:

  • Prepare a sample by placing a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.

  • If necessary, negatively stain the sample (e.g., with phosphotungstic acid).

  • Observe the morphology, size, and shape of the nanoparticles under a Transmission Electron Microscope (TEM).[16]

3. Encapsulation Efficiency (EE) and Drug Loading (DL): [15]

  • Separate the non-encapsulated this compound from the nanoparticle suspension using ultracentrifugation or ultrafiltration tubes (e.g., 30 kDa MWCO).

  • Collect the supernatant/filtrate containing the free drug.

  • Quantify the amount of free this compound in the supernatant using a validated High-Performance Liquid Chromatography (HPLC) method.[15]

  • Calculate EE and DL using the following equations:

    • EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] × 100
    • DL (%) = [(Total Drug Amount - Free Drug Amount) / Total Weight of Nanoparticles] × 100

Protocol: In Vitro Drug Release Study

This protocol uses the dialysis bag method to evaluate the release profile of this compound from the nanoparticles.

Materials:

  • This compound-loaded nanoparticle suspension

  • Dialysis membrane (MWCO 12-14 kDa)

  • Release Medium: Phosphate-buffered saline (PBS, pH 7.4) containing a surfactant (e.g., 0.5% Tween-80) to maintain sink conditions.

  • Shaking water bath (37°C)

Procedure:

  • Transfer a known volume (e.g., 2 mL) of the nanoparticle suspension into a pre-soaked dialysis bag.

  • Seal the bag and immerse it in a container with a known volume of release medium (e.g., 50 mL).

  • Place the container in a shaking water bath at 37°C with constant agitation (e.g., 100 rpm).

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Analyze the amount of this compound released in the collected samples using HPLC.

  • Plot the cumulative percentage of drug released versus time.

Protocol: In Vitro Cellular Uptake Assay

This assay evaluates the ability of cells to internalize the this compound nanoparticles, often using a fluorescently labeled version of the nanoparticles.

Materials:

  • RAW 264.7 macrophage cell line (or other relevant cell line)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Fluorescently labeled nanoparticles (e.g., loaded with Coumarin-6 or labeled with a fluorescent tag)

  • DAPI stain for nuclei

  • Confocal Laser Scanning Microscope (CLSM) or Flow Cytometer (FCM)

Procedure:

  • Seed RAW 264.7 cells in appropriate culture plates (e.g., 24-well plates with coverslips for CLSM) and allow them to adhere overnight.

  • Treat the cells with the fluorescently labeled nanoparticle suspension at a specific concentration for different time points (e.g., 0.5, 1, 2, 4 hours).[16]

  • After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • For CLSM: Fix the cells (e.g., with 4% paraformaldehyde), stain the nuclei with DAPI, and mount the coverslips on slides. Visualize the cellular uptake using a confocal microscope.

  • For Flow Cytometry: Detach the cells using trypsin, resuspend them in PBS, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify uptake.[16]

References

Application Notes and Protocols for In Vivo Efficacy Testing of Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and executing in vivo experiments to evaluate the therapeutic efficacy of Tilianin, a flavonoid glycoside with significant pharmacological potential.[1][2] The protocols detailed below focus on its well-documented anti-inflammatory properties.[1][3]

Introduction to this compound

This compound is a natural flavonoid glycoside found in various medicinal plants, including Agastache species.[1][4] Preclinical studies have demonstrated its broad range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2][5] Its primary mechanism of action involves the modulation of key cellular signaling pathways associated with inflammation and oxidative stress.[1][6] This document outlines a robust in vivo experimental design to validate the anti-inflammatory efficacy of this compound.

Mechanism of Action: Key Signaling Pathways

This compound exerts its anti-inflammatory effects by targeting multiple signaling cascades. It has been shown to suppress pro-inflammatory mediators by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[1] Concurrently, it activates the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby mitigating oxidative damage.[1] this compound also modulates the PI3K/Akt pathway, which is involved in cell survival and proliferation.[1][6]

Tilianin_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, Carrageenan) cluster_this compound This compound cluster_pathways Cellular Signaling Pathways cluster_response Cellular Response Stimulus Stimulus MAPK MAPK (p38, JNK) Stimulus->MAPK IKK IKKα/β Stimulus->IKK PI3K PI3K/Akt Stimulus->PI3K Oxidative_Stress Oxidative Stress Stimulus->Oxidative_Stress This compound This compound This compound->MAPK This compound->IKK This compound->PI3K Nrf2_path Nrf2 Pathway This compound->Nrf2_path Inflammation Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) MAPK->Inflammation NFkB_Inhib IκB-α IKK->NFkB_Inhib phosphorylates NFkB NF-κB NFkB_Inhib->NFkB releases NFkB->Inflammation Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, GPx) Nrf2_path->Antioxidant_Enzymes Cell_Protection Cellular Protection Nrf2_path->Cell_Protection Antioxidant_Enzymes->Oxidative_Stress

Caption: this compound's anti-inflammatory and antioxidant mechanism of action.

In Vivo Experimental Design: Carrageenan-Induced Paw Edema Model

The carrageenan-induced paw edema model is a classical and highly reproducible method for evaluating the efficacy of acute anti-inflammatory agents.[7][8]

Animal Model
  • Species: Male Sprague-Dawley or Wistar rats.

  • Weight: 180-220 g.

  • Acclimatization: House animals for at least one week before the experiment under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.

Experimental Groups

A minimum of five groups (n=6-8 animals per group) are recommended:

  • Group I (Normal Control): No treatment, no carrageenan injection.

  • Group II (Vehicle Control): Vehicle (e.g., 0.5% CMC-Na) administered, followed by carrageenan injection.

  • Group III (this compound - Low Dose): this compound (e.g., 25 mg/kg) administered, followed by carrageenan injection.

  • Group IV (this compound - High Dose): this compound (e.g., 50 mg/kg) administered, followed by carrageenan injection.

  • Group V (Positive Control): Indomethacin (10 mg/kg) or another standard NSAID administered, followed by carrageenan injection.

Note: this compound has shown low toxicity, with doses up to 1000 mg/kg producing no observable toxicity in mice.[1][6] A dose-response study is recommended to determine the optimal therapeutic dose.

Dosing and Administration
  • This compound Formulation: Suspend this compound in a suitable vehicle such as 0.5% Carboxymethylcellulose sodium (CMC-Na).

  • Route of Administration: Oral gavage (i.g.).

  • Timing: Administer this compound, vehicle, or the positive control drug 60 minutes prior to the carrageenan injection.

Experimental Protocols

Experimental_Workflow Acclimatization Animal Acclimatization (1 Week) Grouping Random Grouping (5 Groups, n=8) Acclimatization->Grouping Baseline Baseline Paw Volume Measurement (T0) Grouping->Baseline Dosing Oral Administration (this compound / Vehicle / Standard) Baseline->Dosing 60 min Induction Inflammation Induction (Carrageenan Injection) Dosing->Induction Measurement Paw Volume Measurement (Hourly for 5-6 hours) Induction->Measurement T=1, 2, 3, 4, 5h Sacrifice Euthanasia & Sample Collection (Blood & Paw Tissue) Measurement->Sacrifice At end of experiment Analysis Biochemical Analysis (Cytokines, Oxidative Stress) Sacrifice->Analysis Data Data Analysis & Reporting Analysis->Data

Caption: Workflow for the in vivo evaluation of this compound's anti-inflammatory efficacy.

Protocol for Carrageenan-Induced Paw Edema
  • Fasting: Fast the rats overnight before the experiment but allow free access to water.

  • Baseline Measurement: Measure the initial volume or thickness of the right hind paw of each rat using a plethysmometer or a digital caliper.[9][10][11][12] This is the baseline reading (T=0).

  • Drug Administration: Administer the respective treatments (Vehicle, this compound, or Indomethacin) via oral gavage.

  • Inflammation Induction: Sixty minutes after drug administration, inject 0.1 mL of a 1% (w/v) carrageenan solution (prepared in sterile saline) into the sub-plantar region of the right hind paw.

  • Post-Induction Measurements: Measure the paw volume or thickness at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Calculation of Edema and Inhibition:

    • Paw Edema (mL or mm): (Paw volume at time T) - (Paw volume at baseline).

    • Percentage Inhibition of Edema (%): [(Edema_control - Edema_treated) / Edema_control] x 100.

Protocol for Sample Collection and Biochemical Analysis
  • Euthanasia: At the end of the experiment (e.g., 5 hours post-carrageenan), euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

  • Blood Collection: Collect blood via cardiac puncture. Allow it to clot, then centrifuge to separate the serum. Store serum at -80°C for cytokine analysis.

  • Tissue Collection: Excise the inflamed paw tissue. A portion can be fixed in 10% formalin for histopathological analysis, and the remainder should be snap-frozen in liquid nitrogen and stored at -80°C for biochemical assays.

  • Tissue Homogenization: Homogenize the frozen paw tissue in an appropriate buffer (e.g., phosphate-buffered saline with protease inhibitors). Centrifuge the homogenate and collect the supernatant for analysis.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in the serum and tissue supernatant using commercially available ELISA kits.

  • Oxidative Stress Markers: Assess the levels of oxidative stress markers in the tissue supernatant.

    • Malondialdehyde (MDA): Measure as an indicator of lipid peroxidation.

    • Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx): Measure the activity of these key antioxidant enzymes.

Data Presentation

Quantitative data should be presented in a clear, tabular format. Data are typically expressed as Mean ± Standard Error of the Mean (SEM).

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h post-carrageenan% Inhibition of Edema
Vehicle Control --1.25 ± 0.08--
This compound 250.85 ± 0.0632.0%
This compound 500.55 ± 0.05 56.0%
Indomethacin 100.48 ± 0.0461.6%
Data are represented as Mean ± SEM (n=8). *p<0.05, *p<0.01 vs. Vehicle Control.

Table 2: Effect of this compound on Serum Pro-inflammatory Cytokine Levels

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)
Vehicle Control --210.5 ± 15.2155.8 ± 12.1350.4 ± 25.6
This compound 25145.3 ± 11.8102.5 ± 9.5240.1 ± 18.9
This compound 5098.6 ± 8.9 75.2 ± 7.3165.7 ± 14.2
Indomethacin 1085.4 ± 7.568.9 ± 6.8 148.3 ± 13.5
Data are represented as Mean ± SEM (n=8). *p<0.05, *p<0.01 vs. Vehicle Control.

Table 3: Effect of this compound on Oxidative Stress Markers in Paw Tissue

Treatment GroupDose (mg/kg)MDA (nmol/mg protein)SOD (U/mg protein)GPx (U/mg protein)
Vehicle Control --5.8 ± 0.425.4 ± 2.118.2 ± 1.5
This compound 254.1 ± 0.338.9 ± 3.025.6 ± 2.0
This compound 502.9 ± 0.2 49.5 ± 3.532.1 ± 2.4
Indomethacin 103.2 ± 0.245.1 ± 3.2 29.8 ± 2.2
Data are represented as Mean ± SEM (n=8). *p<0.05, *p<0.01 vs. Vehicle Control.

Conclusion and Future Perspectives

This document provides a standardized protocol for the in vivo evaluation of this compound's anti-inflammatory properties. The described carrageenan-induced paw edema model, coupled with biochemical analyses, offers a robust system for determining efficacy and elucidating the underlying mechanisms of action. Positive results from these preclinical studies would provide a strong rationale for further investigation. However, it is important to note that while preclinical data are promising, the clinical relevance of these findings needs to be established through well-designed clinical trials, as there is currently a lack of human studies on this compound.[1] Future research should also focus on optimizing its formulation to overcome challenges such as poor bioavailability.[1][2]

References

Application Notes and Protocols for Western Blot Analysis of PI3K/Akt Pathway Modulation by Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilianin, a flavonoid glycoside found in various medicinal plants, has emerged as a compound of significant interest due to its diverse pharmacological activities, including neuroprotective, cardioprotective, and anti-cancer effects. A key molecular mechanism underlying these effects is the modulation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. This pathway is a critical regulator of cell survival, proliferation, apoptosis, and metabolism.

Interestingly, this compound exhibits a dual, context-dependent role in modulating the PI3K/Akt pathway. In the context of cardioprotection and neuroprotection, this compound has been shown to activate the PI3K/Akt pathway, promoting cell survival and mitigating ischemic injury.[1] Conversely, in various cancer models, this compound and its aglycone, Acacetin, have been demonstrated to inhibit the PI3K/Akt/mTOR signaling cascade, leading to decreased cell proliferation and the induction of apoptosis.[2]

Western blotting is an essential technique to elucidate the specific effects of this compound on this pathway by quantifying the changes in the phosphorylation status of key proteins. These application notes provide detailed protocols for the Western blot analysis of PI3K/Akt pathway modulation by this compound in both a cardioprotective and an anti-cancer context.

Data Presentation: Quantitative Analysis

The following tables summarize representative quantitative data from Western blot analyses, demonstrating the dual effects of this compound on the PI3K/Akt pathway.

Table 1: this compound-Induced Activation of the PI3K/Akt Pathway in a Cardioprotective Model

This table represents data from a study on myocardial ischemia-reperfusion injury, where treatment with this compound led to an increase in the phosphorylation of PI3K and Akt, indicative of pathway activation.

Treatment GroupConcentration/DoseNormalized p-PI3K / Total PI3K Ratio (Mean ± SD)Fold Change vs. ControlNormalized p-Akt (Ser473) / Total Akt Ratio (Mean ± SD)Fold Change vs. Control
Control (Ischemia/Reperfusion)01.00 ± 0.121.001.00 ± 0.151.00
This compound2.5 mg/kg/day1.85 ± 0.211.852.10 ± 0.252.10
This compound5.0 mg/kg/day2.90 ± 0.322.903.50 ± 0.403.50
This compound10.0 mg/kg/day4.10 ± 0.454.104.80 ± 0.554.80

Data are representative and synthesized based on trends reported in the literature where high doses of this compound increased phosphorylation of PI3K and Akt.[1][3]

Table 2: this compound-Mediated Inhibition of the PI3K/Akt Pathway in Cancer Cells

This table presents representative data on the inhibitory effect of this compound's aglycone, Acacetin, in gastric cancer cells, demonstrating a dose-dependent decrease in the phosphorylation of PI3K and Akt.

Treatment GroupConcentration (µM)Normalized p-PI3K / Total PI3K Ratio (Mean ± SD)Fold Change vs. ControlNormalized p-Akt (Ser473) / Total Akt Ratio (Mean ± SD)Fold Change vs. Control
Control01.00 ± 0.091.001.00 ± 0.111.00
Acacetin (this compound Aglycone)100.75 ± 0.080.750.68 ± 0.070.68
Acacetin (this compound Aglycone)200.42 ± 0.050.420.35 ± 0.040.35
Acacetin (this compound Aglycone)400.18 ± 0.030.180.15 ± 0.020.15

Data are representative and derived from studies on Acacetin, the aglycone of this compound, which has been shown to inhibit the PI3K/Akt pathway in a dose-dependent manner.[1]

Mandatory Visualizations

Diagram 1: PI3K/Akt Signaling Pathway and this compound's Dual Modulation

PI3K_Akt_this compound RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt pAkt p-Akt Akt->pAkt phosphorylation mTORC1 mTORC1 pAkt->mTORC1 Apoptosis Apoptosis pAkt->Apoptosis CellSurvival Cell Survival & Proliferation mTORC1->CellSurvival Tilianin_Inhibit This compound (Anti-Cancer) Tilianin_Inhibit->PI3K Inhibits Tilianin_Activate This compound (Cardioprotection) Tilianin_Activate->PI3K Activates

This compound's dual modulation of the PI3K/Akt pathway.
Diagram 2: Experimental Workflow for Western Blot Analysis

Western_Blot_Workflow CellCulture 1. Cell Culture & this compound Treatment Lysis 2. Cell Lysis & Protein Extraction CellCulture->Lysis Quantification 3. Protein Quantification (BCA Assay) Lysis->Quantification SDSPAGE 4. SDS-PAGE Quantification->SDSPAGE Transfer 5. Protein Transfer (PVDF Membrane) SDSPAGE->Transfer Blocking 6. Blocking Transfer->Blocking PrimaryAb 7. Primary Antibody Incubation (e.g., anti-p-Akt, anti-Akt) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection 9. Chemiluminescent Detection (ECL) SecondaryAb->Detection Analysis 10. Imaging & Densitometric Analysis Detection->Analysis

References

Application Notes & Protocols: Assessing Tilianin's Inhibition of the NF-κB Signaling Pathway in Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Tilianin, a natural flavonoid glycoside, has demonstrated significant anti-inflammatory properties.[1] A key mechanism underlying this activity is its ability to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response in immune cells such as macrophages.[2][3][4][5][6] Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS), the NF-κB pathway is activated, leading to the transcription of various inflammatory genes, including cytokines and chemokines. This compound has been shown to suppress this activation, primarily by inhibiting the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[3][7][8][9]

These application notes provide a comprehensive overview and detailed protocols for assessing the inhibitory effects of this compound on the NF-κB signaling cascade in macrophages. The described methodologies are fundamental for researchers investigating this compound's therapeutic potential for inflammatory diseases.

Mechanism of Action: this compound's Interference with NF-κB Signaling

This compound exerts its anti-inflammatory effect by targeting key upstream components of the NF-κB pathway. In LPS-stimulated macrophages, this compound inhibits the activation of IκB kinase (IKK).[7][9] This prevents the phosphorylation and subsequent ubiquitination-dependent degradation of the inhibitory protein IκBα.[7][8][9] As IκBα remains bound to the NF-κB p65/p50 dimer in the cytoplasm, the nuclear translocation of p65 is significantly reduced.[3] This ultimately leads to decreased transcription of NF-κB target genes responsible for encoding pro-inflammatory mediators like TNF-α, iNOS, and MCP-1.[3]

NF_kappa_B_Pathway This compound's Inhibition of the NF-κB Signaling Pathway cluster_extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkB_NFkB IκBα-p65/p50 IKK->IkB_NFkB Phosphorylates IκBα p_IkB P-IκBα IkB_NFkB->p_IkB Degradation of IκBα NFkB p65/p50 IkB_NFkB->NFkB Releases NFkB_nuc p65/p50 NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription (TNF-α, iNOS, MCP-1) DNA->Genes Induces

Caption: this compound inhibits IKK, preventing IκBα degradation and p65 nuclear translocation.

Experimental Design and Workflow

A typical workflow to assess this compound's efficacy involves cell culture, stimulation with an inflammatory agent like LPS, treatment with this compound, and subsequent analysis of key pathway endpoints. It is crucial to first determine the non-toxic concentration range of this compound using a cell viability assay.

Experimental_Workflow General Experimental Workflow cluster_analysis 6. Downstream Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Cell Viability Assay (Determine non-toxic this compound dose) A->B C 3. This compound Pre-treatment (Various concentrations) B->C D 4. Inflammatory Stimulation (e.g., LPS) C->D E 5. Sample Collection (Cell Lysates, Supernatant, RNA) D->E F qRT-PCR (Cytokine mRNA) E->F G Western Blot (NF-κB Pathway Proteins) E->G H Immunofluorescence (p65 Nuclear Translocation) E->H I 7. Data Analysis & Interpretation F->I G->I H->I

Caption: Workflow for assessing this compound's anti-inflammatory effects in macrophages.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on inflammatory markers in LPS-stimulated macrophages, as reported in the literature.[3]

Table 1: Effect of this compound on Pro-inflammatory Gene Expression Data derived from studies on murine peritoneal macrophages stimulated with 1 ng/mL LPS for 12 hours.[3]

Target GeneControlLPS (1 ng/mL)LPS + this compound (5 µM)LPS + this compound (50 µM)
TNF-α Baseline↑↑↑↑↑↑↓↓
NF-κB (p65) Baseline↑↑↑↑↑↑↓↓
MCP-1 Baseline↑↑↑↑↑↑↓↓
iNOS Baseline↑↑↑↑↑↑
IL-6 Baseline↑↑↑↑↑↑ (No significant effect)
IL-1β Baseline↑↑↑↑↑↑ (No significant effect)
(Arrow direction indicates up/down-regulation; number of arrows indicates magnitude of change. "↓↓" indicates a significant decrease compared to the LPS group).

Table 2: Effect of this compound on NF-κB p65 Subcellular Localization Data represents relative protein levels from Western blot analysis in LPS-stimulated macrophages.[3]

Protein FractionControlLPSLPS + this compound (50 µM)
Cytoplasmic p65 High↑ (Partially restored)
Nuclear p65 Low↑↑↑↓ (Significantly inhibited)
(Arrow direction indicates relative abundance compared to control.)

Detailed Experimental Protocols

1. Macrophage Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line is commonly used.[10] Alternatively, primary peritoneal macrophages can be isolated from mice.[7]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA, 96-well plates for viability). Allow cells to adhere for 24 hours.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 5 µM, 50 µM) or vehicle control (DMSO) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 ng/mL to 1 µg/mL) for the desired time period (e.g., 12 hours for mRNA analysis, 30-60 minutes for protein phosphorylation, 24 hours for secreted cytokines).

    • Include a control group (no this compound, no LPS) and an LPS-only group.

2. Cell Viability Assay (MTT Assay)

  • Objective: To determine the maximum non-toxic concentration of this compound.

  • Protocol:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well.

    • After 24 hours, treat cells with a range of this compound concentrations for 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

3. RNA Isolation and qRT-PCR

  • Objective: To quantify the mRNA expression of NF-κB target genes.

  • Protocol:

    • Following treatment, lyse the cells in a 6-well plate using a suitable lysis buffer (e.g., TRIzol).

    • Isolate total RNA according to the manufacturer's protocol.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform quantitative real-time PCR (qRT-PCR) using gene-specific primers for TNF-α, MCP-1, iNOS, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Analyze the data using the 2⁻ΔΔCt method to determine the relative fold change in gene expression.

4. Nuclear and Cytoplasmic Protein Extraction

  • Objective: To separate nuclear and cytoplasmic fractions to analyze p65 translocation.

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and scrape them into a microcentrifuge tube.

    • Use a commercial nuclear/cytoplasmic extraction kit (e.g., NE-PER™) and follow the manufacturer's instructions. This typically involves sequential lysis with hypotonic and hypertonic buffers.

    • Determine the protein concentration of both fractions using a BCA or Bradford assay.

    • Store lysates at -80°C until use for Western blotting.

5. Western Blot Analysis

  • Objective: To measure the protein levels of key signaling molecules (p-IκBα, IκBα, p65).

  • Protocol:

    • Denature protein lysates (20-30 µg) by boiling in Laemmli sample buffer.

    • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C. Recommended antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker).

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band density using software like ImageJ.

6. Immunofluorescence for p65 Nuclear Translocation

  • Objective: To visually confirm the inhibition of p65 translocation to the nucleus.

  • Protocol:

    • Grow cells on glass coverslips in a 24-well plate.

    • Perform this compound and LPS treatments as described above.

    • Fix the cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

    • Block with 1% BSA in PBS for 1 hour.

    • Incubate with anti-p65 primary antibody for 1-2 hours.

    • Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.

    • Counterstain the nuclei with DAPI.

    • Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope. In LPS-treated cells, p65 (green) will co-localize with the DAPI-stained nucleus (blue), while in this compound-treated cells, p65 will remain predominantly in the cytoplasm.

References

Tilianin: A Promising Therapeutic Agent for Ischemic Injury in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Tilianin, a flavonoid glycoside found in various medicinal plants, has emerged as a significant subject of preclinical research for its potential therapeutic effects against ischemic injuries.[1] Studies in animal models of myocardial, renal, and cerebral ischemia have demonstrated its multifaceted protective mechanisms, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[2][3][4] These notes provide a comprehensive overview of the application of this compound in experimental ischemia models, detailing quantitative data, experimental protocols, and the molecular pathways involved.

Quantitative Data Summary

The efficacy of this compound in mitigating ischemic damage has been quantified across various animal models. The following tables summarize the key quantitative data from these studies, providing a comparative overview of its therapeutic potential.

Myocardial Ischemia-Reperfusion Injury (MIRI) in Rats
ParameterControl (MIRI) GroupThis compound-Treated GroupReference
Infarct Size (%) 34.71 ± 4.825.62 ± 1.35 (10 mg/kg/d)[5]
16.42 ± 2.31 (5 mg/kg/d)[5]
Lactate Dehydrogenase (LDH) (U/L) Significantly elevatedSignificantly reduced[5][6]
Creatine Kinase-MB (CK-MB) (U/L) Significantly elevatedSignificantly reduced[5][6]
Superoxide Dismutase (SOD) (U/mgprot) Significantly reducedSignificantly increased[5][6]
Malondialdehyde (MDA) (nmol/mgprot) Significantly elevatedSignificantly reduced[5][6]
Bcl-2/Bax Ratio Significantly reducedSignificantly increased[7][8]
Caspase-3 Activity Significantly elevatedSignificantly reduced[7]
Renal Ischemia-Reperfusion Injury (IRI) in Rats and Mice
ParameterControl (IRI) GroupThis compound-Treated GroupReference
Serum Creatinine (Scr) (µmol/L) Significantly elevatedSignificantly reduced (5 mg/kg)[9][10]
Blood Urea Nitrogen (BUN) (mmol/L) Significantly elevatedSignificantly reduced[3]
TNF-α (pg/mL) Significantly elevatedSignificantly reduced (5 mg/kg)[9][10]
IL-1β (pg/mL) Significantly elevatedSignificantly reduced (5 mg/kg)[9][10]
Total Antioxidant Capacity (TAC) Significantly reducedSignificantly increased (5 mg/kg)[9][10]
TUNEL-positive cells (%) Significantly increasedSignificantly reduced (5, 10, 15 mg/kg)[3][11]
Cerebral Ischemia in Rats
ParameterControl (2-Vessel Occlusion)This compound-Treated GroupReference
Nissl Body Count Significantly reducedSignificantly increased (dose-dependent)[12][13]
TUNEL-positive cells (%) Significantly increasedSignificantly reduced[13]

Key Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. The following are standardized protocols for inducing ischemia and administering this compound in animal models, based on published literature.

Myocardial Ischemia-Reperfusion Injury (MIRI) Model in Rats

This protocol describes the induction of MIRI by ligating the left anterior descending (LAD) coronary artery.[5][6]

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Anesthetics (e.g., sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • ECG monitor

Procedure:

  • Animal Preparation: Anesthetize the rat and place it on a heating pad to maintain body temperature.

  • Surgical Procedure: Intubate the rat and provide artificial ventilation. Perform a left thoracotomy to expose the heart.

  • Ischemia Induction: Ligate the LAD artery with a suture. Successful ligation is confirmed by ST-segment elevation on the ECG.[5]

  • Ischemia and Reperfusion: Maintain the ligation for a period of 30-45 minutes, followed by removal of the suture to allow for reperfusion for 2-4 hours.[5][7]

  • This compound Administration: this compound can be administered via oral gavage for a period of 7-14 days prior to surgery at doses ranging from 1.5 to 10 mg/kg/day.[5][7] Alternatively, intraperitoneal injection can be performed at the onset of reperfusion.[14]

Renal Ischemia-Reperfusion Injury (IRI) Model in Rats/Mice

This protocol details the induction of renal IRI through clamping of the renal pedicles.[3][9][10]

Materials:

  • Male Sprague-Dawley rats or C57BL/6 mice

  • This compound

  • Anesthetics

  • Microvascular clamps

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the animal and place it on a heating pad.

  • Surgical Procedure: Make a midline laparotomy to expose both kidneys.

  • Ischemia Induction: Carefully isolate the renal pedicles and clamp them with microvascular clamps to induce ischemia for 30-35 minutes.[3][9][10]

  • Reperfusion: Remove the clamps to allow for reperfusion for a period of 2-24 hours.

  • This compound Administration: this compound can be administered via intragastric administration for 7 days prior to surgery (5, 10, 15 mg/kg) or as a single intraperitoneal injection 30 minutes before ischemia (5 mg/kg).[3][9][10]

Cerebral Ischemia (Vascular Dementia) Model in Rats

This protocol describes the two-vessel occlusion (2VO) model to induce chronic cerebral ischemia.[12][13]

Materials:

  • Male Sprague-Dawley rats

  • This compound

  • Anesthetics

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat.

  • Surgical Procedure: Make a ventral midline incision in the neck to expose the common carotid arteries.

  • Ischemia Induction: Permanently ligate both common carotid arteries.

  • This compound Administration: Administer this compound orally once daily for a specified period following the 2VO surgery.

Signaling Pathways and Mechanisms of Action

This compound exerts its protective effects by modulating several key signaling pathways involved in cell survival, inflammation, and apoptosis.

One of the primary mechanisms is the activation of the PI3K/Akt signaling pathway .[5][8] This pathway is crucial for cell survival and proliferation. This compound upregulates the phosphorylation of PI3K and Akt, which in turn inhibits apoptosis by modulating the expression of Bcl-2 family proteins and inhibiting caspase activation.[5][8]

PI3K_Akt_Pathway This compound This compound PI3K PI3K This compound->PI3K activates Akt Akt PI3K->Akt activates Bcl2 Bcl-2 Akt->Bcl2 promotes Bax Bax Akt->Bax inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits Bax->Apoptosis promotes

Caption: this compound activates the PI3K/Akt signaling pathway to inhibit apoptosis.

This compound also interacts with and inhibits Calcium/calmodulin-dependent protein kinase II (CaMKII) .[1] Overactivation of CaMKII during ischemia-reperfusion contributes to mitochondrial dysfunction and apoptosis. By inhibiting CaMKII, this compound preserves mitochondrial function and reduces cell death.[1][15] Furthermore, this inhibition has been shown to suppress downstream inflammatory pathways like JNK and NF-κB.[15][16]

CaMKII_Pathway Ischemia_Reperfusion Ischemia/ Reperfusion CaMKII CaMKII Ischemia_Reperfusion->CaMKII activates Mitochondrial_Dysfunction Mitochondrial Dysfunction CaMKII->Mitochondrial_Dysfunction promotes JNK_NFkB JNK/NF-κB Pathway CaMKII->JNK_NFkB activates This compound This compound This compound->CaMKII inhibits Apoptosis Apoptosis Mitochondrial_Dysfunction->Apoptosis leads to Inflammation Inflammation JNK_NFkB->Inflammation leads to

Caption: this compound inhibits CaMKII to reduce apoptosis and inflammation.

In the context of renal ischemia, this compound has been shown to suppress apoptosis by modulating the ERK/EGR1/BCL2L1 pathway .[11] It reduces the activation of the ERK pathway, leading to the downregulation of the transcription factor EGR1 and subsequent changes in the expression of pro- and anti-apoptotic genes.[11]

Experimental_Workflow Animal_Model Animal Model of Ischemia (e.g., MIRI, IRI, 2VO) Tilianin_Admin This compound Administration (Pre- or Post-treatment) Animal_Model->Tilianin_Admin Ischemia_Induction Ischemia Induction (Ligation/Clamping) Tilianin_Admin->Ischemia_Induction Reperfusion Reperfusion Ischemia_Induction->Reperfusion Outcome_Assessment Outcome Assessment Reperfusion->Outcome_Assessment Infarct_Size Infarct Size Measurement Outcome_Assessment->Infarct_Size Biomarkers Biochemical Markers (LDH, CK-MB, Scr, BUN) Outcome_Assessment->Biomarkers Histology Histological Analysis (H&E, TUNEL) Outcome_Assessment->Histology Western_Blot Western Blot (Signaling Proteins) Outcome_Assessment->Western_Blot

Caption: General experimental workflow for studying this compound in ischemia models.

These findings collectively suggest that this compound is a promising candidate for further drug development for the treatment of ischemic diseases.[1][17] Its ability to target multiple pathological pathways highlights its potential as a broad-spectrum therapeutic agent. Future research should focus on optimizing its delivery and translating these preclinical findings into clinical applications.

References

Tilianin: A Promising Flavonoid for Unraveling Cardiovascular Disease Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Tilianin, a flavonoid glycoside found in various medicinal plants, is emerging as a significant compound in cardiovascular research.[1][2] Its multifaceted biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic properties, make it a valuable tool for investigating the complex mechanisms underlying cardiovascular diseases (CVDs).[2][3] These application notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's application in studying CVDs, complete with detailed experimental protocols and a summary of key quantitative data.

Core Mechanisms of Action

This compound exerts its cardioprotective effects through several key mechanisms, making it a versatile agent for studying various aspects of cardiovascular pathology.

  • Anti-inflammatory Effects: this compound has been shown to suppress inflammatory responses in macrophages and vascular smooth muscle cells (VSMCs) by down-regulating the TNF-α/NF-κB pathway.[4][5][6] It also attenuates the activation of the NLRP3 inflammasome, a key player in inflammatory processes during myocardial ischemia-reperfusion injury (MIRI).[7][8]

  • Antioxidant Properties: The compound effectively scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD).[9][10] This action helps to mitigate oxidative stress, a major contributor to cardiac damage.[3]

  • Anti-apoptotic Activity: this compound protects cardiomyocytes from apoptosis by modulating the expression of key regulatory proteins. It increases the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[9][11][12] This is often mediated through the activation of the PI3K/Akt signaling pathway.[1][9]

  • Mitochondrial Function Regulation: this compound plays a role in preserving mitochondrial function, which is crucial for cardiomyocyte survival, particularly during ischemic events.[1][3]

Quantitative Data Summary

The following tables summarize the quantitative data from key preclinical studies investigating the effects of this compound on markers of cardiovascular injury.

Table 1: Effect of this compound on Myocardial Enzymes and Oxidative Stress Markers in a Rat Model of Myocardial Ischemia-Reperfusion Injury (MIRI)

Treatment GroupDose (mg/kg/d)LDH (U/L)CK-MB (U/L)MDA (nmol/mgprot)SOD (U/mgprot)
Sham-Lower BaselineLower BaselineLower BaselineHigher Baseline
MIRI Model-Significantly ElevatedSignificantly ElevatedSignificantly ElevatedSignificantly Decreased
This compound (Low)2.5ReducedReducedReducedIncreased
This compound (Medium)5Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased
This compound (High)10Significantly ReducedSignificantly ReducedSignificantly ReducedSignificantly Increased

Data compiled from a study by Zeng et al.[9]

Table 2: Effect of this compound on Cardiac Function in a Rat Model of MIRI

Treatment GroupDose (mg/kg)LVEF (%)LVFS (%)
Sham-Normal BaselineNormal Baseline
I/R Model-Significantly DecreasedSignificantly Decreased
This compound10ImprovedImproved
This compound30Significantly ImprovedSignificantly Improved

LVEF: Left Ventricular Ejection Fraction; LVFS: Left Ventricular Fractional Shortening. Data from a study by Wang et al.[8]

Experimental Protocols

Here are detailed methodologies for key experiments commonly used to study the effects of this compound in cardiovascular disease models.

In Vivo Myocardial Ischemia-Reperfusion Injury (MIRI) Model

This protocol describes the induction of MIRI in rats to evaluate the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Saline

  • Anesthetics (e.g., sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • ECG monitor

Procedure:

  • Animal Preparation: Acclimatize rats for at least one week. Administer this compound (e.g., 2.5, 5, or 10 mg/kg/d) or saline orally for a predefined period (e.g., 14 days).[9]

  • Anesthesia and Ventilation: Anesthetize the rats and connect them to a rodent ventilator. Monitor the electrocardiogram (ECG) throughout the procedure.

  • Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia (e.g., for 30 or 45 minutes).[9][12]

  • Reperfusion: After the ischemic period, remove the ligature to allow reperfusion (e.g., for 2 or 4 hours).[9][12]

  • Sample Collection: At the end of the reperfusion period, collect blood samples for biochemical analysis and excise the heart for histological and molecular analysis.

  • Infarct Size Measurement: Perfuse the heart with a stain such as 2,3,5-triphenyltetrazolium chloride (TTC) to delineate the infarct area from the viable tissue.

Western Blot Analysis for Apoptotic and Signaling Proteins

This protocol details the procedure for analyzing protein expression levels in cardiac tissue.

Materials:

  • Cardiac tissue homogenates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-caspase-3, anti-Akt, anti-p-Akt, anti-NF-κB)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

Procedure:

  • Protein Extraction: Homogenize cardiac tissue samples in RIPA buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein on SDS-PAGE gels and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply a chemiluminescence substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxicity of this compound on relevant cell lines like macrophages or vascular smooth muscle cells.[5]

Materials:

  • Cell line (e.g., macrophages, VSMCs)

  • 96-well plates

  • This compound at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.[5]

  • Treatment: Treat the cells with different concentrations of this compound for a specified period (e.g., 24 hours). Include a vehicle control group.

  • MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan (B1609692) crystals.[5]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate cell viability as a percentage of the control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for its evaluation.

Tilianin_Signaling_Pathways cluster_inflammation Anti-inflammatory Pathway cluster_apoptosis Anti-apoptotic Pathway cluster_atherosclerosis Anti-atherosclerosis Pathway LPS_TNFa LPS / TNF-α TLR4_TNFR TLR4 / TNFR LPS_TNFa->TLR4_TNFR NFkB_activation NF-κB Activation TLR4_TNFR->NFkB_activation Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_activation->Inflammatory_Cytokines Tilianin_inflam This compound Tilianin_inflam->NFkB_activation Inhibits Ischemia_Reperfusion Ischemia/ Reperfusion PI3K PI3K Ischemia_Reperfusion->PI3K Akt Akt PI3K->Akt Bcl2 Bcl-2 Akt->Bcl2 Activates Bax Bax Akt->Bax Inhibits Caspase3 Caspase-3 Bcl2->Caspase3 Inhibits Bax->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Tilianin_apop This compound Tilianin_apop->PI3K Activates ox_LDL ox-LDL Macrophage Macrophage ox_LDL->Macrophage Foam_Cell Foam Cell Formation Macrophage->Foam_Cell Cholesterol_Efflux Cholesterol Efflux (ABCA1, SRB-1) Tilianin_athero This compound Tilianin_athero->Foam_Cell Inhibits Tilianin_athero->Cholesterol_Efflux Promotes

Caption: Key signaling pathways modulated by this compound in cardiovascular disease.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start Hypothesis: This compound protects against cardiovascular injury invitro In Vitro Studies (e.g., H9c2 cells, Macrophages, VSMCs) start->invitro invivo In Vivo Studies (e.g., Rat MIRI model) start->invivo cell_viability Cell Viability (MTT) invitro->cell_viability western_blot_vitro Western Blot (Signaling Proteins) invitro->western_blot_vitro inflammatory_assay Inflammatory Cytokine Assay (ELISA) invitro->inflammatory_assay cardiac_function Cardiac Function (Echocardiography) invivo->cardiac_function infarct_size Infarct Size (TTC) invivo->infarct_size biochemical_analysis Biochemical Analysis (LDH, CK-MB, SOD) invivo->biochemical_analysis histology Histology (H&E) invivo->histology western_blot_vivo Western Blot (Apoptotic Proteins) invivo->western_blot_vivo data_analysis Data Analysis and Interpretation cell_viability->data_analysis western_blot_vitro->data_analysis inflammatory_assay->data_analysis cardiac_function->data_analysis infarct_size->data_analysis biochemical_analysis->data_analysis histology->data_analysis western_blot_vivo->data_analysis conclusion Conclusion on this compound's Cardioprotective Mechanisms data_analysis->conclusion

Caption: A typical experimental workflow for evaluating the cardioprotective effects of this compound.

References

Application Notes and Protocols: Tilianin as a Tool for Investigating Neurodegenerative Disease Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tilianin, a flavonoid glycoside found in various medicinal plants, is emerging as a promising tool for the investigation of neurodegenerative disease pathways.[1][2] Its multifaceted pharmacological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects, make it a valuable compound for elucidating the complex mechanisms underlying neurodegeneration.[1][2] These application notes provide a comprehensive overview of this compound's mechanisms of action, quantitative data on its effects, and detailed protocols for its use in key experimental assays relevant to neurodegenerative disease research.

Mechanisms of Action in Neuroprotection

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in the pathogenesis of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[1]

1. Antioxidant Activity via the Nrf2/HO-1 Pathway: this compound effectively combats oxidative stress, a major contributor to neuronal damage.[1] It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1] Upon activation, Nrf2 translocates to the nucleus and promotes the transcription of antioxidant enzymes, including heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][3] This upregulation of the endogenous antioxidant defense system helps to neutralize reactive oxygen species (ROS) and protect neurons from oxidative damage.[1]

2. Anti-inflammatory Effects via NF-κB and MAPK Pathways: Neuroinflammation is another critical factor in the progression of neurodegenerative diseases. This compound demonstrates potent anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[1] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][4] this compound also modulates the mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to its anti-inflammatory effects.[4]

3. Anti-apoptotic Activity: this compound protects neurons from programmed cell death (apoptosis) by modulating the expression of key apoptosis-related proteins. It has been shown to increase the expression of the anti-apoptotic protein Bcl-2 and decrease the expression of the pro-apoptotic protein Bax.[1]

4. Modulation of CaMKII Signaling: this compound has been found to interact with Ca2+/calmodulin-dependent protein kinase II (CaMKII), a crucial regulator of neuronal apoptosis and inflammation.[5][6] By attenuating CaMKII-dependent signaling, this compound can inhibit downstream inflammatory and apoptotic cascades.[6][7]

Quantitative Data on this compound's Neuroprotective Effects

The following table summarizes the quantitative data on the efficacy of this compound in various experimental models of neurodegeneration.

Experimental ModelMeasured ParameterThis compound Concentration/DoseObserved EffectReference
In vitro DPPH radical scavenging assayAntioxidant activityIC50 ≈ 66–69 μg/mLDirect radical scavenging[1]
Vascular Dementia (2-vessel occlusion rat model)Cognitive function (Morris Water Maze)40 mg/kg/day (oral)Significantly reduced escape latency[8]
Parkinson's Disease (MPP+-induced MES23.5 cell model)Cell ViabilityDose-dependentPrevented MPP+-induced reduction in cell viability[4]
Parkinson's Disease (MPP+-induced MES23.5 cell model)Pro-inflammatory cytokines (IL-6, IL-1β, TNF-α)Dose-dependentReduced mRNA expression levels[4]
Parkinson's Disease (MPP+-induced MES23.5 cell model)ApoptosisDose-dependentAlleviated MPP+-induced apoptosis[4]
Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cellsCell ViabilityConcentration-dependentIncreased cell viability[9]
Oxygen-Glucose Deprivation (OGD) in SH-SY5Y cellsLDH releaseConcentration-dependentDecreased LDH release[9]
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in H9c2 cellsCell Viability & Membrane Leakage0.4 μM to 100.0 μMProtection blocked by CaMKII inhibitor KN93[5]
Pharyngeal Squamous Carcinoma (FaDu cells)Cell Viability (CCK-8 assay)100 μM (72h)Significantly reduced cell viability[10]
Pharyngeal Squamous Carcinoma (FaDu cells)Colony Formation10 - 100 μMInhibited colony formation in a dose-dependent manner[10]

Experimental Protocols

Cell Viability Assay (CCK-8)

This protocol is adapted from studies investigating this compound's protective effects against neurotoxin-induced cell death.[4][11]

Materials:

  • Dopaminergic neuron cell line (e.g., MES23.5)

  • This compound (purity ≥ 99%)[8]

  • Neurotoxin (e.g., 1-methyl-4-phenylpyridinium, MPP+)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Seed MES23.5 cells in a 96-well plate at a density of 2x10^4 cells/well and culture for 24 hours.

  • Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 2 hours).

  • Induce neurotoxicity by adding MPP+ (e.g., 300 µmol/l) to the wells (except for the control group) and incubate for 24, 48, or 72 hours.[11]

  • Add 10 µl of CCK-8 solution to each well and incubate for 2 hours at 37°C.[11]

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

Apoptosis Assay (TUNEL Staining)

This protocol is based on the Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling (TUNEL) assay used to detect DNA fragmentation, a hallmark of apoptosis.[4]

Materials:

  • Neuronal cells cultured on coverslips or in chamber slides

  • This compound

  • Apoptosis-inducing agent (e.g., MPP+)

  • TUNEL Apoptosis Detection Kit

  • 4% Paraformaldehyde

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Treat neuronal cells with this compound and an apoptosis-inducing agent as described in the cell viability assay.

  • Fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.[12][13]

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization solution for 2-3 minutes at room temperature.[12][13]

  • Wash the cells with PBS.

  • Prepare the TUNEL reaction mixture according to the manufacturer's instructions.

  • Incubate the cells with 50 µl of the TUNEL reaction mixture for 60 minutes at 37°C in a humidified, dark chamber.[12][13]

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nuclei.

Western Blot Analysis for Nrf2 and HO-1

This protocol outlines the procedure for detecting the protein expression of Nrf2 and HO-1 to assess the activation of the antioxidant pathway by this compound.[3][14]

Materials:

  • Neuronal cell lysates treated with this compound

  • Protein extraction buffer

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated cells with protein extraction buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against Nrf2 and HO-1 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Signaling Pathways and Experimental Workflows

Tilianin_Nrf2_HO1_Pathway cluster_nucleus Nucleus This compound This compound Nrf2_Keap1 Nrf2-Keap1 Complex This compound->Nrf2_Keap1 Promotes Nrf2 stabilization & release ROS Oxidative Stress (ROS) ROS->Nrf2_Keap1 Induces dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Binds Nucleus Nucleus Antioxidant_Enzymes Antioxidant Enzymes (HO-1, SOD, CAT, GPx) ARE->Antioxidant_Enzymes Promotes Transcription Antioxidant_Enzymes->ROS Neutralizes Neuroprotection Neuroprotection Antioxidant_Enzymes->Neuroprotection

Tilianin_NFkB_Pathway cluster_nucleus Nucleus This compound This compound IKK IKK This compound->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex NFkB NF-κB Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB->Proinflammatory_Genes Induces NFkB_IkB->NFkB Releases Nucleus Nucleus Cytokines TNF-α, IL-1β, IL-6 Proinflammatory_Genes->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation

Tilianin_CaMKII_Pathway This compound This compound CaMKII CaMKII This compound->CaMKII Inhibits Neuroprotection Neuroprotection This compound->Neuroprotection Ischemic_Injury Ischemic Injury Ischemic_Injury->CaMKII Activates Mitochondria Mitochondrial Dysfunction CaMKII->Mitochondria Induces MAPK_NFkB MAPK/NF-κB Signaling CaMKII->MAPK_NFkB Activates Apoptosis_Proteins Bax/Bcl-2 ratio ↑ Mitochondria->Apoptosis_Proteins Apoptosis Apoptosis Apoptosis_Proteins->Apoptosis Inflammation Inflammation MAPK_NFkB->Inflammation

Experimental_Workflow start Start: Neuronal Cell Culture (e.g., MES23.5, SH-SY5Y) treatment Treatment with this compound (various concentrations) start->treatment induction Induction of Neurotoxicity (e.g., MPP+, OGD) treatment->induction cell_viability cell_viability induction->cell_viability apoptosis apoptosis induction->apoptosis western_blot western_blot induction->western_blot cytokine_assay cytokine_assay induction->cytokine_assay analysis Data Analysis and Interpretation cell_viability->analysis apoptosis->analysis western_blot->analysis cytokine_assay->analysis

References

Application Notes & Protocols: Tilianin's Effect on Foam Cell Formation in Atherosclerosis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the effects of Tilianin on foam cell formation, a critical event in the pathogenesis of atherosclerosis. The included data and protocols are intended to guide researchers in studying the therapeutic potential of this compound and similar compounds.

Introduction

Atherosclerosis is a chronic inflammatory disease characterized by the accumulation of lipids and fibrous elements in the large arteries. A key initiating event is the formation of foam cells, which are macrophages that have become engorged with modified low-density lipoprotein (ox-LDL). This compound, a flavonoid glycoside found in several medicinal plants, has demonstrated significant anti-atherosclerotic properties.[1][2][3] Notably, this compound has been shown to inhibit the formation of foam cells by modulating lipid uptake and efflux in macrophages.[1][2][4] This document outlines the mechanisms of action, summarizes the quantitative effects, and provides detailed experimental protocols to study this compound's impact on foam cell formation.

Mechanism of Action

This compound's inhibitory effect on foam cell formation is multifactorial, primarily involving the regulation of cholesterol transport and the suppression of inflammatory pathways in macrophages.[1][4]

  • Inhibition of Cholesterol Uptake: this compound reduces the uptake of ox-LDL by downregulating the expression of scavenger receptor A1 (SR-A1), a key receptor responsible for the internalization of modified lipoproteins by macrophages.[1][2][4]

  • Promotion of Cholesterol Efflux: this compound enhances the removal of cholesterol from macrophages by upregulating the expression of genes involved in reverse cholesterol transport, including ATP-binding cassette transporter A1 (ABCA1) and scavenger receptor class B type 1 (SR-B1).[1][2][4] ABCA1 is crucial for transferring cholesterol to lipid-poor apolipoprotein A-I (ApoA-I), while SR-B1 is involved in the selective uptake of cholesteryl esters from HDL.

  • Anti-inflammatory Effects: this compound suppresses the inflammatory response in macrophages, which is closely linked to foam cell formation. It achieves this by downregulating the TNF-α/NF-κB signaling pathway, a central inflammatory cascade in atherosclerosis.[1][4][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on lipid accumulation and gene expression in macrophage-derived foam cells based on in vitro studies.

Table 1: Effect of this compound on Lipid Accumulation in ox-LDL-induced Macrophages

Treatment GroupThis compound Concentration (µM)Observation
Control0Normal lipid content
ox-LDL0Significant lipid accumulation
This compound (Low)5No significant reduction in lipid accumulation
This compound (High)50Significant decrease in lipid accumulation and foam cell number[4]

Table 2: Effect of this compound on mRNA Expression of Genes Related to Cholesterol Transport

GeneFunctionEffect of this compound (50 µM)
SR-A1Cholesterol InfluxRepressed mRNA expression[1][2][4]
SR-B1Cholesterol EffluxInduced mRNA expression[1][2][4]
ABCA1Cholesterol EffluxInduced mRNA expression[1][2][4]

Experimental Protocols

The following are detailed protocols for key experiments to assess the effect of this compound on foam cell formation.

Protocol 1: Macrophage Culture and Differentiation
  • Cell Line: Murine macrophage cell line (e.g., RAW264.7) or primary peritoneal macrophages.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation (for primary macrophages): For bone marrow-derived macrophages (BMDMs), culture bone marrow cells in the presence of M-CSF (20 ng/mL) for 7 days. For peritoneal macrophages, harvest cells by peritoneal lavage and allow them to adhere to culture plates for 2-4 hours before washing away non-adherent cells.

Protocol 2: Induction of Foam Cell Formation
  • Cell Plating: Seed macrophages in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, chamber slides for imaging).

  • Stimulation: Once cells reach 70-80% confluency, replace the culture medium with fresh medium containing oxidized low-density lipoprotein (ox-LDL) at a final concentration of 50-100 µg/mL.

  • Incubation: Incubate the cells with ox-LDL for 24-48 hours to induce foam cell formation.

Protocol 3: this compound Treatment
  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

  • Treatment: Co-incubate the macrophages with ox-LDL and varying concentrations of this compound (e.g., 5 µM and 50 µM) for the duration of the foam cell induction period. Include a vehicle control (DMSO) group.

Protocol 4: Assessment of Foam Cell Formation (Oil Red O Staining)
  • Fixation: After treatment, wash the cells with Phosphate Buffered Saline (PBS) and fix with 4% paraformaldehyde for 15 minutes.

  • Staining:

    • Wash the fixed cells with distilled water.

    • Incubate with 60% isopropanol (B130326) for 5 minutes.

    • Stain with freshly prepared Oil Red O working solution for 20 minutes at room temperature.

    • Wash with 60% isopropanol to remove excess stain.

    • Wash with distilled water.

  • Visualization: Visualize the lipid droplets (stained red) under a light microscope.

  • Quantification (Optional):

    • Elute the Oil Red O stain from the cells using 100% isopropanol.

    • Measure the absorbance of the eluate at a wavelength of 510 nm using a spectrophotometer.

Protocol 5: Gene Expression Analysis (RT-qPCR)
  • RNA Extraction: Isolate total RNA from the treated macrophages using a commercial RNA extraction kit.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using gene-specific primers for SR-A1, SR-B1, ABCA1, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Use a qPCR master mix containing SYBR Green or a fluorescent probe.

    • Run the qPCR reaction in a real-time PCR thermal cycler.

  • Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method, normalizing to the housekeeping gene and comparing to the ox-LDL treated group.

Visualizations

Signaling Pathway of this compound's Effect on Foam Cell Formation

Tilianin_Foam_Cell_Pathway cluster_macrophage Inside Macrophage oxLDL ox-LDL SRA1 SR-A1 oxLDL->SRA1 Macrophage Macrophage SRA1->Macrophage Uptake Cholesterol_Influx Cholesterol Influx Foam_Cell Foam Cell Formation Cholesterol_Influx->Foam_Cell This compound This compound This compound->SRA1 Inhibits SRB1 SR-B1 This compound->SRB1 Induces ABCA1 ABCA1 This compound->ABCA1 Induces Cholesterol_Efflux Cholesterol Efflux SRB1->Cholesterol_Efflux ABCA1->Cholesterol_Efflux Cholesterol_Efflux->Foam_Cell Reduces

Caption: this compound's modulation of cholesterol transport in macrophages.

Experimental Workflow for Studying this compound's Effect on Foam Cells

Experimental_Workflow Start Start: Macrophage Culture Induction Induce Foam Cell Formation (ox-LDL, 24-48h) Start->Induction Treatment Co-treatment with this compound (0, 5, 50 µM) Induction->Treatment Assessment Assessment Treatment->Assessment OilRedO Oil Red O Staining (Lipid Accumulation) Assessment->OilRedO qPCR RT-qPCR (Gene Expression) Assessment->qPCR

Caption: Workflow for in vitro analysis of this compound's anti-foam cell activity.

This compound's Anti-inflammatory Signaling Pathway

Tilianin_NFkB_Pathway LPS LPS NFkB_Pathway NF-κB Pathway Activation LPS->NFkB_Pathway TNFa TNF-α TNFa->NFkB_Pathway This compound This compound This compound->NFkB_Pathway Inhibits Inflammation Pro-inflammatory Cytokine Production NFkB_Pathway->Inflammation Foam_Cell Foam Cell Formation Inflammation->Foam_Cell Promotes

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

References

Troubleshooting & Optimization

Overcoming Tilianin's low water solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tilianin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges related to this compound's low water solubility in in vitro settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common research applications?

A1: this compound is a flavonoid glycoside naturally found in several medicinal plants, such as Dracocephalum moldavica and Agastache mexicana[1][2]. Its molecular formula is C22H22O10[3][4]. Due to its wide range of biological activities, it is investigated for its antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer properties[1][5]. Research applications include studying its effects on signaling pathways involved in inflammation (NF-κB, MAPK), cancer (PI3K/Akt, JAK2/STAT3), and cardiovascular diseases[1][5][6][7].

Q2: What is the documented water solubility of this compound?

A2: this compound has very limited solubility in aqueous solutions. This poses a significant challenge for its use in in vitro assays and for its bioavailability in oral applications[3][5]. The saturation solubility is pH-dependent, with slightly higher solubility in more alkaline conditions[3][8]. For detailed solubility data, please refer to Table 1.

Q3: How can I dissolve this compound for my cell culture experiments?

A3: The most common and recommended method is to first prepare a high-concentration stock solution in an organic solvent, typically Dimethyl Sulfoxide (DMSO)[9][10]. This stock solution can then be diluted to the final working concentration in your cell culture medium. It is critical to ensure the final DMSO concentration is non-toxic to your specific cell line[11][12]. For a detailed protocol, see "Experimental Protocol 1: Preparation of a this compound Stock Solution using DMSO".

Q4: What are advanced methods to improve this compound's solubility and delivery?

A4: For researchers facing persistent solubility issues or looking to improve bioavailability for in vivo studies, several advanced formulation strategies exist:

  • Nanocrystals: Preparing amorphous this compound nanocrystals can dramatically increase saturation solubility and dissolution rates[3][8]. An antisolvent precipitation and ultrasonication technique has been successfully used for this purpose[8][13].

  • Liposomes: Encapsulating this compound into liposomes or lipid-polymer hybrid nanoparticles (LPHNs) can enhance its stability, solubility, and bioavailability[5][14][15][16].

  • Cyclodextrin Inclusion Complexes: Forming an inclusion complex with cyclodextrins is a well-established method to improve the aqueous solubility of poorly soluble compounds like flavonoids[17][18][19].

Troubleshooting Guide

Problem: My this compound is precipitating out of the cell culture medium after dilution.

  • Cause 1: Final concentration is too high. this compound's low aqueous solubility means it can easily precipitate when the DMSO stock is diluted into the aqueous culture medium, even if the final DMSO concentration is low.

    • Solution: Try lowering the final working concentration of this compound. Many studies report using concentrations in the range of 5 µM to 100 µM[6][20].

  • Cause 2: Inadequate mixing. The stock solution may not have been mixed thoroughly enough into the medium.

    • Solution: When diluting the stock, add it dropwise to the medium while vortexing or stirring gently to ensure rapid and even dispersion. Pre-warming the culture medium to 37°C may also help.

  • Cause 3: High concentration of stock solution. Using a very highly concentrated DMSO stock requires a larger dilution factor, which can lead to rapid precipitation.

    • Solution: Consider preparing a less concentrated DMSO stock (e.g., 10 mM) that requires a smaller dilution factor into the final medium. This reduces the localized concentration shock upon dilution.

Problem: My cells are showing signs of toxicity (e.g., poor morphology, cell death).

  • Cause 1: DMSO cytotoxicity. The final concentration of DMSO in your culture medium may be too high for your specific cell line.

    • Solution: First, determine the DMSO tolerance of your cell line. Run a control experiment with cells exposed to various concentrations of DMSO (e.g., 0.1%, 0.25%, 0.5%, 1%) without this compound. Most cell lines can tolerate up to 0.5% DMSO, but some, especially primary cells, are sensitive to concentrations below 0.1%[12]. Always ensure the final DMSO concentration is consistent across all experimental groups, including the vehicle control. Refer to Table 2 for general guidance.

  • Cause 2: this compound-induced cytotoxicity. this compound itself can induce apoptosis and cell cycle arrest in certain cell lines, particularly cancer cells[5][7].

    • Solution: This may be the intended effect of your experiment. Perform a dose-response study to determine the IC50 (half-maximal inhibitory concentration) of this compound for your cell line. Studies have reported IC50 values ranging from 10 to 50 μM in various cancer cell lines[5][7]. Some cell lines show no cytotoxic effects from this compound[21].

Data Presentation

Table 1: Solubility of Crude this compound vs. This compound Nanocrystals (Til NCs)
MediumCrude this compound Saturation Solubility (µg/mL)This compound Nanocrystals (Til NCs) Saturation Solubility (µg/mL)Fold Increase
Water7.20[3][8]112.36[8]~15.6x
Simulated Gastric Fluid (SGF)8.80[3][8]225.31[8]~25.6x
Simulated Intestinal Fluid (SIF)10.82[3][8]433.47[8]~40.1x
Table 2: General Guidance on DMSO Concentration in Cell Culture
Final DMSO ConcentrationGeneral ObservationReference(s)
≤ 0.1%Considered safe for the vast majority of cell lines, including sensitive primary cells.[12]
0.1% - 0.5%Generally acceptable for most established cell lines. This is the most common range for dissolving compounds.[11][12]
> 0.5% - 1.0%May be tolerated by some robust cell lines, but cytotoxicity becomes a significant concern.[12]
≥ 2.5%Significant cytotoxicity and inhibition of cell proliferation observed in multiple cell lines.[11][22]

Note: Always perform a dose-response curve to validate the safe DMSO concentration for your specific cell line and experiment duration.

Experimental Protocols

Experimental Protocol 1: Preparation of a this compound Stock Solution using DMSO

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

  • Materials:

    • This compound powder (M.Wt: 446.4 g/mol )[3]

    • Cell culture-grade Dimethyl Sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes or vials

    • Calibrated scale

    • Vortex mixer

    • 0.22 µm syringe filter (optional, for sterilization)

  • Procedure:

    • Calculate the required mass of this compound. To prepare 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g) Mass = 0.010 mol/L * 0.001 L * 446.4 g/mol * 1000 = 4.464 mg

    • Accurately weigh 4.46 mg of this compound powder and place it into a sterile microcentrifuge tube.

    • Add 1 mL of sterile DMSO to the tube.

    • Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution[9][23].

    • (Optional) For maximum sterility, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light[24].

Experimental Protocol 2: General Protocol for Solubilizing this compound using Cyclodextrins

This protocol provides a general guideline for preparing a this compound-cyclodextrin inclusion complex using the co-precipitation method. 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used.

  • Materials:

    • This compound

    • 2-hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Acetone

    • Deionized water

    • Magnetic stirrer and stir bar

    • Rotary evaporator

    • Lyophilizer (freeze-dryer)

  • Procedure:

    • Dissolve this compound and HP-β-CD at an equimolar (1:1) ratio in a suitable solvent system, such as an acetone:water mixture[25].

    • Separately, prepare a solution of HP-β-CD in the same solvent system.

    • While stirring the HP-β-CD solution, add the this compound solution dropwise.

    • Continue stirring the mixture for several hours (e.g., 6 hours) at room temperature to allow for complex formation[25].

    • Remove the organic solvent (acetone) using a rotary evaporator at a controlled temperature (e.g., 45°C)[25].

    • Freeze the resulting aqueous solution and lyophilize (freeze-dry) it for 24-48 hours to obtain a solid powder of the this compound:HP-β-CD inclusion complex.

    • The resulting powder should have enhanced water solubility and can be dissolved directly in aqueous buffers or cell culture medium for experiments.

Experimental Protocol 3: Preparing this compound Nanocrystals (Antisolvent Precipitation-Ultrasonication)

This protocol is based on a published method for creating amorphous this compound nanocrystals (Til NCs) to significantly improve solubility[8][13].

  • Materials:

    • This compound

    • Organic solvent: Dimethylformamide (DMF) and ethanol (B145695) (1:1, v/v)[8][13]

    • Aqueous anti-solvent phase: Water containing stabilizers such as PVA (Polyvinyl alcohol) and TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate)[8].

    • Probe sonicator

    • Dialysis tubing/cassette

  • Procedure:

    • Organic Phase: Dissolve this compound in the organic solvent mixture (DMF:ethanol) to create the "oil phase".

    • Aqueous Phase: Prepare the aqueous "anti-solvent" phase containing the stabilizers (e.g., 0.3% PVA and 0.08% TPGS)[8].

    • Precipitation: Add the organic phase into the aqueous phase at a defined ratio (e.g., 1:20) under magnetic stirring[8][13]. This compound will begin to precipitate as the solvent environment changes.

    • Ultrasonication: Immediately subject the mixture to high-power ultrasonication using a probe sonicator (e.g., 130 W for 25 min) in an ice bath to control temperature[8][13]. The ultrasonic energy breaks down large crystals and prevents aggregation, resulting in nanocrystals.

    • Purification: Remove the residual organic solvents from the nanocrystal suspension by dialysis against deionized water.

    • The resulting aqueous suspension of this compound nanocrystals can be used for experiments or lyophilized for storage.

Visualizations

Tilianin_Troubleshooting_Workflow cluster_start Initial Problem cluster_check Investigation Steps cluster_sol_precipitate Solutions for Precipitation cluster_sol_toxicity Solutions for Toxicity cluster_advanced Advanced Solutions start This compound precipitates in media or cells show toxicity check_precipitate Is this compound precipitating? start->check_precipitate check_toxicity Are cells dying? start->check_toxicity check_precipitate->check_toxicity No sol1a Lower final this compound concentration check_precipitate->sol1a Yes sol2a Run DMSO vehicle control to test solvent toxicity check_toxicity->sol2a Yes advanced Problem Persists? Consider Advanced Formulation check_toxicity->advanced No sol1b Improve mixing technique (vortex during dilution) sol1a->sol1b sol1c Use a less concentrated DMSO stock sol1b->sol1c sol1c->advanced sol2b Lower final DMSO concentration (ideally <= 0.5%) sol2a->sol2b sol2c Perform dose-response assay to find this compound's IC50 sol2b->sol2c sol2c->advanced adv1 Nanocrystals advanced->adv1 adv2 Liposomes advanced->adv2 adv3 Cyclodextrin Complex advanced->adv3

Caption: Troubleshooting workflow for addressing this compound solubility and cytotoxicity issues.

Tilianin_Stock_Preparation cluster_stock Step 1: Prepare High-Concentration Stock cluster_dilution Step 2: Prepare Working Solution for Cells weigh 1. Weigh this compound Powder (e.g., 4.46 mg) dissolve 2. Dissolve in DMSO (e.g., 1 mL) weigh->dissolve vortex 3. Vortex/Sonicate until fully dissolved dissolve->vortex aliquot 4. Aliquot & Store at -80°C vortex->aliquot stock_out Result: 10 mM Stock Solution aliquot->stock_out dilute 2. Add stock solution dropwise to medium while vortexing stock_out->dilute Use for dilution medium 1. Pre-warm cell culture medium to 37°C medium->dilute final_check 3. Ensure final DMSO concentration is non-toxic (e.g., <0.5%) dilute->final_check treat 4. Add to cells final_check->treat

Caption: Workflow for preparing a this compound-DMSO stock and diluting it for cell culture.

Tilianin_Signaling_Pathways cluster_inflammation Anti-inflammatory & Cardioprotective Pathways cluster_cancer Anticancer & Apoptosis Pathways cluster_immune Immunomodulatory Pathway This compound This compound pi3k PI3K/Akt Pathway This compound->pi3k nfkb NF-κB Pathway This compound->nfkb Inhibits jak_stat JAK2/STAT3 Pathway This compound->jak_stat Inhibits bax_bcl2 ↑ Bax / ↓ Bcl-2 Ratio This compound->bax_bcl2 tlr4 TLR4 Signaling This compound->tlr4 Activates inflammation_out ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) ↑ Cardioprotection pi3k->inflammation_out nfkb->inflammation_out apoptosis_out ↑ Apoptosis ↓ Cell Proliferation jak_stat->apoptosis_out caspases ↑ Caspase-3/9 Activation bax_bcl2->caspases caspases->apoptosis_out mapk p38/JNK MAPK tlr4->mapk immune_out ↑ Cytokine Release (TNF-α, IL-6) mapk->immune_out

References

Tilianin Dosage Optimization: A Technical Support Guide for In Vivo Rodent Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Tilianin dosage in in vivo rodent studies. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental design and execution.

Section 1: Dosage, Administration, and Toxicity

FAQs

Q1: What is a recommended starting dose for this compound in rodent studies?

A1: The effective dose of this compound can vary significantly depending on the rodent model and the condition being studied. For cardioprotective effects in rat models of myocardial ischemia-reperfusion injury (MIRI), oral doses have ranged from 1.5 mg/kg/day to 10 mg/kg/day.[1][2][3] In a vascular dementia rodent model, a dose of 40 mg/kg has been used.[4] For general antihypertensive effects, the effective dose 50% (ED50) has been calculated at 53.51 mg/kg.[5] It is recommended to perform a dose-response study starting with a low dose (e.g., 2.5-5 mg/kg) and escalating to determine the optimal dose for your specific experimental model.

Q2: What is the known toxicity profile of this compound in rodents?

A2: this compound is considered to have a wide margin of safety. In mice, administration of doses up to 1000 mg/kg showed no observable signs of toxicity.[5][6] At doses higher than 1000 mg/kg, transient lethargy was observed for the first 5 hours post-administration, after which the animals returned to normal.[5][6][7] The lethal dose 50% (LD50) in rats has been estimated to be as high as 6624 mg/kg, indicating low toxicity.[5]

Q3: What is the most common route of administration for this compound?

A3: Oral administration (gavage) is the most frequently reported route for this compound in rodent studies.[2][8] This method is convenient for daily dosing over extended periods, such as the 14-day pretreatment schedules used in some MIRI studies.[2]

Data Summary: Toxicity and Efficacy
ParameterSpeciesValueIndicationCitation
No Observable Toxicity MouseUp to 1000 mg/kgGeneral Safety[5][6]
LD50 (Lethal Dose 50%) Rat6624 mg/kgAcute Toxicity[5]
ED50 (Effective Dose 50%) Rat53.51 mg/kgAntihypertensive[5]
Effective Dose Range Rat1.5 - 10 mg/kg/dayCardioprotection (MIRI)[1][3]
Effective Dose Rat40 mg/kgNeuroprotection (Vascular Dementia)[4]

Section 2: Pharmacokinetics and Bioavailability

FAQs

Q1: What are the key pharmacokinetic parameters of this compound in rodents?

A1: In rats, this compound exhibits rapid absorption. Following oral administration, the time to reach maximum plasma concentration (Tmax) is approximately 1.0 hour.[9] The terminal half-life (T1/2) is around 3.33 hours.[9] Key metabolites identified in mouse plasma are acacetin-7-glucuronide (B12372206) and acacetin-7-sulfate.[8][10]

Q2: this compound has poor water solubility. How can I improve its bioavailability?

A2: The absolute bioavailability of this compound is low, reported at 3.2-3.4% in rats.[5][8] Its clinical application is often limited by this poor bioavailability.[6][11] To overcome this, using a microemulsion formulation for oral administration has been shown to markedly increase bioavailability.[5][8] Another strategy involves preparing amorphous nanocrystals of this compound, which can significantly improve its dissolution rate and solubility.[12]

Data Summary: Pharmacokinetic Parameters in Rats
ParameterValueUnit
Tmax (Time to Max. Concentration) 1.00hours
Cmax (Max. Concentration) 29.01μg/ml
T1/2 (Half-life) 3.33hours
AUC0–t (Area Under Curve) 62.25µg h/ml
Absolute Bioavailability ~3.2 - 3.4%

(Data sourced from a study using oral administration in Wistar rats).[8][9]

Section 3: Troubleshooting Common Experimental Issues

Q1: I am not observing the expected therapeutic effect with my chosen this compound dose. What should I do?

A1: If this compound is not producing the desired effect, consider the following:

  • Dosage: The dose may be too low for your specific animal model or disease severity. Consult the literature for doses used in similar studies and consider performing a dose-escalation experiment.

  • Bioavailability: As mentioned, this compound has low oral bioavailability.[5][8] Ensure your formulation is optimized for absorption. Consider using a microemulsion or nanocrystal formulation to enhance solubility and uptake.[5][12]

  • Administration Route: While oral gavage is common, the extensive first-pass metabolism may limit systemic exposure.[11] Depending on the experimental goal, other routes might be explored, though they are less documented for this compound.

  • Treatment Duration: Some effects of this compound, particularly those involving changes in protein expression, may require a longer treatment period. For instance, cardioprotective studies often involve pretreatment for 7 to 14 days.[2][3]

Q2: My animals appear lethargic after this compound administration. Is this a concern?

A2: Transient lethargy has been reported at doses exceeding 1000 mg/kg, with animals returning to normal within approximately five hours.[5][6][7] If you observe lethargy at a much lower therapeutic dose, it could indicate an unexpected sensitivity in your specific rodent strain or an issue with your vehicle or formulation. It is crucial to monitor the animals closely and document all behavioral changes. Consider reducing the dose or evaluating the components of your vehicle control.

Section 4: Experimental Protocols and Methodologies

General Protocol: Myocardial Ischemia-Reperfusion Injury (MIRI) Model in Rats

This protocol provides a general framework for inducing MIRI in rats to study the cardioprotective effects of this compound.

  • Animal Acclimatization: Male Sprague Dawley or Wistar rats (250-300g) are acclimatized for at least one week with free access to food and water.

  • This compound Pretreatment: this compound (e.g., 2.5, 5, or 10 mg/kg) or vehicle (e.g., saline) is administered orally via gavage once daily for 14 consecutive days.[2]

  • Surgical Procedure (Day 15):

    • Anesthetize the rat (e.g., with sodium pentobarbital).

    • Intubate and connect the animal to a rodent ventilator.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is often confirmed by ST-segment elevation on an ECG.[1]

  • Ischemia and Reperfusion:

    • Maintain the ischemic period for a set duration (e.g., 30-45 minutes).[1][2][3]

    • Release the ligature to allow for reperfusion of the myocardium for a specified period (e.g., 2-4 hours).[1][2][3]

  • Sample Collection and Analysis:

    • At the end of the reperfusion period, collect blood samples to measure cardiac injury markers (LDH, CK-MB) and oxidative stress markers (SOD, MDA).[2]

    • Euthanize the animal and harvest the heart to measure infarct size (e.g., using TTC staining) and for molecular analysis (e.g., Western blot for apoptotic proteins).[2]

Experimental Workflow Diagram

G cluster_pre Pre-Experimental Phase cluster_exp Experimental Phase (e.g., Day 15) cluster_post Post-Experimental Analysis acclimatize Animal Acclimatization (1 week) dosing Daily Oral Dosing This compound or Vehicle (e.g., 14 days) acclimatize->dosing surgery Anesthesia & Surgery (LAD Ligation) dosing->surgery ischemia Ischemia Period (30-45 min) surgery->ischemia reperfusion Reperfusion Period (2-4 hours) ischemia->reperfusion collection Blood & Tissue Collection reperfusion->collection biochem Biochemical Assays (LDH, CK-MB, SOD) collection->biochem histology Histology (Infarct Size - TTC) collection->histology molecular Molecular Analysis (Western Blot, PCR) collection->molecular

Caption: Workflow for a typical in vivo MIRI study.

Section 5: Key Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating several key signaling pathways related to inflammation and apoptosis.[13]

Anti-Inflammatory Pathway: NF-κB Inhibition

This compound has been shown to suppress inflammatory responses by down-regulating the TNF-α/NF-κB pathway.[5][14][15] It inhibits the activation of IκB kinase, which prevents the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus.[12][16][17] This leads to a reduction in the expression of inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6]

G LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IκB Kinase (IKK) LPS->IKK Activates This compound This compound This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for Degradation NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Nucleus->Cytokines Induces Transcription

Caption: this compound's inhibition of the NF-κB inflammatory pathway.

Anti-Apoptotic Pathway: PI3K/Akt Activation

In cardioprotection models, this compound pretreatment activates the PI3K/Akt signaling pathway.[1][2] Activated Akt can phosphorylate and inactivate pro-apoptotic proteins like Bax while upregulating anti-apoptotic proteins like Bcl-2.[2][5] This shifts the balance away from apoptosis, reduces the release of mitochondrial factors like cytochrome c, and ultimately decreases caspase-3 activation, thereby protecting cells from death.[5][18]

G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Mito Mitochondria Bcl2->Mito Stabilizes Bax->Mito Disrupts Casp3 Caspase-3 (Executioner) Mito->Casp3 Activates via Cytochrome c Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's pro-survival effect via the PI3K/Akt pathway.

Anti-Apoptotic Pathway: ERK/EGR1 Modulation

In models of ischemia/reperfusion-induced kidney injury, this compound has been found to reduce apoptosis by inhibiting the ERK signaling pathway.[18] This leads to the downregulation of the transcription factor EGR1, which in turn modulates the expression of Bcl-2 family proteins, such as increasing the anti-apoptotic BCL2L1 and decreasing pro-apoptotic BAX and BAD, ultimately reducing cell death.[18]

G IR_Injury Ischemia/Reperfusion Injury ERK p-ERK IR_Injury->ERK Activates This compound This compound This compound->ERK Inhibits EGR1 EGR1 (Transcription Factor) ERK->EGR1 Upregulates BCL2L1 BCL2L1 / BCL2 (Anti-apoptotic) EGR1->BCL2L1 Downregulates BAX_BAD BAX / BAD (Pro-apoptotic) EGR1->BAX_BAD Upregulates Apoptosis Apoptosis BCL2L1->Apoptosis BAX_BAD->Apoptosis

Caption: this compound's modulation of the ERK/EGR1 apoptotic pathway.

References

Tilianin stability assessment in different solvent systems

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Tilianin Stability Assessment

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides essential guidance on assessing the stability of this compound in various solvent systems. Below you will find frequently asked questions (FAQs) and troubleshooting guides to support your experimental work.

Frequently Asked Questions (FAQs)

1. What is this compound and why is its stability a concern?

This compound (acacetin-7-O-β-D-glucopyranoside) is a flavonoid glycoside found in various medicinal plants. Its stability is a critical factor for accurate experimental results and for the development of potential therapeutic applications. Degradation can lead to a loss of biological activity and the formation of impurities, affecting quantification and pharmacological assessments.

2. What are the primary factors influencing this compound's stability in solution?

Based on studies of similar flavonoid glycosides, the main factors affecting this compound's stability are:

  • pH: Flavonoids are generally more stable in acidic to neutral conditions and tend to degrade in alkaline environments.[1][2][3]

  • Temperature: Higher temperatures accelerate the rate of degradation.[4][5]

  • Solvent Type: The polarity and protic nature of the solvent can influence stability. While specific data for this compound in a wide range of organic solvents is limited, it is known to be soluble in DMSO.[6][7][8] For creating nanocrystals, a DMF:ethanol (1:1) mixture has been used.[9]

  • Light: this compound is known to be photosensitive, and exposure to light can induce degradation.[10]

  • Oxygen: The presence of oxygen can lead to oxidative degradation of the flavonoid structure.

3. How does this compound degrade?

The most common degradation pathway for flavonoid glycosides like this compound is the hydrolysis of the glycosidic bond, which cleaves the glucose molecule from the acacetin (B1665396) aglycone.[11][12][13] This can occur under acidic or enzymatic conditions. Further degradation of the acacetin aglycone can occur under harsh conditions, such as strong acids, bases, or oxidizing agents.[12][14]

4. Which analytical methods are suitable for monitoring this compound stability?

High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most reliable method for assessing this compound stability.[15][16][17][18] These techniques allow for the separation and quantification of the parent this compound peak from its degradation products.

5. What are typical storage conditions for this compound solutions?

To ensure stability, stock solutions of this compound, for instance in DMSO, should be stored at -20°C or -80°C and protected from light.[7][8] For short-term storage, refrigeration at 4°C may be adequate, especially for this compound in solid or nanocrystal form which has shown stability for at least two months at 4°C and 25°C.[9][10][19][20][21]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid degradation of this compound in solution The pH of the solution may be too high (alkaline).Adjust the pH of your solvent system to be in the acidic to neutral range (pH 4-7).[3]
The solution is exposed to light.Prepare and store solutions in amber vials or protect them from light.[10]
The storage temperature is too high.Store stock solutions at -20°C or -80°C.[7][8] Avoid repeated freeze-thaw cycles.
Inconsistent results in stability studies Inconsistent preparation of solvent systems.Always use freshly prepared buffers and high-purity solvents.
Fluctuation in incubation temperature.Use a calibrated incubator or water bath with stable temperature control.
Appearance of unknown peaks in chromatogram Degradation of this compound into multiple products.Use HPLC-MS to identify the mass of the unknown peaks to help elucidate their structures. This can confirm if they are degradation products of this compound.
Contamination of the sample or solvent.Ensure all glassware is clean and use fresh, high-quality solvents.

Illustrative Stability Data for this compound

Table 1: Hypothetical Percentage of this compound Remaining in Aqueous Buffers at 40°C over 48 Hours

pH0 hours8 hours24 hours48 hours
4.0 100%98%95%92%
7.0 100%97%93%88%
9.0 100%85%65%45%

Table 2: Hypothetical Half-Life (t½) of this compound in Different Solvents at Various Temperatures

SolventTemperatureHalf-Life (t½) in hours
Methanol (B129727) 25°C> 200
50°C96
50% Acetonitrile (aq) 25°C> 200
50°C110
DMSO 25°C> 500
50°C250

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways for this compound.

  • Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or DMSO.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (254 nm) or sunlight for 48 hours.

  • Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute with mobile phase. Analyze the samples using a validated stability-indicating HPLC method to determine the percentage of this compound remaining and to profile any degradation products.

Protocol 2: pH-Dependent Stability Assessment

This protocol is designed to evaluate the stability of this compound across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers with pH values ranging from acidic to alkaline (e.g., pH 3, 5, 7, 9, 11).

  • Sample Preparation: Spike the this compound stock solution into each buffer to a final concentration of 50 µg/mL.

  • Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) and protect from light.

  • Time-Point Analysis: At regular intervals (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect samples.

  • Quantification: Analyze the samples by HPLC to quantify the remaining concentration of this compound at each time point for each pH.

  • Data Analysis: Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.

Visualizations

Tilianin_Degradation_Pathway This compound This compound (Acacetin-7-O-glucoside) Acacetin Acacetin (Aglycone) This compound->Acacetin Hydrolysis (Acidic/Enzymatic) Glucose Glucose This compound->Glucose Degradation_Products Further Degradation Products Acacetin->Degradation_Products Oxidation/Ring Fission (Harsh Conditions)

Caption: Hypothetical degradation pathway of this compound.

Caption: General workflow for a this compound stability study.

References

Navigating the Path to Clinic: A Technical Support Center for Tilianin Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The journey of a promising natural compound from laboratory discovery to clinical application is fraught with challenges. Tilianin, a flavonoid glycoside with demonstrated potential in treating a range of conditions including cardiovascular and inflammatory diseases, is no exception. This technical support center provides a comprehensive resource for researchers encountering hurdles in the clinical translation of this compound. It offers troubleshooting guides, frequently asked questions, detailed experimental protocols, and key data to facilitate a smoother transition from preclinical to clinical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary obstacles to the clinical translation of this compound?

A1: The most significant challenges are its poor oral bioavailability due to low water solubility and rapid first-pass metabolism.[1] Additionally, a lack of extensive, well-designed clinical trials limits its current therapeutic application.[1][2][3] Overcoming these pharmacokinetic limitations and generating robust clinical data are crucial next steps.

Q2: Is this compound toxic at therapeutic doses?

A2: Preclinical studies suggest a favorable safety profile. In mice, no toxicity was observed at doses up to 1000 mg/kg, with only transient lethargy at higher doses.[1][4] In vitro studies also indicate low cytotoxicity.[1][4] However, comprehensive long-term toxicity studies and determination of the Maximum Tolerated Dose (MTD) in relevant animal models are necessary for clinical translation.[1][3]

Q3: What formulation strategies can improve this compound's bioavailability?

A3: Advanced drug delivery systems are key. Strategies such as nanocrystals, liposomes, and microemulsions have shown promise in enhancing this compound's solubility and absorption.[1][5][6][7] For example, preparing amorphous this compound nanocrystals has been shown to significantly increase its dissolution rate.[7][8][9]

Troubleshooting Guide for Common Experimental Issues

Issue Potential Cause Troubleshooting Steps
Low cellular uptake of this compound in in vitro assays. Poor solubility of this compound in aqueous cell culture media.1. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) and dilute to the final concentration in media. Ensure the final solvent concentration is non-toxic to the cells.2. Consider using a formulation with enhanced solubility, such as this compound-loaded nanoparticles or liposomes.[6][7]
Inconsistent results in animal studies. High variability in oral absorption due to poor bioavailability.1. Utilize a formulation designed to improve bioavailability, such as a microemulsion or nanocrystal suspension.[5][7]2. Administer this compound via an alternative route, such as intraperitoneal injection, to bypass first-pass metabolism for mechanistic studies.3. Carefully control for factors affecting absorption, such as fasting status and diet of the animals.
Difficulty in detecting this compound and its metabolites in plasma. Rapid metabolism and clearance of this compound.1. Optimize the analytical method (e.g., LC-MS/MS) for high sensitivity and specificity.2. Collect plasma samples at earlier time points post-administration.3. Analyze for major metabolites, such as acacetin-7-glucuronide (B12372206) and sulfate, in addition to the parent compound.[5]
Weak or no effect on target signaling pathways. Insufficient intracellular concentration of this compound.1. Increase the dose of this compound, ensuring it remains within a non-toxic range.2. Use a more soluble formulation to enhance cellular uptake.3. Verify the activity of the signaling pathway in your experimental model using a known positive control.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration of Microemulsion)
Dosaget1/2 (h)Cmax (µg/L)AUC(0-t) (µg/h/L)Absolute Bioavailability (%)
25 mg/kg4.85 ± 1.2385.3 ± 15.2432.8 ± 65.73.4
50 mg/kg3.98 ± 0.98158.6 ± 28.4825.1 ± 132.43.2
Data adapted from Yuan et al.[4][5]
Table 2: Toxicological Data for this compound
SpeciesRoute of AdministrationLD50Observed Effects
MiceOral>1000 mg/kgNo evidence of toxicity up to 1000 mg/kg. Lethargy observed for the first 5 hours at doses above 1000 mg/kg, with subsequent recovery.[1][4]
Rats (QSAR prediction)Oral1060.12 - 2622.95 mg/kgPredicted values based on different QSAR methods.[1]

Key Experimental Protocols

Protocol 1: Evaluation of this compound's Anti-Inflammatory Effect on Macrophages

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Treatment: Seed cells in appropriate plates. Pre-treat with varying concentrations of this compound (dissolved in DMSO, final concentration ≤ 0.1%) for 1 hour.

  • Inflammatory Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (1 µg/mL) to the media and incubate for 24 hours.

  • Cytokine Analysis: Collect the cell supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit according to the manufacturer's instructions.

  • Western Blot for NF-κB Pathway:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with primary antibodies against phospho-NF-κB p65, total NF-κB p65, phospho-IκBα, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.

Signaling Pathways and Experimental Workflows

Tilianin_Anti_Inflammatory_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) IkB->NFkB Inhibits NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates This compound This compound This compound->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to promoter Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: this compound's anti-inflammatory mechanism via NF-κB pathway inhibition.

Tilianin_Bioavailability_Workflow cluster_formulation Formulation cluster_administration Administration & Absorption cluster_circulation Systemic Circulation Crude Crude this compound (Poor Solubility) Formulation Formulation Strategies (Nanocrystals, Liposomes) Crude->Formulation Oral Oral Administration Crude->Oral Enhanced Enhanced Formulation (Improved Solubility) Formulation->Enhanced Enhanced->Oral Absorption GI Absorption Oral->Absorption Oral->Absorption Poor Metabolism First-Pass Metabolism Absorption->Metabolism Low Absorption->Metabolism High Bioavailability Systemic Bioavailability Absorption->Bioavailability Increased Metabolism->Bioavailability Reduced

Caption: Workflow for enhancing this compound's oral bioavailability.

References

Technical Support Center: Enhancing Tilianin Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the absorption and metabolism of Tilianin.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound?

A1: The primary challenges limiting the oral bioavailability of this compound are its low water solubility and extensive first-pass metabolism.[1][2] this compound is a lipophilic molecule, which restricts its dissolution in the aqueous environment of the gastrointestinal tract, thereby hindering efficient absorption.[1][2] Following absorption, it undergoes rapid and extensive metabolism in the liver, primarily through glucuronidation and sulfation, leading to low systemic availability.[1][2]

Q2: What are the main metabolic pathways for this compound in the body?

A2: In the liver, this compound is primarily metabolized through glucuronidation and sulfation.[1][2] LC-MS analysis has identified acacetin (B1665396) and this compound-glucuronic acid conjugation as major metabolites.[3] Additionally, gut microbiota can play a role in its metabolism. For instance, Bifidobacterium animalis can convert this compound to its aglycone, acacetin, through O-deglycosylation, and Bacteroides coccoides can further metabolize acacetin.[4]

Q3: What are the general strategies to improve the absorption and bioavailability of this compound?

A3: Key strategies focus on improving its solubility and protecting it from extensive first-pass metabolism.[1][2] These include:

  • Nanoformulations: Developing nanoparticles, liposomes, and nanocrystals to enhance solubility, stability, and absorption.[1][2][5][6][7]

  • Advanced Drug Delivery Systems: Utilizing microemulsions and other specialized delivery systems.[8][9]

  • Use of Absorption Enhancers: Co-administration with substances like piperine, which can inhibit cytochrome P450 enzymes and reduce metabolic clearance.[1][7]

Q4: How do nanoformulations, such as nanocrystals and liposomes, improve this compound's bioavailability?

A4: Nanoformulations increase the surface area-to-volume ratio of this compound, which enhances its dissolution rate and solubility in the gastrointestinal tract.[6][7][10][11] For example, amorphous this compound nanocrystals have been shown to dissolve almost 20 times faster in simulated intestinal fluid than crude this compound.[6][7][10] Encapsulating this compound in liposomes can protect it from degradation in the gut and facilitate its transport across the intestinal epithelium.[5] Folic acid-modified liposomes containing this compound nanocrystals (FA-Lipo@Til NCs) have demonstrated a significant increase in systemic exposure, with the area under the plasma concentration-time curve (AUC) being 9.43-fold higher than that of crude this compound.[5]

Q5: What is the role of P-glycoprotein (P-gp) in this compound absorption?

A5: P-glycoprotein (P-gp) is an efflux transporter present in the intestinal epithelium that can pump drugs back into the gut lumen, thereby reducing their net absorption.[12] While the direct interaction of this compound with P-gp is not extensively detailed in the provided results, the use of P-gp inhibitors is a general strategy to enhance the bioavailability of susceptible drugs.[6][12] For instance, TPGS (D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate), a known P-gp inhibitor, has been used as a stabilizer in this compound nanocrystal formulations, which may contribute to improved oral bioavailability by reducing drug efflux.[6]

Troubleshooting Guides

Problem 1: Low and variable this compound concentration in plasma during pharmacokinetic studies.

  • Possible Cause: Poor dissolution of this compound in the gastrointestinal tract.

  • Troubleshooting Steps:

    • Formulation Enhancement: Prepare this compound in an amorphous nanocrystal formulation to improve its dissolution rate.[6][7][10]

    • Solubilizing Excipients: Incorporate surfactants or other solubilizing agents in the formulation. Polysorbate 80 and polyethylene glycols are commonly used excipients for enhancing the solubility of parenteral therapeutics and can be adapted for oral formulations.[13]

    • Microemulsion Formulation: Develop a microemulsion of this compound, which has been shown to markedly increase its bioavailability.[8][9]

Problem 2: Rapid clearance and low systemic exposure of this compound after oral administration.

  • Possible Cause: Extensive first-pass metabolism in the liver and/or gut wall.

  • Troubleshooting Steps:

    • Co-administration with CYP450 Inhibitors: Administer this compound with a known inhibitor of cytochrome P450 enzymes, such as piperine, to reduce its metabolic clearance.[1][7]

    • Nanoencapsulation: Encapsulate this compound in nanoparticles or liposomes to protect it from metabolic enzymes in the liver.[1][2] This can help bypass some of the first-pass metabolism.[1][2]

    • Targeted Delivery: Investigate targeted drug delivery systems that can deliver this compound to specific sites, potentially reducing systemic metabolism.

Problem 3: Secondary absorption peaks observed in the plasma concentration-time profile, suggesting enterohepatic recirculation.

  • Possible Cause: Excretion of this compound metabolites into the bile, followed by reabsorption in the intestine. This can lead to gastrointestinal toxicity.[5]

  • Troubleshooting Steps:

    • Modified Liposomal Formulation: Utilize formulations like folic acid-decorated phospholipid vesicles loaded with this compound nanocrystals (FA-Lipo@Til NCs). This formulation has been shown to reduce enterohepatic recirculation, as evidenced by the absence of secondary absorption peaks in the plasma concentration-time profile.[5]

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Different Formulations in Rats

FormulationDose (mg/kg)Cmax (µg/mL)Tmax (h)AUC (0-∞) (µg·h/mL)Relative Bioavailability (%)Reference
Crude this compound-----[5]
This compound Nanocrystals (Til NCs)-----[5]
FA-Lipo@Til NCs---9.43-fold higher than crude Til-[5]
This compound Microemulsion25Higher than high doseReducedHigher than high dose147.2[8][9]
This compound Microemulsion50Higher than high doseReducedHigher than high dose168.2[8][9]
This compound (Oral)-29.011.0092.47-[3]

Note: Dashes (-) indicate data not specified in the provided search results.

Experimental Protocols

Protocol 1: Preparation of Amorphous this compound Nanocrystals (Til NCs)

This protocol is based on the antisolvent precipitation and ultrasonication technique.[6][7][10][11]

  • Solvent Selection: Dissolve this compound in a suitable organic solvent or a mixture of solvents where it has high solubility (e.g., a 1:1 mixture of DMF and ethanol).[11]

  • Antisolvent and Stabilizer Preparation: Prepare an aqueous solution containing stabilizers. A combination of PVA (e.g., 0.3% w/v) and TPGS (e.g., 0.08% w/v) has been shown to be effective.[6][11]

  • Precipitation: Inject the this compound-organic solvent solution into the aqueous antisolvent solution under magnetic stirring. The ratio of the organic phase to the water phase should be optimized (e.g., 1:20).[11]

  • Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication to reduce the particle size and induce amorphization.

  • Solvent Removal: Remove the organic solvent from the nanosuspension, for example, by stirring at room temperature for several hours to allow for evaporation.

  • Characterization: Characterize the prepared nanocrystals for particle size, polydispersity index (PDI), morphology (using TEM or SEM), and physical state (using PXRD and DSC).

Protocol 2: In Vivo Pharmacokinetic Study in Rats

This protocol outlines a general procedure for evaluating the pharmacokinetics of this compound formulations.

  • Animal Model: Use adult male Wistar rats (or another appropriate strain), acclimatized to laboratory conditions.

  • Grouping and Administration: Divide the rats into groups to receive different this compound formulations (e.g., crude this compound suspension, this compound nanocrystals, FA-Lipo@Til NCs) via oral gavage. Include a group receiving intravenous this compound to determine absolute bioavailability.

  • Blood Sampling: Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Pre-treat the plasma samples (e.g., by protein precipitation with methanol (B129727) or acetonitrile).

    • Quantify the concentration of this compound in the plasma samples using a validated HPLC method.[3]

  • Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) from the plasma concentration-time data using non-compartmental analysis.

Visualizations

G Challenges in this compound Oral Bioavailability cluster_absorption Absorption Phase cluster_metabolism Metabolism Phase This compound Oral this compound GIT Gastrointestinal Tract This compound->GIT Liver Liver GIT->Liver Portal Vein Poor_Solubility Poor Aqueous Solubility GIT->Poor_Solubility Efflux P-gp Efflux GIT->Efflux Systemic_Circulation Systemic Circulation (Low Bioavailability) Liver->Systemic_Circulation First_Pass Extensive First-Pass Metabolism (Glucuronidation, Sulfation) Liver->First_Pass

Caption: Key factors limiting the oral bioavailability of this compound.

G Experimental Workflow for this compound Nanocrystal Formulation and Evaluation cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation Start This compound Powder Dissolution Dissolve in Organic Solvent Start->Dissolution Precipitation Inject into Aqueous Antisolvent with Stabilizers Dissolution->Precipitation Ultrasonication Apply High-Power Ultrasonication Precipitation->Ultrasonication Solvent_Removal Remove Organic Solvent Ultrasonication->Solvent_Removal Til_NCs This compound Nanocrystals (Til NCs) Solvent_Removal->Til_NCs Particle_Size Particle Size & PDI Til_NCs->Particle_Size Morphology Morphology (TEM/SEM) Til_NCs->Morphology Physical_State Physical State (PXRD/DSC) Til_NCs->Physical_State In_Vitro In Vitro Dissolution Til_NCs->In_Vitro In_Vivo In Vivo Pharmacokinetics Til_NCs->In_Vivo

Caption: Workflow for preparing and evaluating this compound nanocrystals.

G This compound Metabolism Pathways cluster_liver Liver (First-Pass Metabolism) cluster_gut Gut Microbiota This compound This compound (Acacetin-7-O-glucoside) Glucuronidation Glucuronidation This compound->Glucuronidation Sulfation Sulfation This compound->Sulfation Deglycosylation O-Deglycosylation (e.g., B. animalis) This compound->Deglycosylation Tilianin_Glucuronide This compound-glucuronic acid Glucuronidation->Tilianin_Glucuronide Excretion Excretion (Urine and Feces) Sulfation->Excretion Tilianin_Glucuronide->Excretion Acacetin Acacetin Deglycosylation->Acacetin Further_Metabolism Further Metabolism (e.g., B. coccoides) Acacetin->Further_Metabolism Further_Metabolism->Excretion

Caption: Major metabolic pathways of this compound in the liver and gut.

References

Tilianin Technical Support Center: Addressing Rapid Metabolism and Clearance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the rapid metabolism and clearance of Tilianin.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for this compound?

A1: this compound undergoes extensive first-pass metabolism, primarily in the liver.[1] The main metabolic pathways are glucuronidation and sulfation.[1] The initial step can also involve deglycosylation by gut microbiota to its aglycone form, acacetin, which is then further metabolized.[2][3] The major metabolites detected in plasma are acacetin-7-glucuronide (B12372206) and acacetin-7-sulfate.[4][5]

Q2: Why is the oral bioavailability of this compound typically low?

A2: The low oral bioavailability of this compound is a result of several factors. Its lipophilic nature and poor water solubility limit its absorption in the gastrointestinal tract.[1][6] Following absorption, it undergoes rapid and extensive first-pass metabolism in the liver, where it is quickly converted to metabolites and cleared from the bloodstream.[1] Studies have reported the absolute oral bioavailability of this compound microemulsion to be as low as 3.2-3.4% in rats.[4]

Q3: What is the typical half-life of this compound in preclinical models?

A3: The half-life (t1/2) of this compound can vary depending on the dosage and formulation. In one study involving oral administration to Wistar rats, the terminal half-life was determined to be 3.33 hours.[2][7] However, another study noted that the half-life decreased as the dosage increased.[4]

Q4: What are the known metabolites of this compound I should screen for in my samples?

A4: The primary metabolites you should screen for are acacetin, acacetin-7-glucuronide, and acacetin-7-sulfate.[2][4][5] Acacetin is the aglycone form resulting from the removal of the glucose moiety.[2] The glucuronide and sulfate (B86663) conjugates are products of Phase II metabolism.[1][2]

Troubleshooting Guides

Issue 1: Inconsistent or low efficacy of this compound in in vivo animal studies.

  • Possible Cause 1: Poor Formulation & Bioavailability. this compound's poor water solubility can lead to low absorption and, consequently, low systemic exposure.[1][6]

    • Troubleshooting Step: Consider using a formulation designed to enhance solubility and absorption, such as microemulsions, nanoparticles, or liposomes.[1][4] Nanoformulations have been shown to significantly improve the area under the curve (AUC) compared to crude this compound.[7] For example, folic acid-modified nanocrystal liposomes increased the AUC by 9.43-fold compared to crude this compound.[7]

  • Possible Cause 2: Rapid Metabolism and Clearance. The compound may be cleared from circulation before it can exert its therapeutic effect.[1]

    • Troubleshooting Step: Co-administer this compound with known metabolic inhibitors to assess if this improves efficacy. For instance, piperine (B192125) can inhibit cytochrome P450 enzymes, reducing metabolic clearance.[1] This can help determine if rapid metabolism is the primary reason for low efficacy.

    • Troubleshooting Step: Conduct a pilot pharmacokinetic (PK) study to determine the Cmax, Tmax, and half-life of your specific formulation and animal model. This will help you design a dosing regimen that maintains the desired therapeutic concentration.

Issue 2: this compound shows high potency in in vitro assays but fails to produce effects in cell-based assays.

  • Possible Cause: Intracellular Metabolism. The cell line you are using may have sufficient enzymatic activity (e.g., glucuronosyltransferases or sulfotransferases) to rapidly metabolize this compound into less active forms.

    • Troubleshooting Step: Measure the concentration of this compound and its primary metabolites in the cell culture supernatant and cell lysate over time. A rapid decrease in the parent compound and an increase in metabolites would suggest intracellular metabolism.

    • Troubleshooting Step: Use a cell line with known low metabolic activity or introduce inhibitors of Phase II metabolizing enzymes to see if the biological effect of this compound is restored.

Issue 3: Difficulty detecting this compound in plasma samples during pharmacokinetic analysis.

  • Possible Cause: Inadequate Analytical Method Sensitivity. this compound concentrations may fall below the limit of quantification (LOQ) of your analytical method shortly after administration due to its rapid clearance.

    • Troubleshooting Step: Develop and validate a highly sensitive analytical method, such as ultra-high-performance liquid chromatography with tandem mass spectrometry (UHPLC-MS/MS), for the simultaneous quantification of this compound and its major metabolites.[5]

    • Troubleshooting Step: Adjust your blood sampling schedule to include earlier time points post-administration to capture the peak plasma concentration (Cmax) before it is rapidly cleared. In rats, the Tmax has been observed to be around 1 hour.[2][7]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters of this compound from preclinical studies.

Table 1: Pharmacokinetic Parameters of this compound in Wistar Rats (Oral Administration)

ParameterValueReference
Tmax (Time to Peak Concentration) 1.00 h[2][7]
Cmax (Peak Plasma Concentration) 29.01 µg/mL[2][7]
T1/2 (Half-Life) 3.33 h[2][7]
AUC (0-t) 62.25 µg·h/mL[2][7]
AUC (0-∞) 92.47 µg·h/mL[2][7]
Vd/F (Apparent Volume of Distribution) 2,788.05 mL[2][7]

Table 2: Bioavailability of this compound Microemulsion in Rats

DosageAbsolute BioavailabilityRelative BioavailabilityReference
25 mg/kg 3.4%147.2%[4]
50 mg/kg 3.2%168.2%[4]

Experimental Protocols

Protocol 1: In Vitro Metabolic Stability Assay Using Liver Microsomes

This protocol provides a general framework for assessing the metabolic stability of this compound.

  • Preparation:

    • Prepare a stock solution of this compound (e.g., 1 mM in DMSO).

    • Thaw liver microsomes (e.g., human or rat) on ice.

    • Prepare a NADPH-regenerating system solution.

    • Prepare a quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard).

  • Incubation:

    • In a 96-well plate, pre-warm a mixture of phosphate (B84403) buffer, this compound (final concentration e.g., 1 µM), and liver microsomes (final concentration e.g., 0.5 mg/mL) at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

    • Collect aliquots at specific time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Stop the reaction at each time point by adding the quenching solution.

    • Include a negative control without the NADPH-regenerating system to account for non-enzymatic degradation.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant using a validated LC-MS/MS method to determine the percentage of this compound remaining at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • Calculate the half-life (t1/2) from the slope of the linear regression line (t1/2 = 0.693 / slope).

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the key steps for determining the pharmacokinetic profile of this compound in an animal model.

  • Animal Preparation:

    • Acclimate animals (e.g., Wistar rats or FVB mice) to the facility for at least one week.

    • Fast animals overnight before dosing but allow free access to water.

  • Drug Administration:

    • Prepare the this compound formulation (e.g., suspension, solution, or microemulsion) at the desired concentration.

    • Administer a single dose of this compound via the desired route (e.g., oral gavage (p.o.) or intravenous (i.v.) injection).

  • Sample Collection:

    • Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).

    • Collect blood into tubes containing an anticoagulant (e.g., heparin or EDTA).

    • Process the blood by centrifugation to obtain plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Extract this compound and its metabolites from the plasma samples (e.g., using protein precipitation or liquid-liquid extraction).

    • Quantify the concentration of this compound and its metabolites using a validated LC-MS/MS method.[5]

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis software to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, clearance (CL), and volume of distribution (Vd).

Visualizations

Tilianin_Metabolism_Pathway This compound This compound Acacetin Acacetin (Aglycone) This compound->Acacetin Gut Microbiota (Deglycosylation) Metabolites Acacetin-7-glucuronide Acacetin-7-sulfate Acacetin->Metabolites Liver Enzymes (Glucuronidation, Sulfation) Excretion Excretion (Urine and Feces) Metabolites->Excretion

Caption: Metabolic pathway of this compound.

PK_Study_Workflow cluster_preclinical In Vivo PK Study cluster_analytical Bioanalysis cluster_analysis Data Analysis A Animal Acclimation & Fasting B This compound Formulation & Administration A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E Sample Extraction (Plasma) D->E F LC-MS/MS Quantification E->F G Calculate PK Parameters (Cmax, T1/2, AUC) F->G

Caption: Experimental workflow for a this compound pharmacokinetic study.

Troubleshooting_Bioavailability Start Low In Vivo Efficacy Observed Q1 Is the formulation optimized for solubility? Start->Q1 Sol_Action Action: Develop enhanced formulation (e.g., nanocrystals, liposomes) Q1->Sol_Action No Q2 Is this compound rapidly metabolized? Q1->Q2 Yes A1_Yes Yes A1_No No PK_Action Action: Conduct PK study to optimize dosing regimen Q2->PK_Action Yes Other_Issues Investigate other causes (e.g., target engagement, mechanism of action) Q2->Other_Issues No A2_Yes Yes A2_No No Met_Inhibitor_Action Action: Co-administer with metabolic inhibitors PK_Action->Met_Inhibitor_Action

Caption: Troubleshooting logic for low this compound bioavailability.

References

Technical Support Center: Development of Stable Tilianin Nanoformulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the development of stable Tilianin nanoformulations.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in formulating this compound?

A1: this compound, a flavonoid glycoside, presents significant formulation challenges primarily due to its poor water solubility and low permeability, which classify it as a Biopharmaceutics Classification System (BCS) Class IV compound.[1][2] This leads to low oral bioavailability, hindering its clinical application.[1][3][4] Overcoming these limitations often requires advanced formulation strategies like nanoformulations to enhance its dissolution rate and absorption.[1][5][6][7]

Q2: What are the common types of nanoformulations used for this compound?

A2: Common nanoformulations for this compound include amorphous nanocrystals[3][6][7], lipid-polymer hybrid nanoparticles (LPHNs)[4], and folate-modified nanocrystalline liposomes.[1] These approaches aim to improve solubility, stability, and bioavailability.[1][4][5]

Q3: What are the key parameters to consider during the development of this compound nanoformulations?

A3: Critical parameters to control during development include particle size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and drug loading (DL).[4][8] These factors significantly influence the stability, in vivo performance, and therapeutic efficacy of the nanoformulation.[8][9]

Q4: How can the stability of this compound nanoformulations be improved?

A4: The stability of this compound nanoformulations can be enhanced by optimizing the type and concentration of stabilizers, such as polymers (e.g., PVA) and surfactants (e.g., TPGS).[6][9][10] Proper storage conditions, such as refrigeration (4°C), can also maintain the physical stability of the nanoparticles for extended periods.[6][7] The choice of organic solvents and the ratio of the organic to the aqueous phase during formulation are also crucial for stability.[6][10]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Large Particle Size / High Polydispersity Index (PDI) - Inadequate stabilizer concentration- Improper sonication power or time- Unsuitable organic solvent or oil-to-water ratio- Optimize Stabilizer Concentration: Systematically vary the concentration of stabilizers like PVA and TPGS. An insufficient amount may lead to particle aggregation.[9]- Adjust Sonication Parameters: Increase ultrasonic power and/or duration to enhance particle size reduction.[6][7]- Screen Solvents and Ratios: Test different organic solvents (e.g., a mixture of DMF and ethanol) and optimize the oil-to-water ratio. A ratio of 1:20 has been shown to be effective.[6][10]
Low Encapsulation Efficiency (EE) / Drug Loading (DL) - Poor drug solubility in the core material- Drug leakage during the formulation process- Inappropriate formulation method- Select Appropriate Core Materials: For lipid-based nanoparticles, choose lipids in which this compound has higher solubility.- Optimize Formulation Parameters: Adjust parameters such as the drug-to-carrier ratio and the homogenization pressure to minimize drug loss.- Method Selection: Consider methods like the anti-solvent precipitation with ultrasonication, which has shown good results for this compound nanocrystals.[3][6]
Poor Physical Stability (Aggregation/Sedimentation) - Insufficient zeta potential- Ostwald ripening- Inappropriate storage conditions- Increase Zeta Potential: A higher absolute zeta potential value (>
Low In Vitro Dissolution Rate - Crystalline nature of the encapsulated drug- High particle density- Promote Amorphous State: Techniques like antisolvent precipitation can produce amorphous nanocrystals, which have a higher dissolution rate than their crystalline counterparts.[3][6][7]- Reduce Particle Size: Smaller particles have a larger surface area, leading to a faster dissolution rate.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Nanoformulations

Formulation TypeParticle Size (nm)PDIZeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
This compound Nanocrystals (Til NCs)94.27 ± 1.190.25 ± 0.04+10.30 ± 0.99--[6]
This compound Lipid-Polymer Hybrid Nanoparticles (TIL-LPHNs)54.6 ± 5.30.112 ± 0.017-33.4 ± 4.786.6 ± 3.6-[4]
Folate-Modified this compound Lipid Nanoparticles (FA@Til-LNPs)~100< 0.2~ -20~85~8[11]

Table 2: Stability of this compound Nanocrystals (Til NCs) Over 60 Days

Storage TemperatureInitial Particle Size (nm)Particle Size after 60 days (nm)Initial PDIPDI after 60 daysReference
4°C~95~100~0.25~0.26[6][7]
25°C~95~105~0.25~0.28[6][7]

Experimental Protocols

1. Preparation of this compound Nanocrystals (Til NCs) by Antisolvent Precipitation and Ultrasonication

  • Materials: this compound (crude), Dimethylformamide (DMF), Ethanol (B145695), Polyvinyl alcohol (PVA), D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS).

  • Methodology:

    • Dissolve crude this compound in a 1:1 (v/v) mixture of DMF and ethanol to form the organic phase.

    • Prepare an aqueous solution containing PVA (0.30% w/v) and TPGS (0.08% w/v) as stabilizers.

    • Combine the organic phase with the aqueous phase at an oil-to-water ratio of 1:20.

    • Sonicate the mixture in an ice bath at 130 W for 25 minutes.

    • Remove the residual organic solvent via dialysis.[1][2]

2. Preparation of this compound Lipid-Polymer Hybrid Nanoparticles (TIL-LPHNs) by Self-Assembly

  • Materials: this compound, Lipids (e.g., soy lecithin), Polymers (e.g., PLGA).

  • Methodology:

    • Dissolve this compound and the polymer in a suitable organic solvent.

    • Dissolve the lipid in a separate organic solvent.

    • Mix the two organic solutions.

    • Inject the organic phase into an aqueous phase under constant stirring.

    • The nanoparticles will self-assemble as the organic solvent diffuses.

    • Remove the organic solvent by evaporation under reduced pressure.[4]

3. Characterization of this compound Nanoformulations

  • Particle Size, PDI, and Zeta Potential: Determined by dynamic light scattering (DLS).[4][6]

  • Morphology: Observed by transmission electron microscopy (TEM).[1][6][11]

  • Crystalline State: Assessed using powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC).[3][6]

  • Encapsulation Efficiency (EE): Calculated after separating the free drug from the nanoparticles, typically by ultracentrifugation or dialysis. The amount of encapsulated drug is then quantified by a suitable analytical method like HPLC.[4]

Signaling Pathways and Workflows

Tilianin_Signaling_Pathways This compound This compound PI3K_Akt PI3K/Akt Pathway This compound->PI3K_Akt activates NF_kB NF-κB Pathway This compound->NF_kB inhibits MAPK MAPK Pathway This compound->MAPK modulates Nrf2 Nrf2 Pathway This compound->Nrf2 activates Apoptosis Apoptosis PI3K_Akt->Apoptosis inhibits Inflammation Inflammation NF_kB->Inflammation promotes Cell_Proliferation Cell Proliferation MAPK->Cell_Proliferation regulates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response induces

Caption: Key signaling pathways modulated by this compound.

Nanoformulation_Workflow Start Start: this compound Formulation Preparation Preparation Method (e.g., Antisolvent Precipitation) Start->Preparation Optimization Parameter Optimization (Stabilizers, Sonication) Preparation->Optimization Characterization Physicochemical Characterization (Size, PDI, Zeta, EE) Optimization->Characterization Characterization->Optimization Iterate if needed Stability Stability Assessment (Storage at 4°C and 25°C) Characterization->Stability InVitro In Vitro Evaluation (Dissolution, Cell Uptake) Stability->InVitro End Stable Nanoformulation InVitro->End

Caption: Experimental workflow for developing stable this compound nanoformulations.

References

Optimizing extraction parameters for maximizing Tilianin yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the extraction of Tilianin and maximize its yield.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing this compound extraction?

A1: The efficiency of this compound extraction is primarily influenced by the choice of solvent, extraction temperature, extraction time, and the solid-to-liquid ratio. The interplay of these factors significantly impacts the yield and purity of the extracted this compound.[1][2]

Q2: Which extraction method is generally the most effective for obtaining high yields of this compound?

A2: Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) often provide higher yields in shorter times compared to traditional methods like maceration.[3][4] For instance, UAE has been shown to have a higher extraction yield for similar phenolic compounds compared to maceration.[3][4]

Q3: What is the optimal solvent for this compound extraction?

A3: Polar solvents are generally effective for extracting this compound. Ethanol-water mixtures are widely utilized due to their efficiency and this compound's stability in them.[5][6] Methanol (B129727) has also been used effectively in maceration processes.[6] The choice of solvent can significantly influence the extraction yield.

Q4: How does temperature affect this compound yield and stability?

A4: Higher temperatures can increase the solubility of this compound and improve extraction efficiency. However, excessively high temperatures can lead to its degradation. For example, drying the plant material at temperatures between 22°C and 90°C resulted in higher this compound concentrations, while a temperature of 180°C led to lower yields, suggesting thermal degradation.[6] this compound has been shown to degrade at temperatures above 225°C.[7]

Q5: What is the recommended solid-to-liquid ratio for efficient this compound extraction?

A5: The solid-to-liquid ratio is a crucial parameter. A higher ratio can lead to a more complete extraction. In one study on ultrasound-assisted extraction of this compound, a solid-to-liquid ratio of 1:100 (g/mL) was found to be optimal.[8][9] However, for industrial applications, a ratio in the range of 1:20 to 1:100 can be selected to balance efficiency and resource consumption.[8]

Q6: How long should the extraction process be for maximizing this compound yield?

A6: The optimal extraction time depends on the method used. For ultrasound-assisted extraction with an ionic liquid, 30 minutes was found to be the optimal duration.[8][9] Longer extraction times do not always lead to higher yields and can sometimes result in the degradation of the target compound or the extraction of unwanted impurities.[8]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s) References
Low this compound Yield 1. Inappropriate solvent or solvent concentration.2. Suboptimal extraction temperature (too low or too high).3. Insufficient extraction time.4. Inadequate solid-to-liquid ratio.5. Inefficient extraction method.1. Test different polar solvents (e.g., ethanol, methanol) and their aqueous mixtures (e.g., 70% ethanol).2. Optimize the temperature. For maceration of Agastache mexicana, drying temperatures between 22-90°C were effective. Avoid excessively high temperatures (e.g., >100°C) to prevent degradation.3. Increase the extraction time incrementally and monitor the yield. For UAE, 30 minutes has been shown to be effective.4. Increase the solid-to-liquid ratio. Ratios up to 1:100 have been used successfully.5. Consider using more efficient methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][4][6][8][9]
This compound Degradation 1. High extraction temperatures.2. Exposure to light.3. Extreme pH conditions (especially alkaline).4. Presence of oxygen.1. Use lower extraction temperatures or methods suitable for heat-sensitive compounds like UAE.2. Conduct the extraction in amber glassware or protect the extraction vessel from light.3. Maintain a neutral or slightly acidic pH during extraction.4. Consider performing the extraction under an inert atmosphere (e.g., nitrogen).[6][7][10][11][12]
Co-extraction of Impurities 1. Non-selective solvent.2. Prolonged extraction time.1. Use a more selective solvent system. Sometimes a slightly less polar solvent can reduce the extraction of highly polar impurities.2. Optimize the extraction time to be sufficient for this compound extraction without excessively extracting other compounds.[8]
Inconsistent Results 1. Variability in plant material.2. Inconsistent extraction parameters.3. Inaccurate quantification method.1. Ensure the plant material is from the same source and processed (dried, powdered) consistently.2. Precisely control all extraction parameters (temperature, time, solvent ratio, etc.) for each experiment.3. Validate the HPLC method for accuracy, precision, and linearity.[6][13]

Data Presentation

Table 1: Effect of Drying Temperature on this compound Content in Agastache mexicana (Methanol Maceration)

Drying Temperature (°C)This compound Concentration
22High
40High
50High
90High
100Moderate
180Low
Data synthesized from Hernández-Abreu et al. (2011). "High" indicates a higher concentration relative to other conditions in the study.[6]

Table 2: Comparison of Extraction Methods for Phenolic Compounds (General)

Extraction MethodRelative YieldExtraction TimeAdvantagesDisadvantages
MacerationLowerLong (hours to days)Simple, low costTime-consuming, lower efficiency
Ultrasound-Assisted Extraction (UAE)HigherShort (minutes)Fast, efficient, suitable for thermolabile compoundsRequires specialized equipment
Microwave-Assisted Extraction (MAE)HigherShort (minutes)Very fast, efficient, less solvent consumptionRequires specialized equipment, potential for localized heating
This table provides a general comparison. Specific yields for this compound may vary depending on the optimized parameters for each method.[3][4]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol is based on the optimized conditions for the extraction of this compound from Agastache rugosa using an ionic liquid.

Materials:

  • Dried and powdered plant material (e.g., Agastache rugosa)

  • Ionic liquid (e.g., 1-butyl-3-methylimidazolium bromide [BMIM]Br)

  • Methanol

  • Ultrasonic bath

  • Centrifuge

  • 0.22 µm syringe filter

Procedure:

  • Preparation of Extraction Solvent: Prepare a 0.8 M solution of [BMIM]Br in methanol.

  • Sample Preparation: Weigh 50 mg of the powdered plant material (passed through a 90-mesh sieve).

  • Extraction:

    • Place the powdered sample in a centrifuge tube.

    • Add 5 mL of the extraction solvent to achieve a solid-to-liquid ratio of 1:100 (w/v).

    • Place the tube in an ultrasonic bath.

    • Sonicate for 30 minutes.

  • Sample Processing:

    • After extraction, centrifuge the mixture to separate the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • The filtrate is now ready for HPLC analysis.

Reference: Wei et al. (2016)[8]

Protocol 2: High-Performance Liquid Chromatography (HPLC) for this compound Quantification

This protocol provides a general method for the quantification of this compound.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 column (e.g., InertSustain RP-C18).

  • Mobile Phase: A gradient of methanol and 0.2% acetic acid in water.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 332 nm.

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of this compound standard of known concentration in methanol.

    • Prepare a series of calibration standards by diluting the stock solution.

  • Sample Analysis:

    • Inject a fixed volume (e.g., 10 µL) of the filtered extract (from Protocol 1) and the standard solutions into the HPLC system.

  • Quantification:

    • Identify the this compound peak in the chromatogram based on the retention time of the standard.

    • Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.

    • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Reference: Wei et al. (2016)[8][9]

Mandatory Visualizations

experimental_workflow plant_material Plant Material (Dried, Powdered) extraction Extraction (e.g., UAE, Maceration) plant_material->extraction Solvent Temperature Time Ratio filtration Filtration/ Centrifugation extraction->filtration extract Crude Extract filtration->extract hplc HPLC Analysis extract->hplc quantification Quantification hplc->quantification

Caption: General experimental workflow for this compound extraction and quantification.

tilianin_nfkb_pathway This compound This compound IKK IKK This compound->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_active Active NF-κB (p65/p50) NFkB_p65->NFkB_p65_active Activation nucleus Nucleus NFkB_p65_active->nucleus Translocation inflammatory_genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) nucleus->inflammatory_genes Promotes

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

tilianin_pi3k_akt_pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Promotes Bax Bax (Pro-apoptotic) Akt->Bax Inhibits Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Bax->Apoptosis Promotes

Caption: this compound's role in the PI3K/Akt signaling pathway to inhibit apoptosis.

References

Technical Support Center: Enhancing the Therapeutic Efficacy of Tilianin Through Co-administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to designing and troubleshooting experiments focused on enhancing the therapeutic efficacy of Tilianin through co-administration strategies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary therapeutic effects?

This compound (acacetin-7-O-glucoside) is a flavonoid glycoside found in various medicinal plants.[1] It has demonstrated a wide range of pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1]

Q2: Why is co-administration being explored for this compound?

A primary challenge in the clinical application of this compound is its low bioavailability, which is attributed to poor water solubility and extensive first-pass metabolism in the liver and intestines.[1][2] Co-administration with other agents or the use of advanced drug delivery systems are strategies being investigated to enhance its solubility, stability, and therapeutic efficacy.[1][2]

Q3: What are some examples of successful co-administration strategies with this compound?

Co-administration of this compound with syringin (B1682858) has shown synergistic effects in preventing diabetic-induced cardiac functional, biochemical, and histological alterations in a rat model of diabetic cardiomyopathy.[3] In the context of cancer, combining this compound with sufentanil has been found to enhance the antitumor effect in non-small cell lung cancer (NSCLC) by repressing the NF-κB pathway.[4]

Q4: What signaling pathways are known to be modulated by this compound?

This compound has been shown to modulate several key signaling pathways, including:

  • PI3K/Akt Pathway: Activation of this pathway by this compound is associated with its cardioprotective effects, particularly in preventing myocardial apoptosis.[3]

  • NF-κB Pathway: this compound can inhibit the activation of NF-κB, a key regulator of inflammation. This mechanism is central to its anti-inflammatory and some of its anticancer effects.[4]

  • MAPK Pathway: this compound's anticancer activity also involves the modulation of the MAPK signaling pathway.[1]

  • AMPK/SIRT1/PGC-1α Pathway: this compound has been shown to attenuate myocardial ischemia/reperfusion injury by improving mitochondrial energy metabolism and reducing oxidative stress through this pathway.

Q5: What are the main challenges when designing a this compound co-administration experiment?

Researchers may face several challenges, including:

  • Poor Solubility: this compound's low water solubility can make it difficult to prepare stock solutions and administer in aqueous-based in vitro and in vivo systems.[2]

  • Low Bioavailability: Due to rapid metabolism, achieving therapeutic concentrations of this compound in target tissues can be challenging.[1]

  • Assessing Synergy: Distinguishing between additive, synergistic, and antagonistic effects of a drug combination requires rigorous experimental design and data analysis.[5]

  • Translating In Vitro to In Vivo: Results from cell culture experiments may not always translate to animal models due to complex pharmacokinetic and pharmacodynamic interactions.

Troubleshooting Guides

Issue 1: Difficulty dissolving this compound for in vitro assays.

  • Problem: this compound precipitates out of solution in cell culture media.

  • Possible Causes & Solutions:

    • Solvent Choice: this compound has poor water solubility.[2] Prepare a concentrated stock solution in an organic solvent like DMSO. For cell-based assays, ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Sonication: Gentle sonication can aid in the dissolution of this compound in the chosen solvent.

    • Warming: Gently warming the solution may also help, but be cautious of potential degradation at high temperatures.

    • Nanoformulations: For persistent solubility issues, consider preparing or purchasing this compound in a nanoformulation, such as nanocrystals or liposomes, which have been shown to improve its solubility.[6]

Issue 2: Inconsistent or weak therapeutic effects in animal models.

  • Problem: The observed in vivo effects of this compound co-administration are not as potent or reproducible as expected from in vitro data.

  • Possible Causes & Solutions:

    • Low Bioavailability: this compound is subject to extensive first-pass metabolism.[1] Co-administration with an agent that inhibits cytochrome P450 enzymes, such as piperine, could potentially reduce its metabolic clearance.[1]

    • Suboptimal Dosing or Route of Administration: The dosage and route of administration may not be achieving therapeutic concentrations at the target site. Conduct a dose-response study to determine the optimal dosage. Consider alternative routes of administration, such as intraperitoneal injection, which may bypass first-pass metabolism to some extent.

    • Pharmacokinetic Interactions: The co-administered drug may alter the pharmacokinetics of this compound (or vice-versa). It is crucial to perform pharmacokinetic studies of both the individual agents and the combination to understand their absorption, distribution, metabolism, and excretion profiles.

    • Animal Model Variability: Ensure the chosen animal model is appropriate for the disease being studied and that experimental conditions are tightly controlled to minimize biological variability.

Issue 3: Difficulty in determining if the co-administration effect is synergistic.

  • Problem: It is unclear whether the observed effect of the drug combination is simply additive or truly synergistic.

  • Possible Causes & Solutions:

    • Inappropriate Data Analysis: Visual inspection of dose-response curves is often insufficient. Utilize established methods for quantifying drug synergy, such as isobolographic analysis or the combination index (CI) method.[1][5]

    • Limited Dose Range: Synergy may only occur within a specific range of dose ratios. It is important to test a matrix of concentrations for both drugs to comprehensively assess their interaction.[5]

    • Choice of Reference Model: The two most common reference models for determining synergy are the Loewe additivity and Bliss independence models. The choice of model can influence the interpretation of the results, so it is important to understand the assumptions of each.[5]

Data Presentation

Table 1: In Vitro Efficacy of this compound in Combination Therapy

Cell LineCo-administered DrugThis compound ConcentrationCo-drug ConcentrationEffectReference
A549 (NSCLC)Sufentanil10 µM0.5 nMEnhanced apoptosis, repressed NF-κB pathway[4]
H1299 (NSCLC)Sufentanil10 µM0.5 nMEnhanced apoptosis, repressed NF-κB pathway[4]

Table 2: In Vivo Efficacy of this compound in Combination Therapy

Animal ModelDisease ModelCo-administered DrugThis compound DosageCo-drug DosageKey FindingsReference
Sprague-Dawley RatsDiabetic CardiomyopathySyringin50 mg/kg (i.p.)60 mg/kg (i.p.)Synergistically inhibited diabetes-induced cardiac functional, biochemical, and histopathological changes.[7]
Nude MiceNon-Small Cell Lung Cancer XenograftSufentanil10 mg/kg1 µg/kgEnhanced reduction in tumor growth and NF-κB pathway-related protein levels.[4]

Table 3: Pharmacokinetic Parameters of this compound in Rodents

FormulationAnimal ModelDoseCmaxTmaxAUC(0–t)Absolute BioavailabilityReference
MicroemulsionRats25 mg/kg (oral)---3.4%[3]
MicroemulsionRats50 mg/kg (oral)---3.2%[3]

Note: Cmax = Maximum plasma concentration, Tmax = Time to reach maximum plasma concentration, AUC = Area under the plasma concentration-time curve. "-" indicates data not specified in the provided search results.

Experimental Protocols

1. Cell Viability Assessment using MTT Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.

  • Materials:

    • Cells of interest

    • Complete cell culture medium

    • This compound and co-administered drug

    • 96-well cell culture plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound, the co-administered drug, and their combination for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-treated cells as controls.

    • After the treatment period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Remove the MTT-containing medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the untreated control.

2. Protein Expression Analysis by Western Blotting

This protocol outlines the key steps for analyzing the expression levels of specific proteins in response to this compound co-administration.

  • Materials:

    • Treated and control cells or tissues

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein assay kit (e.g., BCA assay)

    • SDS-PAGE gels

    • Running and transfer buffers

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies against target proteins (e.g., p-Akt, NF-κB, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Lyse cells or tissues in lysis buffer and quantify the protein concentration.

    • Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins from the gel to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane several times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to the loading control.

3. Animal Model of Myocardial Ischemia-Reperfusion (I/R) Injury

This is a representative in vivo model to study the cardioprotective effects of this compound.

  • Animals:

    • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Procedure:

    • Anesthetize the animal (e.g., with isoflurane (B1672236) or pentobarbital (B6593769) sodium).

    • Intubate the animal and provide artificial ventilation.

    • Perform a left thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is confirmed by the blanching of the myocardial tissue.

    • After a defined period of ischemia (e.g., 30-45 minutes), release the ligature to allow for reperfusion.

    • After a specific reperfusion period (e.g., 2-24 hours), euthanize the animal and harvest the heart for analysis (e.g., infarct size measurement, histological examination, or biochemical assays).

    • Administer this compound and the co-administered drug at predetermined time points before or during the I/R procedure, according to the experimental design.

Mandatory Visualizations

Tilianin_Signaling_Pathways cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response This compound This compound PI3K PI3K This compound->PI3K Activates NF_kB NF-κB This compound->NF_kB Inhibits MAPK MAPK This compound->MAPK Modulates AMPK AMPK This compound->AMPK Activates Co_drug Co-administered Drug Co_drug->PI3K Potentiates Co_drug->NF_kB Potentiates Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis Inflammation ↓ Inflammation NF_kB->Inflammation Proliferation ↓ Proliferation (Cancer Cells) MAPK->Proliferation SIRT1 SIRT1 AMPK->SIRT1 PGC_1a PGC-1α SIRT1->PGC_1a Mitochondrial_Function ↑ Mitochondrial Function PGC_1a->Mitochondrial_Function

Caption: Key signaling pathways modulated by this compound and potential points of synergistic interaction with a co-administered drug.

Experimental_Workflow_Synergy_Assessment cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation start Seed Cells treatment Treat with this compound, Co-drug, and Combination start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability protein Western Blot for Signaling Proteins treatment->protein synergy_analysis Synergy Analysis (e.g., Combination Index) viability->synergy_analysis animal_model Establish Animal Model (e.g., Disease Induction) synergy_analysis->animal_model Promising Combinations in_vivo_treatment Administer this compound, Co-drug, and Combination animal_model->in_vivo_treatment efficacy_assessment Assess Therapeutic Efficacy (e.g., Tumor Size, Cardiac Function) in_vivo_treatment->efficacy_assessment pk_pd_analysis Pharmacokinetic/ Pharmacodynamic Analysis in_vivo_treatment->pk_pd_analysis final_conclusion Conclusion on Co-administration Efficacy efficacy_assessment->final_conclusion pk_pd_analysis->final_conclusion

Caption: A generalized experimental workflow for assessing the synergistic therapeutic efficacy of this compound co-administration, from in vitro screening to in vivo validation.

References

Technical Support Center: Mitigating Potential Off-Target Effects of Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and mitigate potential off-target effects of Tilianin in their experiments. Given this compound's pleiotropic nature, understanding its activity across multiple signaling pathways is crucial for interpreting experimental results accurately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known mechanisms of action?

A1: this compound is a flavonoid glycoside with a range of reported pharmacological activities, including antioxidant, anti-inflammatory, neuroprotective, cardioprotective, and anticancer effects.[1][2][3] Its mechanisms of action are multifaceted, involving the modulation of several key signaling pathways such as NF-κB, PI3K/Akt, MAPK, and Nrf2.[1][4]

Q2: What are "off-target" effects in the context of a pleiotropic compound like this compound?

A2: For a compound like this compound that interacts with multiple pathways, an "off-target" effect is defined relative to the specific research question. For instance, if a study is focused on this compound's anti-inflammatory effects via NF-κB inhibition, its simultaneous activation of the Nrf2 antioxidant pathway could be considered an off-target effect within the context of that experiment. These unintended interactions can complicate data interpretation.[5][6]

Q3: How can I proactively minimize off-target effects when designing my experiments with this compound?

A3: Proactive minimization of off-target effects begins with careful experimental design. This includes using the lowest effective concentration of this compound, including appropriate controls (vehicle, positive, and negative), and using orthogonal assays to confirm on-target effects. Additionally, employing genetic controls, such as siRNA or CRISPR-mediated knockdown of the intended target, can provide strong evidence for on-target activity.[6]

Troubleshooting Guides for Potential Off-Target Effects

This section addresses specific issues that may arise from the multi-target nature of this compound.

Issue 1: Unexpected Anti-inflammatory Effects in a Cancer Proliferation Study

Question: I am studying the anti-proliferative effects of this compound on cancer cells, expecting to see modulation of the PI3K/Akt pathway. However, I am also observing a significant reduction in inflammatory markers (e.g., TNF-α, IL-6), which is confounding my results. How can I confirm that my observed anti-proliferative effects are not solely a byproduct of this compound's anti-inflammatory activity?

Troubleshooting Guide:

This compound is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[1][7] This anti-inflammatory action can indirectly affect cancer cell proliferation and survival. To dissect the specific contribution of the PI3K/Akt pathway from the NF-κB pathway, the following experimental approach is recommended.

Experimental Protocol: Pathway-Specific Inhibition

  • Cell Culture and Treatment Groups:

    • Group 1: Vehicle control (e.g., DMSO).

    • Group 2: this compound treatment.

    • Group 3: A selective NF-κB inhibitor (e.g., BAY 11-7082).[7]

    • Group 4: this compound + selective NF-κB inhibitor.

    • Group 5: A selective PI3K inhibitor (e.g., Wortmannin) as a positive control for PI3K/Akt pathway inhibition.

  • Assays:

    • Proliferation Assay: Perform a cell proliferation assay (e.g., MTT or BrdU incorporation) on all treatment groups.

    • Western Blot Analysis: Analyze protein lysates from all groups for key markers of both pathways:

      • PI3K/Akt Pathway: p-Akt, Akt, p-mTOR, mTOR.[1]

      • NF-κB Pathway: p-NF-κB p65, NF-κB p65, IκBα.[7]

    • Cytokine Measurement: Measure the levels of secreted inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

  • Data Interpretation:

    • If the anti-proliferative effect of this compound is maintained in the presence of the NF-κB inhibitor (Group 4), it suggests that the effect is at least partially independent of NF-κB inhibition and likely involves the PI3K/Akt pathway.

    • Compare the magnitude of the anti-proliferative effect between Group 2 and Group 4 to understand the relative contribution of the NF-κB pathway.

Workflow for Deconvoluting Anti-proliferative and Anti-inflammatory Effects

G cluster_setup Experimental Setup cluster_assays Assays cluster_interpretation Data Interpretation Cancer Cells Cancer Cells This compound This compound Cancer Cells->this compound Treat with NF-kB Inhibitor NF-kB Inhibitor Cancer Cells->NF-kB Inhibitor Treat with This compound + NF-kB Inhibitor This compound + NF-kB Inhibitor Cancer Cells->this compound + NF-kB Inhibitor Treat with Proliferation Assay Proliferation Assay This compound->Proliferation Assay Perform Western Blot (p-Akt, p-NF-kB) Western Blot (p-Akt, p-NF-kB) This compound->Western Blot (p-Akt, p-NF-kB) Perform ELISA (TNF-a, IL-6) ELISA (TNF-a, IL-6) This compound->ELISA (TNF-a, IL-6) Perform NF-kB Inhibitor->Proliferation Assay Perform NF-kB Inhibitor->Western Blot (p-Akt, p-NF-kB) Perform NF-kB Inhibitor->ELISA (TNF-a, IL-6) Perform This compound + NF-kB Inhibitor->Proliferation Assay Perform This compound + NF-kB Inhibitor->Western Blot (p-Akt, p-NF-kB) Perform This compound + NF-kB Inhibitor->ELISA (TNF-a, IL-6) Perform Is proliferation inhibited with NF-kB blocked? Is proliferation inhibited with NF-kB blocked? Proliferation Assay->Is proliferation inhibited with NF-kB blocked? Western Blot (p-Akt, p-NF-kB)->Is proliferation inhibited with NF-kB blocked? ELISA (TNF-a, IL-6)->Is proliferation inhibited with NF-kB blocked? Effect is independent of NF-kB Effect is independent of NF-kB Is proliferation inhibited with NF-kB blocked?->Effect is independent of NF-kB Yes Effect is dependent on NF-kB Effect is dependent on NF-kB Is proliferation inhibited with NF-kB blocked?->Effect is dependent on NF-kB No

Caption: Workflow to differentiate this compound's on-target vs. off-target effects.

Issue 2: Confounding Antioxidant Activity in a Neuroprotection Study

Question: I am investigating the neuroprotective effects of this compound in a model of glutamate-induced excitotoxicity, hypothesizing that it modulates GABAergic neurotransmission. However, I am aware of this compound's potent antioxidant properties through the Nrf2 pathway, which could also confer neuroprotection. How can I isolate and confirm the specific contribution of GABAergic modulation?

Troubleshooting Guide:

This compound is known to activate the Nrf2 signaling pathway, which upregulates antioxidant enzymes and protects against oxidative stress.[1] This can be a significant confounding factor in neuroprotection studies. To determine the role of GABAergic modulation, you can use a combination of pharmacological blockade and genetic approaches.

Experimental Protocol: Dissecting Neuroprotective Mechanisms

  • Cell Culture and Treatment Groups:

    • Primary neuronal cultures or a relevant neuronal cell line.

    • Group 1: Vehicle control.

    • Group 2: Glutamate challenge.

    • Group 3: this compound + Glutamate.

    • Group 4: A GABAA receptor antagonist (e.g., Bicuculline) + this compound + Glutamate.

    • Group 5: An Nrf2 inhibitor (e.g., Brusatol) + this compound + Glutamate.

  • Assays:

    • Cell Viability Assay: Measure neuronal viability (e.g., using LDH release or Calcein-AM/EthD-1 staining) across all groups.

    • Reactive Oxygen Species (ROS) Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFDA.

    • Western Blot Analysis: Assess the activation of the Nrf2 pathway by measuring the protein levels of Nrf2 and its downstream target, HO-1.

  • Data Interpretation:

    • If the neuroprotective effect of this compound (Group 3) is significantly diminished in the presence of the GABAA receptor antagonist (Group 4), it provides evidence for the involvement of GABAergic signaling.

    • If the neuroprotective effect is significantly reduced by the Nrf2 inhibitor (Group 5), it indicates a contribution from the antioxidant pathway.

    • By comparing the results from Group 4 and Group 5, you can infer the relative importance of each pathway to the observed neuroprotection.

This compound's Known Signaling Pathways

G cluster_inflammation Anti-inflammatory cluster_cancer Anti-cancer cluster_antioxidant Antioxidant cluster_cardioprotection Cardioprotection This compound This compound NF-kB NF-kB This compound->NF-kB inhibits PI3K/Akt PI3K/Akt This compound->PI3K/Akt inhibits Nrf2 Nrf2 This compound->Nrf2 activates AMPK AMPK This compound->AMPK activates TNF-a, IL-6 TNF-a, IL-6 NF-kB->TNF-a, IL-6 inhibits transcription of mTOR mTOR PI3K/Akt->mTOR activates HO-1, SOD HO-1, SOD Nrf2->HO-1, SOD upregulates Mitochondrial Function Mitochondrial Function AMPK->Mitochondrial Function regulates

Caption: Key signaling pathways modulated by this compound.

Quantitative Data Summary

The effective concentrations of this compound can vary depending on the cell type and experimental model. The following table summarizes concentrations used in some in vitro studies.

Cell TypeApplicationEffective Concentration RangeReference
MacrophagesAnti-inflammation5 - 50 µM[7]
Vascular Smooth Muscle Cells (VSMCs)Anti-inflammation5 - 50 µM[7]
Pharyngeal Squamous Carcinoma CellsApoptosis Induction20 - 80 µM[8]

Note: It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental system, aiming for the lowest concentration that produces the desired on-target effect to minimize potential off-target activities.

General Recommendations for Mitigating Off-Target Effects

  • Use a Structurally Unrelated Control: Whenever possible, use a compound with a different chemical scaffold that is known to elicit the same on-target effect. This helps to ensure that the observed phenotype is not due to a unique off-target interaction of this compound's structure.

  • Rescue Experiments: If this compound is inhibiting a target, a rescue experiment can be performed by overexpressing a downstream effector that is independent of the target. If the phenotype is rescued, it provides strong evidence for on-target activity.

  • Chemical Analogs: Use a structurally similar but inactive analog of this compound as a negative control. This can help to control for any non-specific effects of the chemical structure.

  • Comprehensive Profiling: For in-depth studies, consider performing a broad-panel screen (e.g., a kinase panel) to identify other potential targets of this compound at the concentrations used in your experiments.

References

Technical Support Center: Tilianin Amorphous Nanocrystals for Enhanced Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with amorphous nanocrystals to improve the dissolution rate of Tilianin.

Frequently Asked Questions (FAQs)

Q1: What is the primary benefit of using amorphous nanocrystals for this compound?

A1: this compound, a flavonoid glycoside with therapeutic promise, suffers from poor water solubility and permeability, which limits its clinical use.[1][2][3][4] Formulating this compound into amorphous nanocrystals significantly enhances its dissolution rate and solubility.[2][3][4] Studies have shown that this compound nanocrystals (Til NCs) can dissolve almost 20 times faster in simulated intestinal fluid (SIF) compared to crude this compound.[1][2][3][4] This improvement is attributed to the reduction in particle size to the nanoscale and the amorphous state of the drug.[2]

Q2: What is the recommended method for preparing this compound amorphous nanocrystals?

A2: A widely used and effective method is the antisolvent precipitation and ultrasonication technique.[1][2][3][4][5] This "bottom-up" approach involves dissolving this compound in an organic solvent and then introducing this solution into an aqueous antisolvent containing stabilizers, followed by ultrasonication to control particle size and prevent crystal growth.[1][2]

Q3: What are the critical process parameters to control during preparation?

A3: Several parameters are crucial for successful formulation. These include the choice of organic solvent, the ratio of the organic phase to the aqueous phase, the type and concentration of stabilizers, and the ultrasonic power and duration.[1][3] Optimization of these parameters is essential to achieve the desired particle size, stability, and amorphous state.[1]

Q4: How can I confirm that the prepared this compound nanocrystals are in an amorphous state?

A4: The amorphous nature of the nanocrystals can be verified using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).[1][2][3][4] In PXRD analysis, an amorphous solid will not show the characteristic sharp diffraction peaks that are present in the crystalline form of this compound.[1] DSC analysis will also show the absence of a sharp endothermic peak corresponding to the melting point of crystalline this compound.[1]

Q5: What is the expected stability of this compound amorphous nanocrystals?

A5: With appropriate stabilizers, this compound amorphous nanocrystals have demonstrated good stability. Optimized formulations have been shown to be stable for at least two months at both 4 °C and 25 °C, maintaining their amorphous state and particle size.[1][2][3][4]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Particle Aggregation/ Sedimentation - Insufficient stabilizer concentration.- Inappropriate choice of stabilizer.- High zeta potential leading to electrostatic repulsion.- Increase the concentration of stabilizers like PVA and TPGS.[1][2][3]- Screen different stabilizers or combinations of stabilizers.- Measure the zeta potential; a value further from zero (positive or negative) indicates better stability.[1]
Large Particle Size or High Polydispersity Index (PDI) - Inefficient ultrasonication (power or time).- Suboptimal organic solvent or oil-to-water ratio.- Ostwald ripening (crystal growth over time).- Optimize ultrasonic power and duration.[1][3]- Experiment with different organic solvents and their ratios to the aqueous phase.[1][3]- Ensure adequate stabilizer coverage on the nanocrystal surface to prevent crystal growth.[6]
Failure to Achieve Amorphous State (Crystalline Peaks in PXRD) - Slow precipitation rate allowing for crystal lattice formation.- Insufficient stabilizer to inhibit crystallization.- Increase the supersaturation level by adjusting the solvent/antisolvent ratio for faster precipitation.[1]- Ensure the stabilizer concentration is optimal to effectively coat the newly formed nanoparticles and prevent crystallization.
Low Drug Loading or Encapsulation Efficiency - Poor solubility of this compound in the chosen organic solvent.- Drug loss during the preparation or purification process.- Select an organic solvent in which this compound has high solubility.[1]- Optimize the formulation and process to minimize drug loss. For more advanced delivery systems like liposomes, nanocrystal pre-formulation can enhance drug loading.[5][7]
Inconsistent Dissolution Rate Results - Variation in particle size and PDI between batches.- Conversion of amorphous form to crystalline state upon storage.- Strictly control all preparation parameters to ensure batch-to-batch consistency.- Monitor the physical stability of the nanocrystals over time using PXRD and DSC to check for any recrystallization.[8]

Quantitative Data Summary

Table 1: Optimized Formulation Parameters for this compound Amorphous Nanocrystals

ParameterOptimized ValueReference
Stabilizer 1 (PVA) Concentration0.30% (w/v)[1][2]
Stabilizer 2 (TPGS) Concentration0.08% (w/v)[1][2]
Ultrasonic Power129.63 W[1]

Table 2: Physicochemical Characteristics of Optimized this compound Nanocrystals

CharacteristicValueReference
Particle Size90 - 130 nm[1][2][3]
Polydispersity Index (PDI)0.25 ± 0.04[1]
Zeta PotentialVaries with stabilizer[1]
Dissolution Rate Enhancement (vs. Crude this compound in SIF)~20 times[1][2][3][4]

Table 3: Solubility of this compound and this compound Nanocrystals (Til NCs)

MediumCrude this compound (μg/mL)Til NCs (μg/mL)Reference
Water7.20112.36[2]
Simulated Gastric Fluid (SGF)8.80225.31[2]
Simulated Intestinal Fluid (SIF)10.82433.47[2]

Experimental Protocols

Preparation of this compound Amorphous Nanocrystals by Antisolvent Precipitation and Ultrasonication

Objective: To prepare amorphous nanocrystals of this compound to enhance its dissolution rate.

Materials:

  • This compound

  • Organic Solvent (e.g., Methanol, Ethanol)

  • Deionized Water (as antisolvent)

  • Polyvinyl Alcohol (PVA)

  • D-α-tocopheryl polyethylene (B3416737) glycol 1000 succinate (B1194679) (TPGS)

  • Magnetic stirrer

  • Ultrasonic probe

Procedure:

  • Preparation of Organic Phase: Dissolve this compound in a suitable organic solvent to create a saturated or near-saturated solution.

  • Preparation of Aqueous Phase (Antisolvent): Dissolve the stabilizers (e.g., 0.3% w/v PVA and 0.08% w/v TPGS) in deionized water.[1][2]

  • Precipitation: Under constant magnetic stirring, inject the organic phase containing this compound into the aqueous antisolvent phase. The ratio of the organic to aqueous phase should be optimized (e.g., 1:10).

  • Ultrasonication: Immediately subject the resulting suspension to high-power ultrasonication (e.g., 129.63 W) for a predetermined duration (e.g., 15-30 minutes) to reduce and control the particle size and prevent aggregation.[1]

  • Solvent Removal: Remove the organic solvent from the nanosuspension, typically by evaporation under reduced pressure.

  • Storage: Store the final this compound amorphous nanocrystal suspension at 4 °C for further characterization and use.

Characterization of this compound Amorphous Nanocrystals

a) Particle Size, Polydispersity Index (PDI), and Zeta Potential:

  • Method: Dynamic Light Scattering (DLS).

  • Procedure: Dilute the nanosuspension with deionized water to an appropriate concentration. Analyze the sample using a DLS instrument to determine the mean particle size, PDI, and zeta potential. An acceptable PDI value is typically in the range of 0.3 to 0.5.[1]

b) Morphological Examination:

  • Method: Transmission Electron Microscopy (TEM).

  • Procedure: Place a drop of the diluted nanosuspension onto a copper grid, allow it to dry, and then examine it under a transmission electron microscope to observe the shape and size of the nanocrystals. The optimized Til NCs have been observed to be needle-like.[1][2]

c) Confirmation of Amorphous State:

  • Method 1: Powder X-ray Diffraction (PXRD):

    • Procedure: Lyophilize the nanosuspension to obtain a dry powder. Analyze the powder using a PXRD instrument. The absence of sharp peaks in the diffractogram, which are present for crystalline this compound, confirms the amorphous state.[1]

  • Method 2: Differential Scanning Calorimetry (DSC):

    • Procedure: Place a small amount of the lyophilized powder in an aluminum pan and heat it at a controlled rate in a DSC instrument. The absence of a distinct melting endotherm at the melting point of crystalline this compound indicates an amorphous form.[1]

d) In Vitro Dissolution Study:

  • Method: USP Dissolution Apparatus (e.g., paddle method).

  • Procedure:

    • Prepare dissolution media (e.g., water, SGF, SIF).

    • Add a specific amount of this compound amorphous nanocrystals and crude this compound to separate dissolution vessels.

    • At predetermined time intervals, withdraw samples from the dissolution medium and replace with fresh medium.

    • Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC).

    • Plot the cumulative percentage of drug dissolved against time to compare the dissolution profiles.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_char Characterization cluster_analysis Analysis & Outcome prep_organic Dissolve this compound in Organic Solvent precipitation Inject Organic Phase into Antisolvent prep_organic->precipitation prep_aqueous Dissolve Stabilizers in Antisolvent (Water) prep_aqueous->precipitation ultrasonication Apply High-Power Ultrasonication precipitation->ultrasonication solvent_removal Remove Organic Solvent ultrasonication->solvent_removal dls Particle Size, PDI, Zeta Potential (DLS) solvent_removal->dls tem Morphology (TEM) solvent_removal->tem pxrd_dsc Amorphous State (PXRD, DSC) solvent_removal->pxrd_dsc dissolution In Vitro Dissolution Study solvent_removal->dissolution data_analysis Data Analysis and Comparison dls->data_analysis tem->data_analysis pxrd_dsc->data_analysis dissolution->data_analysis outcome Enhanced this compound Dissolution Rate data_analysis->outcome

Caption: Experimental workflow for preparing and characterizing this compound amorphous nanocrystals.

Troubleshooting_Logic start Experiment Start: Prepare this compound Nanocrystals check_aggregation Observe for Aggregation/ Sedimentation? start->check_aggregation adjust_stabilizer Increase/Change Stabilizer Concentration check_aggregation->adjust_stabilizer Yes check_size Particle Size & PDI within Target Range? check_aggregation->check_size No adjust_stabilizer->start Re-formulate adjust_sonication Optimize Ultrasonication (Power/Time) check_size->adjust_sonication No check_amorphous Confirm Amorphous State with PXRD/DSC? check_size->check_amorphous Yes adjust_sonication->start Re-formulate adjust_precipitation Increase Supersaturation Rate check_amorphous->adjust_precipitation No success Successful Formulation: Proceed to Dissolution Studies check_amorphous->success Yes adjust_precipitation->start Re-formulate

Caption: Troubleshooting logic for the formulation of this compound amorphous nanocrystals.

References

Validation & Comparative

Validating the neuroprotective effects of Tilianin in a vascular dementia model

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to its Efficacy and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Vascular dementia, a debilitating cognitive impairment stemming from cerebrovascular disease, presents a significant challenge in the realm of neurodegenerative disorders. The quest for effective therapeutic interventions has led researchers to explore a variety of natural compounds, with Tilianin emerging as a promising candidate. This guide provides a comprehensive comparison of this compound's neuroprotective effects with established and alternative treatments in a preclinical model of vascular dementia, supported by experimental data and detailed methodologies.

Performance Comparison in a Vascular Dementia Model

This compound has demonstrated significant neuroprotective effects in the bilateral common carotid artery occlusion (2VO) rat model, a widely used preclinical model of vascular dementia. Its performance, when compared to a standard treatment, Donepezil, and a popular herbal supplement, Ginkgo biloba, highlights its potential as a multi-faceted therapeutic agent.

Table 1: Comparison of Efficacy in the Morris Water Maze Test in 2VO Rats

Treatment GroupEscape Latency (seconds)Platform Crossings (number)Time in Target Quadrant (%)
Sham ~20-25~4-5~35-40%
2VO (Untreated) ~40-50~1-2~20-25%
This compound (40 mg/kg) ~25-30[1]~3-4[1]~30-35%[2]
Donepezil (1 mg/kg) ~35-40[3]Not consistently reportedNot consistently reported
Ginkgo biloba Extract (100 mg/kg) ~30-35[4]~2-3[4]~25-30%[4]

Note: The values presented are approximate ranges derived from multiple studies and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.

Table 2: Comparison of Anti-Apoptotic Effects in the Hippocampus of 2VO Rats

Treatment GroupTUNEL-positive cells (relative to 2VO)Bcl-2/Bax Ratio (relative to 2VO)Caspase-3 Activity (relative to 2VO)
2VO (Untreated) 100%1.0100%
This compound (40 mg/kg) Reduced by ~50-60%[5][6]Increased[7]Reduced[7]
Donepezil Data in 2VO model not readily availableData in 2VO model not readily availableData in 2VO model not readily available
Ginkgo biloba Extract Data in 2VO model not readily availableData in 2VO model not readily availableData in 2VO model not readily available

Unraveling the Mechanisms: this compound's Signaling Pathways

This compound exerts its neuroprotective effects through the modulation of several key signaling pathways implicated in neuronal survival, inflammation, and oxidative stress.

CaMKII-Dependent Signaling Pathway

Vascular dementia is associated with the overactivation of Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), which contributes to neuronal apoptosis and inflammation. This compound has been shown to inhibit the phosphorylation and oxidation of CaMKII, thereby mitigating these downstream detrimental effects.[7][8]

G VascularDementia Vascular Dementia (e.g., 2VO) CaMKII_overactivation ↑ CaMKII Activation (Phosphorylation & Oxidation) VascularDementia->CaMKII_overactivation NeuronalApoptosis Neuronal Apoptosis CaMKII_overactivation->NeuronalApoptosis Neuroinflammation Neuroinflammation CaMKII_overactivation->Neuroinflammation This compound This compound This compound->CaMKII_overactivation Inhibits G This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 ↑ Bcl-2 (Anti-apoptotic) Akt->Bcl2 Bax ↓ Bax (Pro-apoptotic) Akt->Bax NeuronalSurvival Neuronal Survival Bcl2->NeuronalSurvival Bax->NeuronalSurvival G This compound This compound Nrf2 Nrf2 This compound->Nrf2 Activates HO1 HO-1 Nrf2->HO1 Induces AntioxidantEnzymes ↑ Antioxidant Enzymes HO1->AntioxidantEnzymes OxidativeStress ↓ Oxidative Stress AntioxidantEnzymes->OxidativeStress G start Adult Male Sprague-Dawley Rats anesthesia Anesthesia (e.g., Pentobarbital sodium) start->anesthesia ligation Bilateral Common Carotid Artery Ligation anesthesia->ligation sham Sham Operation (arteries exposed but not ligated) anesthesia->sham recovery Post-operative Recovery ligation->recovery sham->recovery treatment Treatment Administration (this compound, Vehicle, etc.) recovery->treatment behavioral Behavioral Testing (Morris Water Maze) treatment->behavioral euthanasia Euthanasia and Tissue Collection behavioral->euthanasia end Biochemical & Histological Analysis euthanasia->end

References

Comparative Analysis of Tilianin and Quercetin's Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anti-inflammatory properties of two key flavonoids, Tilianin and quercetin (B1663063). The analysis is supported by experimental data, detailed methodologies for key assays, and visual representations of the underlying molecular mechanisms.

Introduction

This compound and quercetin are naturally occurring flavonoids found in a variety of plants, recognized for their potent antioxidant and anti-inflammatory effects.[1][2] While both compounds share a common flavonoid structure, their mechanisms of action and efficacy in modulating inflammatory pathways exhibit distinct characteristics. This compound, a flavonoid glycoside, is noted for its unique structure which may enhance its bioavailability and solubility compared to other flavonoids like quercetin.[1] This guide delves into a comparative analysis of their anti-inflammatory activities, focusing on their impact on key signaling pathways, pro-inflammatory mediators, and the experimental evidence supporting these effects.

Core Mechanisms of Anti-Inflammatory Action

Inflammation is a complex biological response mediated by various signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the production of pro-inflammatory cytokines and enzymes. Both this compound and quercetin exert their anti-inflammatory effects primarily by modulating these two critical pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

  • This compound: this compound inhibits the NF-κB pathway by preventing the activation of IκB kinase (IKK), which in turn stabilizes IκBα.[1][3] This action blocks the phosphorylation and degradation of IκBα, thereby preventing NF-κB's nuclear translocation and suppressing the expression of downstream targets like TNF-α, IL-1β, IL-6, COX-2, and iNOS.[1][3] Studies have shown this compound effectively down-regulates the TNF-α/NF-κB pathway in macrophages and vascular smooth muscle cells (VSMCs).[4][5][6]

  • Quercetin: Quercetin also suppresses NF-κB activation. It achieves this by inhibiting IκBα degradation, thus preventing the nuclear translocation of NF-κB.[7][8] This leads to a significant reduction in the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6.[2][9][10] Quercetin's inhibition of the NF-κB pathway has been demonstrated in various cell types, including macrophages and hepatic cells.[7][11]

NF_kB_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK LPS->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa p-IκBα IkBa_NFkB->IkBa NFkB NF-κB IkBa_NFkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation This compound This compound This compound->IKK Inhibits Activation Quercetin Quercetin Quercetin->IkBa_NFkB Inhibits IκBα Degradation DNA DNA NFkB_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β, iNOS, COX-2) DNA->Genes Transcription

Fig. 1: Inhibition of the NF-κB pathway by this compound and Quercetin.
MAPK Signaling Pathway

The MAPK family, including p38 MAPK, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), plays a crucial role in cellular responses to external stressors, including inflammation. Activation of these kinases leads to the phosphorylation of transcription factors that regulate the expression of inflammatory mediators.

  • This compound: this compound has been shown to modulate MAPK signaling by reducing the phosphorylation of p38 MAPK, and also affecting ERK1/2 and JNK activity.[1][12] This inhibition contributes to the decreased production of inflammatory cytokines.[1] In models of cerebral ischemia, this compound's neuroprotective effects are linked to its attenuation of p38/JNK/NF-κB inflammatory pathways.[13]

  • Quercetin: Quercetin strongly reduces the activation of phosphorylated ERK and p38 MAP kinase, though its effect on JNK can be less pronounced.[7][14] By suppressing these MAPK pathways, quercetin effectively downregulates the expression of pro-inflammatory cytokines and enzymes like iNOS.[7] Its ability to inhibit the MAPK pathway has been observed in multiple cell lines, including macrophages and lung cancer cells.[7][15]

MAPK_Signaling_Pathway cluster_0 Cell Exterior & Membrane cluster_1 Cytoplasm cluster_2 Nucleus Stimulus Inflammatory Stimulus (e.g., LPS, ROS) MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK p38 p38 MAPKK->p38 ERK ERK MAPKK->ERK JNK JNK MAPKK->JNK TranscriptionFactors Transcription Factors (e.g., AP-1, NF-κB) p38->TranscriptionFactors ERK->TranscriptionFactors JNK->TranscriptionFactors InflammatoryResponse Inflammatory Gene Expression TranscriptionFactors->InflammatoryResponse This compound This compound This compound->p38 Reduces Phosphorylation This compound->ERK Modulates Activity This compound->JNK Modulates Activity Quercetin Quercetin Quercetin->p38 Reduces Phosphorylation Quercetin->ERK Reduces Phosphorylation Experimental_Workflow cluster_analysis 6. Analysis A 1. Cell Culture (e.g., RAW 264.7 Macrophages) B 2. Pre-treatment Incubate cells with various concentrations of this compound or Quercetin A->B C 3. Inflammatory Stimulation Add inducer (e.g., LPS) to trigger inflammatory response B->C D 4. Incubation Allow cells to respond for a specified time period (e.g., 6-24h) C->D E 5. Sample Collection Collect cell culture supernatant and cell lysates D->E F Griess Assay (NO) E->F Supernatant G ELISA (Cytokines) E->G Supernatant H RT-qPCR (mRNA) E->H Lysates I Western Blot (Protein) E->I Lysates

References

Tilianin Versus Resveratrol: A Comparative Guide to Cardioprotective Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the cardioprotective mechanisms of two promising natural compounds: tilianin and resveratrol (B1683913). By presenting experimental data, detailed methodologies, and visual signaling pathways, this document aims to serve as a valuable resource for researchers and professionals in the field of cardiovascular drug development.

Introduction: this compound and Resveratrol

This compound is a flavonoid glycoside primarily isolated from plants like Dracocephalum moldavica.[1][2] It has demonstrated a range of biological activities, with a growing body of evidence supporting its cardioprotective effects against conditions such as myocardial ischemia-reperfusion injury (MIRI).[1][3] The cardioprotective actions of this compound are attributed to its ability to mitigate oxidative stress, inflammation, and apoptosis.[3][4]

Resveratrol , a well-known non-flavonoid polyphenol found in grapes, berries, and red wine, has been extensively studied for its cardiovascular benefits.[5] Its protective effects are wide-ranging, including anti-oxidant, anti-inflammatory, and anti-apoptotic properties, which contribute to its ability to combat pathological cardiac remodeling.[5]

Comparative Analysis of Cardioprotective Mechanisms

The cardioprotective effects of both this compound and resveratrol are multifaceted, involving the modulation of several key cellular processes. This section provides a comparative overview of their mechanisms, focusing on apoptosis, oxidative stress, and the underlying signaling pathways.

Anti-Apoptotic Effects

Both compounds have been shown to inhibit cardiomyocyte apoptosis, a critical factor in the progression of various heart diseases.

This compound exerts its anti-apoptotic effects by modulating the expression of Bcl-2 family proteins and inhibiting caspase activity.[1][6] Pre-treatment with this compound has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax.[1][6] This shift in the Bcl-2/Bax ratio is a key indicator of reduced apoptosis. Furthermore, this compound has been observed to decrease the expression of caspase-3, a key executioner caspase in the apoptotic cascade.[1][6]

Resveratrol also demonstrates potent anti-apoptotic properties. It can attenuate apoptosis by activating the endogenous antioxidant system and modulating various signaling pathways involved in cell death and survival.[7] Studies have shown that resveratrol can reduce the number of apoptotic cells in response to cardiac injury.[8]

Quantitative Comparison of Anti-Apoptotic Effects

ParameterCompoundModelDosageEffectReference
Apoptotic Cardiomyocytes (%) This compoundRat Myocardial Ischemia-Reperfusion10 mg/kg/dayMIRI: 43.8% ± 6.8% vs. This compound: 12.7% ± 2.5%[9]
Bcl-2 Expression This compoundRat Myocardial Ischemia-Reperfusion5.0 mg/kg/dSignificant increase compared to model group[1][10]
Bax Expression This compoundRat Myocardial Ischemia-Reperfusion5.0 mg/kg/dSignificant reduction compared to model group[1][10]
Caspase-3 mRNA Expression This compoundRat Myocardial Ischemia-Reperfusion5.0 mg/kg/dSignificant reduction compared to model group[1][10]
Apoptotic Cells (%) ResveratrolHypoxia-induced H9C2 cells20 µMSignificant decrease in apoptosis[8][11]
Bax Expression ResveratrolMalignant Hypertensive RatsNot SpecifiedDecreased expression[12]
Attenuation of Oxidative Stress

Oxidative stress is a major contributor to cardiac damage. Both this compound and resveratrol have been shown to mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing the levels of reactive oxygen species (ROS).

This compound has been demonstrated to increase the activity of superoxide (B77818) dismutase (SOD), a crucial antioxidant enzyme, while reducing the levels of malondialdehyde (MDA), a marker of lipid peroxidation.[9]

Resveratrol also exerts strong antioxidant effects by increasing the activities of SOD and glutathione (B108866) peroxidase (GSH-Px), and reducing MDA levels.[7] It can directly scavenge ROS and also upregulate the expression of antioxidant enzymes.[13]

Quantitative Comparison of Effects on Oxidative Stress Markers

ParameterCompoundModelDosageEffectReference
SOD Activity This compoundRat Myocardial Ischemia-Reperfusion5 and 10 mg/kg/daySignificant increase compared to MIRI group[9]
MDA Levels This compoundRat Myocardial Ischemia-Reperfusion5 and 10 mg/kg/daySignificant decrease compared to MIRI group[9]
SOD Activity ResveratrolRat Myocardial Ischemia-ReperfusionNot SpecifiedMarkedly enhanced activity[7][14]
GSH-Px Activity ResveratrolRat Myocardial Ischemia-ReperfusionNot SpecifiedMarkedly enhanced activity[7][14]
MDA Levels ResveratrolRat Myocardial Ischemia-ReperfusionNot SpecifiedReduced levels[7][14]

Signaling Pathways

The cardioprotective effects of this compound and resveratrol are mediated by distinct signaling pathways.

This compound Signaling Pathways

This compound's cardioprotective mechanisms are significantly linked to the PI3K/Akt and CaMKII signaling pathways.

  • PI3K/Akt Pathway: Activation of the PI3K/Akt pathway by this compound is crucial for its anti-apoptotic effects.[5][15] This pathway promotes cell survival and inhibits apoptosis.[5][15]

  • CaMKII Pathway: this compound has been shown to inhibit the Ca2+/calmodulin-dependent protein kinase II (CaMKII) pathway, which is involved in apoptosis and inflammation in the context of myocardial ischemia-reperfusion injury.[16][17]

Tilianin_Signaling_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates CaMKII CaMKII This compound->CaMKII Inhibits Akt Akt PI3K->Akt Activates Apoptosis_Inhibition Apoptosis Inhibition Akt->Apoptosis_Inhibition Cardioprotection Cardioprotection Apoptosis_Inhibition->Cardioprotection Apoptosis_Inflammation Apoptosis & Inflammation CaMKII->Apoptosis_Inflammation

This compound's key signaling pathways.
Resveratrol Signaling Pathways

Resveratrol's cardioprotective effects are mediated through a network of signaling pathways, with AMPK , SIRT1 , and Nrf2 playing central roles.

  • AMPK Pathway: Resveratrol activates AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[9] AMPK activation contributes to resveratrol's beneficial effects on cardiac hypertrophy and function.[9]

  • SIRT1 Pathway: Sirtuin 1 (SIRT1) is another important target of resveratrol.[3] Activation of SIRT1 by resveratrol has been shown to alleviate cardiac hypertrophy and improve cardiac function.[3]

  • Nrf2 Pathway: Resveratrol can activate the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes, thereby protecting against oxidative stress.[18]

Resveratrol_Signaling_Pathway Resveratrol Resveratrol AMPK AMPK Resveratrol->AMPK Activates SIRT1 SIRT1 Resveratrol->SIRT1 Activates Nrf2 Nrf2 Resveratrol->Nrf2 Activates Energy_Metabolism Improved Energy Metabolism AMPK->Energy_Metabolism Anti_Hypertrophy Anti-Hypertrophy SIRT1->Anti_Hypertrophy Antioxidant_Response Enhanced Antioxidant Response Nrf2->Antioxidant_Response Cardioprotection Cardioprotection Energy_Metabolism->Cardioprotection Anti_Hypertrophy->Cardioprotection Antioxidant_Response->Cardioprotection

References

Efficacy of Tilianin compared to its aglycone acacetin in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Tilianin and its Aglycone Acacetin (B1665396) in Cancer Cell Efficacy

Introduction

This compound, a flavonoid glycoside, and its aglycone form, acacetin, are natural compounds that have garnered significant interest in oncological research for their potential anticancer properties. This compound is chemically known as acacetin-7-glucoside, meaning it is an acacetin molecule with a glucose group attached.[1] This structural difference is central to their varied biological activities and efficacy. While both compounds exhibit cytotoxic effects against cancer cells, their potency and mechanisms of action differ. Acacetin generally demonstrates more potent direct anticancer activity in vitro, while this compound's glycosylation may improve its solubility and bioavailability in vivo.[2] This guide provides a detailed comparison of their efficacy, supported by experimental data, methodologies, and pathway visualizations.

Comparative Efficacy: this compound vs. Acacetin

Experimental evidence suggests that acacetin is a more potent inhibitor of cancer cell growth compared to its glycosylated forms. A study on human prostate cancer cells found that acacetin showed stronger, dose-dependent cell growth inhibition (20-70%) compared to linarin (B1675465) (acacetin-7-rutinoside), a compound structurally similar to this compound.[3] The study concluded that acacetin's anticancer efficacy was diminished when a sugar moiety was attached to its flavone (B191248) ring.[3]

This compound also demonstrates notable anticancer effects. In human pharyngeal squamous carcinoma (FaDu) cells, this compound inhibited cell proliferation and colony formation in a concentration-dependent manner (10–100 μM).[4] Specifically, at a concentration of 100 μM, it significantly reduced cell viability after 72 hours and induced apoptosis 3.0 to 4.0-fold.[4]

Acacetin's broader and more potent effects have been documented across various cancer types, including prostate, lung, liver, and glioblastoma.[3][5][6][7] It effectively inhibits cell proliferation, induces cell cycle arrest, and triggers apoptosis.[3][8]

Quantitative Data Summary

The following tables summarize the effective concentrations and half-maximal inhibitory concentration (IC50) values for both compounds across different cancer cell lines.

Table 1: Efficacy of this compound in Cancer Cells

Cell LineAssay TypeConcentrationObserved EffectReference
FaDu (Pharyngeal Squamous Carcinoma)CCK-8 Proliferation100 µMSignificant reduction in cell viability after 72h[4]
FaDu (Pharyngeal Squamous Carcinoma)Colony Formation10 - 100 µMConcentration-dependent inhibition of colony formation[4]
FaDu (Pharyngeal Squamous Carcinoma)Flow Cytometry10 - 100 µM3 to 4-fold increase in apoptosis rate[4]

Table 2: Efficacy of Acacetin in Cancer Cells

Cell LineAssay TypeIC50 Value / ConcentrationObserved EffectReference
LNCaP (Prostate Cancer)Cell Growth25 - 100 µM20-70% growth inhibition; G1/G2-M arrest, apoptosis[3]
DU145 (Prostate Cancer)Cell Growth25 - 100 µM20-70% growth inhibition; G1/G2-M arrest, apoptosis[3]
U87 (Glioblastoma)Cytotoxicity43.73 ± 1.19 µMG2/M arrest, ROS-mediated apoptosis[5]
A549 (Lung Cancer)ProliferationNot specifiedG1 arrest, apoptosis[6]
Hep G2 (Liver Cancer)ProliferationNot specifiedG1 arrest, apoptosis[7]

Mechanisms of Action and Signaling Pathways

Both this compound and acacetin induce apoptosis and cell cycle arrest, but they modulate distinct signaling pathways.

This compound: this compound primarily induces apoptosis through the intrinsic pathway by altering the balance of pro- and anti-apoptotic proteins.[4] It upregulates pro-apoptotic factors like Bax and Bad while downregulating anti-apoptotic factors such as Bcl-2 and Bcl-xL, leading to cytochrome c release and caspase-3 activation.[4] A key mechanism for this compound is its ability to activate Toll-like receptor 4 (TLR4) signaling pathways, which can trigger an immune response against tumor cells and enhance its cytotoxic effects.[4] It also suppresses the pro-survival PI3K/Akt/mTOR signaling pathway.[2]

Acacetin: Acacetin demonstrates a multi-targeted approach. It induces cell cycle arrest at the G1 or G2/M phase by upregulating inhibitors like p21 and downregulating key cell cycle proteins such as CDK2, CDK4, and Cyclin B1.[3][6] Acacetin triggers apoptosis through both the intrinsic pathway (modulating Bax/Bcl-2 ratio) and the extrinsic pathway by enhancing the Fas/FasL system.[6][7][9] Furthermore, it inhibits critical pro-survival signaling cascades, including PI3K/Akt, MAPK, and STAT3, which are commonly overactive in cancer.[8]

Visualizations

G cluster_workflow Experimental Workflow prep Prepare Cancer Cell Cultures treat Treat cells with this compound or Acacetin (Varying concentrations & times) prep->treat viability Cell Viability Assay (e.g., MTT Assay) treat->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) treat->apoptosis protein Protein Expression Analysis (e.g., Western Blot) treat->protein analysis Data Analysis & Comparison viability->analysis apoptosis->analysis protein->analysis G cluster_pathways Acacetin Signaling Pathways cluster_effects Cellular Effects Acacetin Acacetin PI3K PI3K/Akt Acacetin->PI3K MAPK MAPK Acacetin->MAPK STAT3 STAT3 Acacetin->STAT3 FasL Fas/FasL Acacetin->FasL p53 p53/p21 Acacetin->p53 Bax Bax Acacetin->Bax Bcl2 Bcl-2 Acacetin->Bcl2 Proliferation Inhibition of Proliferation PI3K->Proliferation STAT3->Proliferation Apoptosis Induction of Apoptosis FasL->Apoptosis CycleArrest G1 or G2/M Cell Cycle Arrest p53->CycleArrest Bax->Apoptosis Bcl2->Apoptosis G cluster_pathways This compound Signaling Pathways cluster_effects Cellular Effects This compound This compound TLR4 TLR4 Signaling This compound->TLR4 PI3K PI3K/Akt/mTOR This compound->PI3K Bax Bax/Bad This compound->Bax Bcl2 Bcl-2/Bcl-xL This compound->Bcl2 ImmuneResponse Inflammatory/Immune Response TLR4->ImmuneResponse Proliferation Inhibition of Proliferation PI3K->Proliferation Caspase3 Caspase-3 Bax->Caspase3 Bcl2->Caspase3 Apoptosis Induction of Intrinsic Apoptosis Caspase3->Apoptosis

References

Cross-Species Validation of Tilianin's Pharmacological Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tilianin, a flavonoid glycoside found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. This guide provides a comparative overview of the cross-species validation of this compound's effects, focusing on its cardioprotective, neuroprotective, anti-inflammatory, and antioxidant properties. The information is supported by experimental data from in vivo and in vitro studies, offering a valuable resource for researchers exploring the therapeutic potential of this natural compound.

Cardioprotective Effects

This compound has demonstrated significant cardioprotective effects in preclinical models, primarily attributed to its ability to mitigate ischemia-reperfusion (I/R) injury.

In Vivo Studies in Rat Models of Myocardial I/R Injury
ParameterControl (I/R)This compound (2.5 mg/kg/d)This compound (5 mg/kg/d)This compound (10 mg/kg/d)Reference
Infarct Size (%) HighReducedSignificantly ReducedSignificantly Reduced[1]
LDH (U/L) ElevatedDecreasedSignificantly DecreasedSignificantly Decreased[1]
CK-MB (U/L) ElevatedDecreasedSignificantly DecreasedSignificantly Decreased[1]
MDA (nmol/mgprot) ElevatedDecreasedSignificantly DecreasedSignificantly Decreased[1]
SOD (U/mgprot) ReducedIncreasedSignificantly IncreasedSignificantly Increased[1]
Bcl-2 Expression DecreasedIncreasedSignificantly IncreasedSignificantly Increased[1]
Bax Expression IncreasedDecreasedSignificantly DecreasedSignificantly Decreased[1]
Caspase-3 Activity IncreasedDecreasedSignificantly DecreasedSignificantly Decreased[2]
Experimental Protocol: Rat Model of Myocardial Ischemia-Reperfusion Injury
  • Animal Model: Male Sprague-Dawley rats are used.[3]

  • This compound Administration: this compound (2.5, 5, and 10 mg/kg/d) or saline is orally administered to rats for 14 consecutive days.[1]

  • Surgical Procedure: On day 15, rats are anesthetized, and the left anterior descending (LAD) coronary artery is ligated for 45 minutes to induce ischemia, followed by 4 hours of reperfusion.[1]

  • Assessment:

    • Infarct Size: The heart is stained with TTC to visualize the infarcted area.

    • Biochemical Markers: Serum levels of lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB) are measured.

    • Oxidative Stress Markers: Myocardial levels of malondialdehyde (MDA) and superoxide (B77818) dismutase (SOD) are determined.[1]

    • Apoptosis Markers: Protein expression of Bcl-2, Bax, and cleaved caspase-3 is analyzed by Western blot.[1][2]

G Experimental Workflow for Myocardial I/R Injury Model in Rats cluster_acclimatization Acclimatization cluster_treatment Treatment (14 days) cluster_surgery Surgical Procedure (Day 15) cluster_assessment Assessment acclimatization Sprague-Dawley Rats control Saline (Oral) acclimatization->control tilianin_low This compound (2.5 mg/kg/d, Oral) acclimatization->tilianin_low tilianin_mid This compound (5 mg/kg/d, Oral) acclimatization->tilianin_mid tilianin_high This compound (10 mg/kg/d, Oral) acclimatization->tilianin_high anesthesia Anesthesia ligation LAD Ligation (45 min) anesthesia->ligation reperfusion Reperfusion (4 h) ligation->reperfusion infarct Infarct Size (TTC Staining) reperfusion->infarct biomarkers Serum Biomarkers (LDH, CK-MB) reperfusion->biomarkers oxidative_stress Oxidative Stress (MDA, SOD) reperfusion->oxidative_stress apoptosis Apoptosis Markers (Western Blot) reperfusion->apoptosis

Experimental Workflow for Myocardial I/R Injury Model in Rats

Neuroprotective Effects

This compound has shown promise in protecting against neuronal damage in models of vascular dementia and Parkinson's disease.

In Vivo Studies in Rat Model of Vascular Dementia
ParameterSham2VO (Vascular Dementia)This compound-treated 2VOReference
Escape Latency (s) in MWM NormalSignificantly IncreasedSignificantly Decreased[4]
Platform Crossings in MWM NormalSignificantly DecreasedSignificantly Increased[4]
Neuronal Apoptosis LowHighSignificantly Reduced[4]
Microglial Activation LowHighSignificantly Reduced[5]
Experimental Protocol: Rat Model of Vascular Dementia (2VO)
  • Animal Model: Male rats are used.[4]

  • Surgical Procedure: The bilateral common carotid arteries are permanently occluded (2-vessel occlusion, 2VO) to induce chronic cerebral hypoperfusion.[4]

  • This compound Administration: this compound is administered to the 2VO rats for a specified period.[4]

  • Assessment:

    • Cognitive Function: The Morris Water Maze (MWM) test is used to assess spatial learning and memory.[4]

    • Neuronal Damage: Histological analysis is performed to evaluate neuronal apoptosis and degeneration in the hippocampus.[4]

    • Neuroinflammation: Immunohistochemistry is used to assess microglial and astrocytic activation.[5]

G Signaling Pathway of this compound's Cardioprotective Effects This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 Akt->Bcl2 Upregulates Bax Bax Akt->Bax Downregulates Caspases Caspase-3, -7, -9 Akt->Caspases Inhibits Apoptosis Myocardial Apoptosis Bcl2->Apoptosis Bax->Apoptosis Caspases->Apoptosis

Signaling Pathway of this compound's Cardioprotective Effects

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties by modulating key inflammatory pathways.

In Vitro Studies in Macrophage Cell Lines (RAW 264.7)
ParameterControlLPSLPS + this compoundReference
TNF-α Production LowHighSignificantly Reduced[6]
IL-1β Production LowHighSignificantly Reduced[6]
IL-6 Production LowHighSignificantly Reduced[6]
NO Production LowHighSignificantly Reduced[7]
NF-κB Activation LowHighSignificantly Inhibited[8]
Experimental Protocol: In Vitro Anti-inflammatory Assay
  • Cell Culture: RAW 264.7 macrophage cells are cultured in appropriate media.

  • Treatment: Cells are pre-treated with various concentrations of this compound for a specific duration, followed by stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[6]

  • Assessment:

    • Cytokine Production: The levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the cell culture supernatant are measured using ELISA.[6]

    • Nitric Oxide (NO) Production: The Griess reagent is used to measure the accumulation of nitrite, an indicator of NO synthesis.[7]

    • NF-κB Pathway Analysis: Western blot is used to analyze the phosphorylation and degradation of IκBα and the nuclear translocation of the p65 subunit of NF-κB.[8]

G Signaling Pathway of this compound's Anti-inflammatory Effects This compound This compound IKK IκB Kinase This compound->IKK Inhibits LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65) IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) Inflammation Inflammation Inflammatory_Genes->Inflammation

Signaling Pathway of this compound's Anti-inflammatory Effects

Antioxidant Effects

This compound's antioxidant activity is a key mechanism underlying its various pharmacological effects.

In Vitro Antioxidant Activity
AssayIC50 (µg/mL)Reference
DPPH Radical Scavenging ≈ 66-69[9]
Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: Different concentrations of this compound are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of this compound required to scavenge 50% of the DPPH radicals) is determined.[10]

Conclusion

The presented data from various cross-species studies provide compelling evidence for the pharmacological efficacy of this compound. Its multifaceted mechanism of action, encompassing cardioprotective, neuroprotective, anti-inflammatory, and antioxidant effects, positions it as a promising candidate for further drug development. The detailed experimental protocols and signaling pathway diagrams included in this guide offer a solid foundation for researchers to design and conduct future investigations into the therapeutic potential of this compound. Further clinical studies are warranted to translate these preclinical findings into tangible benefits for human health.

References

Independent Replication of Tilianin's Antioxidant Capacity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant capacity of Tilianin against two well-established antioxidants, Quercetin and Vitamin C. The information presented herein is a compilation of data from various independent studies. It is crucial to note that direct comparison of absolute values (e.g., IC50) across different studies can be challenging due to variations in experimental conditions. This guide aims to provide a comprehensive overview to support further independent replication and analysis.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound, Quercetin, and Vitamin C from various in vitro antioxidant assays. A lower IC50 value indicates a higher antioxidant capacity.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
This compound≈ 66–69[1]
Quercetin1.84 - 19.17[2]
Vitamin C~5[2]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

CompoundIC50 (µg/mL)Source
This compoundData not available in the searched literature
Quercetin1.89 - 2.10[2][3]
Vitamin CData not available in the searched literature

Experimental Protocols

For independent replication, detailed methodologies for the most common in vitro antioxidant assays are provided below.

DPPH Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity.[2]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol (B145695). The absorbance of this solution at 517 nm should be approximately 1.0.[4][5]

  • Sample Preparation: Prepare a series of concentrations of the test compound (this compound, Quercetin, or Vitamin C) and a standard antioxidant in the same solvent as the DPPH solution.[4]

  • Reaction: To a set volume of the DPPH solution (e.g., 2 mL), add a small volume of the sample solution (e.g., 100 µL).[2]

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a specified period (e.g., 30 minutes).[4][6]

  • Measurement: Measure the absorbance of the solution at 517 nm using a spectrophotometer.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.[6]

ABTS Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[2]

Procedure:

  • Preparation of ABTS•+ Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6][7]

  • Dilution of ABTS•+ Solution: Before use, dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare a series of concentrations of the test compound and a standard antioxidant.

  • Reaction: Add a small volume of the sample solution to a set volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[9]

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. The IC50 value is determined from the dose-response curve.

Cellular Antioxidant Activity (CAA) Assay

Principle: This cell-based assay measures the ability of antioxidants to inhibit the oxidation of a fluorescent probe (DCFH-DA) within cells, providing a more biologically relevant assessment of antioxidant activity.

Procedure:

  • Cell Culture: Culture human hepatocarcinoma (HepG2) cells in a 96-well microplate until they reach 80-90% confluency.[10][11]

  • Treatment: Remove the culture medium and wash the cells with PBS. Treat the cells with various concentrations of the test compounds and 25 µM DCFH-DA for 1-2 hours.[9]

  • Induction of Oxidative Stress: Wash the cells with PBS and then add 600 µM of the peroxyl radical initiator ABAP (2,2'-Azobis(2-amidinopropane) dihydrochloride).[9]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity kinetically for 1 hour at 37°C using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.[1]

  • Calculation: Calculate the area under the curve (AUC) from the fluorescence versus time plot. The CAA value is calculated as the percentage reduction in AUC in the presence of the antioxidant compared to the control.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and processes involved in antioxidant activity, the following diagrams are provided.

Nrf2_ARE_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Proteasome Proteasomal Degradation Nrf2->Proteasome Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation This compound This compound This compound->Keap1 Inhibits Binding ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralizes

Caption: Nrf2-ARE signaling pathway in response to oxidative stress and this compound.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis Reagent_Prep Prepare Radical Solution (DPPH or ABTS) Sample_Prep Prepare Serial Dilutions of Test Compounds Mix Mix Radical Solution with Test Compound Sample_Prep->Mix Incubate Incubate in the Dark at Room Temperature Mix->Incubate Measure Measure Absorbance (517 nm for DPPH, 734 nm for ABTS) Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: General workflow for in vitro antioxidant capacity assays (DPPH and ABTS).

References

Tilianin Bioavailability: A Comparative Analysis of Novel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Tilianin, a flavonoid glycoside with significant therapeutic potential, faces a major hurdle in its clinical application: poor oral bioavailability.[1][2] This limitation stems from its low water solubility and extensive first-pass metabolism.[1][2] To overcome these challenges, researchers have developed various advanced formulations designed to enhance the absorption and systemic exposure of this compound. This guide provides a comparative overview of the bioavailability of different this compound formulations, supported by experimental data and detailed methodologies.

Enhancing this compound's Systemic Reach: A Look at the Data

The oral bioavailability of this compound has been significantly improved through various nanoformulation strategies. These approaches focus on increasing its solubility, protecting it from premature metabolism, and improving its absorption across the gastrointestinal tract.[1] The following table summarizes the key pharmacokinetic parameters of different this compound formulations from preclinical studies.

FormulationAnimal ModelDoseAUC (Area Under the Curve)Cmax (Maximum Concentration)Relative BioavailabilityReference
This compound SolutionRats----[3]
This compound MicroemulsionRats25 mg/kg--147.2%[4][5]
This compound MicroemulsionRats50 mg/kg--168.2%[4][5]
Folic Acid-Modified Nanocrystal Liposomes (FA-Lipo@Til NCs)--9.43-fold higher than crude this compound--[6]
Lipid-Polymer Hybrid Nanoparticles (TIL-LPHNs)--3.7-fold increase compared to this compound solution--[3]
Composite Phospholipid Liposomes (TCPLs)Sprague Dawley Rats-4.6-fold higher than this compound solution5.7-fold higher than this compound solution-[7][8]
Amorphous Nanocrystals (Til NCs)----Dissolved almost 20 times faster in simulated intestinal fluid than crude this compound[9][10]

Note: AUC (Area Under the Curve) is a measure of total drug exposure over time. Cmax (Maximum Concentration) is the highest concentration of the drug in the blood. Relative bioavailability compares the bioavailability of a formulation to a reference, in this case, often a simple this compound solution.

The data clearly indicates that advanced formulations dramatically increase the amount of this compound that reaches the bloodstream. For instance, a microemulsion formulation increased the relative bioavailability by over 1.5-fold.[4][5] More sophisticated approaches, such as folic acid-modified nanocrystal liposomes and composite phospholipid liposomes, have demonstrated even more substantial improvements, with 9.43-fold and 4.6-fold increases in AUC, respectively, when compared to crude this compound or a this compound solution.[6][7][8] Lipid-polymer hybrid nanoparticles also showed a significant 3.7-fold increase in AUC.[3] Furthermore, amorphous nanocrystals of this compound exhibited a dissolution rate nearly 20 times faster than the crude form in simulated intestinal fluid, a key factor in improving absorption.[9][10]

Experimental Cornerstones: How Bioavailability is Assessed

The evaluation of this compound's bioavailability in these studies typically involves a series of well-defined experimental protocols.

A Blueprint for Bioavailability Studies

The following diagram illustrates a typical experimental workflow for assessing the oral bioavailability of a novel this compound formulation.

G cluster_0 Formulation Development cluster_1 In Vivo Study cluster_2 Bioanalytical Method cluster_3 Pharmacokinetic Analysis A Preparation of Novel This compound Formulation B Characterization (Particle Size, Encapsulation Efficiency, etc.) A->B D Oral Administration of This compound Formulation & Control B->D C Animal Model (e.g., Sprague Dawley Rats) C->D E Serial Blood Sampling D->E F Plasma Separation E->F H Quantification of this compound in Plasma Samples F->H G Development & Validation of Analytical Method (e.g., HPLC) G->H I Calculation of Pharmacokinetic Parameters (AUC, Cmax, Tmax) J Statistical Comparison of Formulations I->J

Caption: Experimental workflow for assessing the bioavailability of this compound formulations.

Key Experimental Protocols

1. Formulation and Characterization: Novel this compound formulations such as nanoparticles, liposomes, or microemulsions are first prepared.[3][7][8] Key characteristics are then meticulously measured, including particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency, to ensure the quality and consistency of the formulation.[3][7]

2. Animal Studies: Sprague Dawley rats are commonly used as the animal model for these pharmacokinetic studies.[7][8][11] The animals are typically fasted overnight before the oral administration of either the test formulation or a control (e.g., a this compound solution).[11]

3. Blood Sampling and Processing: Following administration, blood samples are collected at predetermined time points from the jugular vein.[7][8] Plasma is then separated from the blood samples by centrifugation and stored at low temperatures until analysis.

4. Bioanalytical Method: A sensitive and validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC), is used to accurately quantify the concentration of this compound in the plasma samples.[11] This method is crucial for obtaining reliable pharmacokinetic data.

5. Pharmacokinetic and Statistical Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including the area under the curve (AUC), maximum concentration (Cmax), and time to reach maximum concentration (Tmax).[11] Statistical analyses are then performed to compare the bioavailability of the novel formulation with the control.

This compound's Mechanism of Action: A Glimpse into its Cardioprotective Effects

This compound has been shown to possess significant cardioprotective properties.[5] Its mechanism of action often involves the modulation of key signaling pathways related to inflammation and apoptosis.

G cluster_0 Inflammatory Stimulus (e.g., LPS) cluster_1 Cellular Signaling Cascade cluster_2 Cellular Response LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Inflammatory_Cytokines Inflammation Inflammation Inflammatory_Cytokines->Inflammation This compound This compound This compound->NFkB Inhibits

Caption: this compound's inhibitory effect on the NF-κB signaling pathway.

One of the key anti-inflammatory mechanisms of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[5] Inflammatory stimuli, such as lipopolysaccharide (LPS), can activate Toll-like receptor 4 (TLR4), leading to the activation of NF-κB. Activated NF-κB then translocates to the nucleus and promotes the transcription of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), driving the inflammatory response. This compound has been shown to suppress the activation of NF-κB, thereby reducing the production of these inflammatory mediators and exerting its anti-inflammatory and cardioprotective effects.[5]

References

A Head-to-Head Comparison of Tilianin and Luteolin in Neuroinflammation Models

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neurotherapeutics, the quest for effective agents to quell the fires of neuroinflammation is a paramount endeavor for researchers and drug development professionals. Among the promising candidates are the naturally occurring flavonoids, Tilianin and Luteolin (B72000). Both compounds have demonstrated significant anti-inflammatory and neuroprotective properties. This guide provides an objective, data-driven comparison of their performance in preclinical neuroinflammation models, offering insights into their mechanisms of action and potential therapeutic efficacy.

Quantitative Comparison of Bioactivities

To facilitate a direct comparison of the anti-neuroinflammatory effects of this compound and Luteolin, the following tables summarize key quantitative data extracted from various in vitro and in vivo studies. These metrics provide a snapshot of their relative potencies in inhibiting crucial inflammatory markers and pathways.

Parameter This compound Luteolin Model System
Inhibition of Pro-inflammatory Cytokines
TNF-αSignificant reduction in 2VO rats[1] and MPP+-stimulated MES23.5 cells[2].Significant reduction in LPS-stimulated microglia[3], aged mouse brain[4], 3xTg-AD mice[5], and MPTP-induced Parkinson's disease models[6].In vivo (Vascular Dementia, Parkinson's Disease models), In vitro (Microglia)
IL-6Significant reduction in 2VO rats.[1]Significant reduction in LPS-stimulated microglia[3], aged mouse brain[4], 3xTg-AD mice[5], and mouse alveolar macrophages[7].In vivo (Vascular Dementia, Aging models), In vitro (Microglia, Macrophages)
IL-1βReduction reported in neuroinflammatory models.[8]Significant reduction in LPS-stimulated microglia[3], aged mouse brain[4], and 3xTg-AD mice.[5]In vivo (Alzheimer's Disease models), In vitro (Microglia)
Inhibition of Inflammatory Mediators
iNOSSuppresses iNOS expression.[8]Inhibited LPS-stimulated iNOS expression in microglia.[3]In vitro (Microglia)
COX-2Suppresses COX-2 expression.[8]Inhibited LPS-stimulated COX-2 expression in microglia.[3]In vitro (Microglia)
Nitric Oxide (NO)Not explicitly quantified in search results.Inhibited LPS-stimulated NO production in microglia.[3]In vitro (Microglia)
Modulation of Glial Activation
Microglia (Iba1)Attenuated microglial activation in 2VO rats.[1]Inhibited microglial activation in aged mice[9], CDKL5 deficiency disorder models[10], and various in vitro models.[3][9][11]In vivo (Vascular Dementia, Aging, Genetic disorder models), In vitro (Microglia)
Astrocytes (GFAP)Attenuated astrocytic activation in 2VO rats.[1]Inhibited astrocyte overactivation in 3xTg-AD mice.[5]In vivo (Vascular Dementia, Alzheimer's Disease models)

Mechanisms of Action: A Comparative Overview

Both this compound and Luteolin exert their anti-neuroinflammatory effects by modulating key signaling pathways. While they share common targets, subtle differences in their mechanisms have been reported.

This compound has been shown to exert its neuroprotective effects through the following pathways:

  • CaMKII Pathway : this compound has been observed to inhibit both phosphorylated (p-) and oxidative (ox-) CaMKII expression, which are implicated in neuronal damage and inflammatory pathways.[12] It can restore p-CaMKII/ERK/CREB signaling, which is important for memory, and inhibit the ox-CaMKII-dependent MAPK/NF-κB inflammatory response.[12][13]

  • MAPK Pathway : It modulates the MAPK pathway, including p38 MAPK, ERK1/2, and JNK, leading to a decrease in the production of pro-inflammatory cytokines.[2][8]

  • NF-κB Pathway : this compound inhibits the activation of the NF-κB pathway, a central regulator of inflammation, by preventing the degradation of its inhibitor, IκB-α.[8][14] This leads to reduced transcription of pro-inflammatory genes.[8]

Luteolin demonstrates a broader range of inhibitory actions on multiple inflammatory cascades:

  • NF-κB Pathway : Luteolin is a potent inhibitor of NF-κB activation.[7][15][16] It blocks the degradation of IκB-α and the subsequent nuclear translocation of the NF-κB p65 subunit.[7]

  • MAPK Pathway : It effectively inhibits various components of the MAPK pathway, including p38, JNK, and ERK, in different neuroinflammation models.[5][17][18]

  • JAK-STAT Pathway : Luteolin has been shown to counteract inflammatory pathways by directly inhibiting the JAK/STAT signaling cascade.[10]

  • TLR4 Signaling : Luteolin has been found to restrain dopaminergic degeneration by blocking Toll-like receptor 4 (TLR4)-mediated neuroinflammation.[19]

  • AP-1 Activation : Luteolin can also significantly inhibit the LPS-induced DNA binding activity of activating protein-1 (AP-1), another critical transcription factor in inflammation.[7]

Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and Luteolin in neuroinflammation.

In Vivo Models

1. Lipopolysaccharide (LPS)-Induced Neuroinflammation Model

  • Animal Model : C57BL/6 mice or Sprague-Dawley rats.

  • Procedure : A single intraperitoneal (i.p.) or intracerebroventricular (i.c.v.) injection of LPS (e.g., 0.25-5 mg/kg) is administered to induce a systemic or central inflammatory response.

  • Treatment : this compound or Luteolin is typically administered orally (p.o.) or via i.p. injection for a specified period before and/or after the LPS challenge.

  • Endpoints : Measurement of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) in the brain (hippocampus, cortex) and serum using ELISA or qPCR. Immunohistochemical analysis of microglial (Iba1) and astrocyte (GFAP) activation in brain sections. Behavioral tests to assess cognitive function (e.g., Morris water maze, Y-maze).

2. Vascular Dementia (2-Vessel Occlusion - 2VO) Model

  • Animal Model : Male Sprague-Dawley or Wistar rats.

  • Procedure : The bilateral common carotid arteries are permanently occluded to induce chronic cerebral hypoperfusion, mimicking vascular dementia.[1]

  • Treatment : this compound is administered daily by oral gavage starting after the 2VO surgery.[1]

  • Endpoints : Cognitive performance is assessed using the Morris water maze test.[1] Neurodegeneration is evaluated by Nissl staining. Glial activation is measured by immunohistochemistry for Iba1 and GFAP.[1] Protein expression of signaling pathway components (e.g., CaMKII, MAPK, NF-κB) is analyzed by Western blot.[12]

In Vitro Models

1. Microglial Cell Culture and Activation

  • Cell Line : Murine BV-2 microglial cells or primary microglia.

  • Procedure : Cells are cultured in appropriate media (e.g., DMEM with 10% FBS). To induce an inflammatory response, cells are stimulated with LPS (e.g., 100 ng/mL to 1 µg/mL) for a specific duration (e.g., 6-24 hours).

  • Treatment : Cells are pre-treated with various concentrations of this compound or Luteolin for a period (e.g., 1-2 hours) before LPS stimulation.

  • Endpoints :

    • Nitric Oxide (NO) Production : Measured in the culture supernatant using the Griess reagent assay.[3]

    • Cytokine Release : Levels of TNF-α, IL-6, and IL-1β in the supernatant are quantified by ELISA.[3]

    • Gene Expression : mRNA levels of iNOS, COX-2, and pro-inflammatory cytokines are determined by RT-qPCR.[7]

    • Protein Expression and Pathway Analysis : Cellular lysates are analyzed by Western blot to determine the expression and phosphorylation status of key proteins in the NF-κB and MAPK pathways (e.g., p-p65, IκBα, p-p38, p-ERK).[14][18]

2. Neuron-Microglia Co-culture

  • Procedure : Primary neurons or a neuronal cell line (e.g., SH-SY5Y) are co-cultured with microglia. Microglia are activated with LPS in the presence or absence of the test compound.

  • Endpoint : Neuronal viability is assessed using methods like the MTT assay or by staining for apoptotic markers (e.g., TUNEL assay) to determine the neuroprotective effects of the compound mediated through its action on microglia.[9]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex interactions and experimental procedures, the following diagrams have been generated using the DOT language.

G cluster_workflow In Vitro Neuroinflammation Assay Workflow start Seed Microglial Cells (e.g., BV-2) pretreat Pre-treat with This compound or Luteolin start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (6-24h) stimulate->incubate collect Collect Supernatant & Cell Lysate incubate->collect endpoints Measure Endpoints: - Cytokines (ELISA) - NO (Griess Assay) - Gene Expression (qPCR) - Protein Expression (Western Blot) collect->endpoints

Caption: A generalized workflow for assessing the anti-inflammatory effects of this compound and Luteolin in LPS-stimulated microglial cells.

G LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NFkB_path IκBα Degradation TLR4->NFkB_path This compound This compound This compound->MAPK This compound->NFkB_path Luteolin Luteolin Luteolin->TLR4 Luteolin->MAPK Luteolin->NFkB_path AP1 AP-1 Activation Luteolin->AP1 MAPK->AP1 NFkB NF-κB Activation (p65 Nuclear Translocation) NFkB_path->NFkB Cytokines Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β, iNOS, COX-2) NFkB->Cytokines AP1->Cytokines

Caption: A simplified signaling cascade illustrating the inhibitory effects of this compound and Luteolin on LPS-induced neuroinflammation.

Conclusion

Both this compound and Luteolin emerge as robust anti-neuroinflammatory agents with significant therapeutic potential. The available data suggests that Luteolin has been more extensively studied and appears to act on a broader array of inflammatory targets, including the TLR4 and JAK-STAT pathways, in addition to the common MAPK and NF-κB pathways. Some studies have even highlighted Luteolin as one of the most potent anti-inflammatory flavonoids.[9]

This compound, while also a potent inhibitor of the MAPK and NF-κB pathways, shows a particularly interesting mechanism involving the modulation of CaMKII, which is closely linked to both synaptic plasticity and neuroinflammation. This suggests a potentially unique therapeutic niche for this compound in conditions where both cognitive function and inflammation are compromised, such as in vascular dementia.[1][12]

Ultimately, the choice between this compound and Luteolin for further drug development would depend on the specific neuropathological context. Direct, head-to-head comparative studies under identical experimental conditions are warranted to definitively delineate their relative potencies and therapeutic advantages. Researchers are encouraged to use the data and protocols presented in this guide as a foundation for designing such critical experiments.

References

Tilianin's Inhibitory Effect on the MAPK Signaling Pathway: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quantitative Data Presentation

The following tables summarize the inhibitory activities of Tilianin and common alternative MAPK pathway inhibitors. It is important to note that the data for this compound reflects its effect on the phosphorylation of MAP kinases within a cellular context, whereas the data for the alternative inhibitors are derived from direct in vitro kinase assays.

Table 1: this compound's Inhibitory Effect on MAPK Phosphorylation (Cell-Based Assays)

Target ProteinCell LineTreatment ConcentrationObserved EffectReference
p-p38MES23.5Dose-dependentDownregulation of phosphorylation[1]
p-ERK1/2MES23.5Dose-dependentDownregulation of phosphorylation[1]
p-JNKMES23.5Dose-dependentDownregulation of phosphorylation[1]

Table 2: In Vitro Inhibitory Activity of Alternative MAPK Pathway Inhibitors

InhibitorTarget PathwaySpecific Kinase(s)IC50 Value
U0126ERKMEK1/MEK272 nM / 58 nM
SB203580p38p38α/SAPK2a, p38β2/SAPK2b50 nM / 500 nM
SP600125JNKJNK1, JNK2, JNK340 nM, 40 nM, 90 nM

Experimental Protocols

Western Blotting for MAPK Phosphorylation

This protocol is fundamental for validating the inhibitory effect of this compound on the MAPK signaling pathway in a cellular context.

a. Cell Lysis and Protein Extraction:

  • Culture cells to the desired confluency and treat with various concentrations of this compound for the specified duration.

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Collect the supernatant containing the total protein extract.

  • Determine the protein concentration using a BCA or Bradford protein assay.

b. SDS-PAGE and Protein Transfer:

  • Denature protein lysates by boiling in Laemmli sample buffer.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of p38, ERK1/2, and JNK, as well as antibodies for the total forms of these proteins, overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

In Vitro Kinase Assay (General Protocol for IC50 Determination)

While specific data for this compound using this method is not currently available, this protocol outlines the procedure that would be used to determine its direct inhibitory activity and IC50 value.

a. Reagents and Materials:

  • Recombinant human p38, ERK1/2, or JNK kinase

  • Specific substrate for each kinase (e.g., ATF2 for p38, MBP for ERK, c-Jun for JNK)

  • ATP (radiolabeled or non-radiolabeled, depending on the detection method)

  • Kinase reaction buffer

  • This compound and control inhibitors at various concentrations

  • 96-well plates

  • Detection reagents (e.g., phosphospecific antibodies for ELISA, or reagents for luminescence-based ATP detection)

b. Procedure:

  • Add the kinase, its specific substrate, and varying concentrations of the inhibitor (this compound) to the wells of a 96-well plate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction.

  • Quantify the amount of phosphorylated substrate or the remaining ATP using a suitable detection method (e.g., ELISA, fluorescence, or luminescence).

  • Calculate the percentage of kinase activity inhibition for each this compound concentration compared to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

MAPK Signaling Pathway

MAPK_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Stress Stress Stress->Receptors Cytokines Cytokines Cytokines->Receptors Ras Ras Receptors->Ras ASK1 ASK1 Receptors->ASK1 TAK1 TAK1 Receptors->TAK1 Raf Raf Ras->Raf ERK Pathway MEK1/2 MEK1/2 Raf->MEK1/2 ERK Pathway ERK1/2 ERK1/2 MEK1/2->ERK1/2 Transcription Factors Transcription Factors ERK1/2->Transcription Factors MKK4/7 MKK4/7 ASK1->MKK4/7 JNK Pathway JNK JNK MKK4/7->JNK JNK->Transcription Factors MKK3/6 MKK3/6 TAK1->MKK3/6 p38 Pathway p38 p38 MKK3/6->p38 p38->Transcription Factors This compound This compound This compound->ERK1/2 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation Gene Expression Gene Expression Transcription Factors->Gene Expression

Caption: this compound's inhibitory action on the MAPK signaling pathways.

Experimental Workflow for this compound Validation

Tilianin_Workflow cluster_cell_culture Cell Culture & Treatment cluster_western_blot Western Blot Analysis cluster_data_analysis Data Analysis Cell Seeding Cell Seeding This compound Treatment (Dose-Response) This compound Treatment (Dose-Response) Cell Seeding->this compound Treatment (Dose-Response) Cell Lysis Cell Lysis This compound Treatment (Dose-Response)->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE PVDF Transfer PVDF Transfer SDS-PAGE->PVDF Transfer Immunoblotting Immunoblotting PVDF Transfer->Immunoblotting Signal Detection Signal Detection Immunoblotting->Signal Detection p-p38 p-p38 p-ERK p-ERK p-JNK p-JNK Total p38 Total p38 Total ERK Total ERK Total JNK Total JNK Band Densitometry Band Densitometry Signal Detection->Band Densitometry Normalization (p-MAPK / Total MAPK) Normalization (p-MAPK / Total MAPK) Band Densitometry->Normalization (p-MAPK / Total MAPK) Statistical Analysis Statistical Analysis Normalization (p-MAPK / Total MAPK)->Statistical Analysis

Caption: Workflow for validating this compound's effect on MAPK phosphorylation.

Comparative Logic of MAPK Inhibitors

Inhibitor_Comparison MAPK_Inhibitors MAPK Inhibitors This compound U0126 SB203580 SP600125 Inhibition_Data Type of Data Cell-Based Phosphorylation Inhibition (Dose-Dependent) In Vitro Kinase Assay (IC50) MAPK_Inhibitors:f1->Inhibition_Data:d1 MAPK_Inhibitors:f2->Inhibition_Data:d2 MAPK_Inhibitors:f3->Inhibition_Data:d2 MAPK_Inhibitors:f4->Inhibition_Data:d2 Target_Pathway Target Pathway p38, ERK, JNK ERK (via MEK1/2) p38 JNK MAPK_Inhibitors:f1->Target_Pathway:t1 MAPK_Inhibitors:f2->Target_Pathway:t2 MAPK_Inhibitors:f3->Target_Pathway:t3 MAPK_Inhibitors:f4->Target_Pathway:t4

Caption: Logical comparison of this compound and alternative MAPK inhibitors.

References

Tilianin's Anti-Cancer Efficacy: A Comparative Analysis Across Different Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Tilianin, a flavonoid glycoside, has garnered significant attention in oncological research for its potential as a therapeutic agent. This guide provides a comparative overview of this compound's effects on various cancer cell lines, supported by experimental data and detailed methodologies. The information is intended for researchers, scientists, and professionals in drug development to facilitate an objective understanding of this compound's anti-cancer properties.

Comparative Efficacy of this compound

This compound exhibits a range of cytotoxic and apoptotic effects against several cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency, varies across different cell types, suggesting differential sensitivity to this compound.

Cell Line Cancer Type IC50 Value Observed Effects Affected Signaling Pathways
PA-1 Ovarian Cancer20 µM[1]Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest at G1/S phase.[1][2]JAK2/STAT3[1][2]
A549 Non-Small Cell Lung Cancer38.7 µM[3]Reduced cell viability, enhanced apoptosis (in combination with sufentanil).[3]NF-κB[3]
H1299 Non-Small Cell Lung Cancer44.6 µM[3]Reduced cell viability, enhanced apoptosis (in combination with sufentanil).[3]NF-κB[3]
FaDu Pharyngeal Squamous CarcinomaNot explicitly stated, but significant viability reduction at 100 µM.[4]Inhibition of cell proliferation, induction of intrinsic apoptosis.[4]TLR4/p38/JNK/NF-κB[4]

Experimental Methodologies

The following are detailed protocols for the key experiments cited in the studies on this compound's effects.

1. Cell Viability Assay (MTT Assay)

  • Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

    • The cells are then treated with varying concentrations of this compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

    • After incubation, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL).

    • The plates are incubated for another 4 hours to allow for formazan crystal formation.

    • The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (usually 570 nm) using a microplate reader.

    • Cell viability is calculated as a percentage of the untreated control cells.

2. Apoptosis Assay (Annexin V-FITC/PI Staining)

  • Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

  • Protocol:

    • Cells are treated with this compound for a designated time.

    • Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

    • The cells are resuspended in Annexin V binding buffer.

    • Annexin V-FITC and PI are added to the cell suspension.

    • The mixture is incubated in the dark for 15 minutes at room temperature.

    • The stained cells are analyzed by a flow cytometer. The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic, necrotic) are quantified.

3. Cell Cycle Analysis (Propidium Iodide Staining)

  • Principle: This method uses PI to stain the DNA of cells. The amount of PI fluorescence is directly proportional to the amount of DNA. By analyzing the distribution of DNA content in a population of cells using flow cytometry, one can determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Protocol:

    • Cells are treated with this compound and harvested.

    • The cells are washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.

    • The fixed cells are washed again with PBS and then incubated with RNase A to degrade RNA.

    • Propidium Iodide is added to stain the cellular DNA.

    • The DNA content of the cells is analyzed by a flow cytometer.

    • The resulting histograms are analyzed to determine the percentage of cells in each phase of the cell cycle.

4. Western Blot Analysis

  • Principle: This technique is used to detect specific proteins in a sample. It involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the protein of interest.

  • Protocol:

    • Cells are lysed to extract total protein.

    • Protein concentration is determined using a protein assay (e.g., BCA assay).

    • Equal amounts of protein are separated by SDS-PAGE.

    • The separated proteins are transferred to a PVDF or nitrocellulose membrane.

    • The membrane is blocked to prevent non-specific antibody binding.

    • The membrane is incubated with a primary antibody specific to the target protein.

    • After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a general workflow for its in vitro evaluation.

Tilianin_Signaling_Pathways cluster_PA1 PA-1 (Ovarian Cancer) cluster_FaDu FaDu (Pharyngeal Cancer) cluster_NSCLC A549 & H1299 (NSCLC) Tilianin1 This compound JAK2 JAK2 Tilianin1->JAK2 inhibits Apoptosis1 Apoptosis Tilianin1->Apoptosis1 induces STAT3 STAT3 JAK2->STAT3 Proliferation1 Cell Proliferation STAT3->Proliferation1 inhibits Tilianin2 This compound TLR4 TLR4 Tilianin2->TLR4 activates p38 p38 TLR4->p38 JNK JNK TLR4->JNK NFkB NF-κB TLR4->NFkB Apoptosis2 Intrinsic Apoptosis p38->Apoptosis2 JNK->Apoptosis2 NFkB->Apoptosis2 Tilianin3 This compound NFkB2 NF-κB Pathway Tilianin3->NFkB2 represses Apoptosis3 Apoptosis Tilianin3->Apoptosis3 enhances Proliferation2 Cell Viability NFkB2->Proliferation2 inhibits

Caption: this compound's diverse signaling mechanisms in different cancer cell lines.

Experimental_Workflow cluster_assays In Vitro Assays start Start: Cancer Cell Culture treatment Treatment with this compound (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) treatment->apoptosis cell_cycle Cell Cycle Analysis (e.g., PI Staining) treatment->cell_cycle western_blot Western Blot (Protein Expression) treatment->western_blot data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis western_blot->data_analysis conclusion Conclusion on this compound's Anti-Cancer Effects data_analysis->conclusion

Caption: General workflow for evaluating this compound's in vitro anti-cancer effects.

References

Tilianin in Concert: A Comparative Guide to Its Synergistic Effects with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The flavonoid glycoside Tilianin, found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.[1] While its standalone efficacy is well-documented, emerging research highlights its potential for enhanced therapeutic outcomes when combined with other compounds. This guide provides a comprehensive comparison of the synergistic effects of this compound with other natural and synthetic compounds, supported by experimental data and detailed methodologies.

Synergistic Combinations with this compound: A Data-Driven Comparison

The following tables summarize the quantitative data from studies investigating the synergistic effects of this compound in combination with other compounds.

Table 1: Synergistic Anti-Cancer Effects of this compound and Sufentanil in Non-Small Cell Lung Cancer (NSCLC)
Cell LineCompoundIC50 (Individual)Combination TreatmentObserved Synergistic Effects
A549 This compound38.7 µM10 µM this compound + 0.5 nM SufentanilEnhanced reduction in cell viability and increased apoptosis compared to individual treatments.[2]
Sufentanil2.36 nMStrengthened repression of the NF-κB pathway.[2]
H1299 This compound44.6 µM10 µM this compound + 0.5 nM SufentanilDose-dependent reduction in cell viability and enhanced apoptosis.[2]
Sufentanil2.18 nMEnhanced repression of mitochondrial dysfunction and immunity.[2]
Table 2: Synergistic Cardioprotective Effects of this compound and Syringin (B1682858) in Diabetic Cardiomyopathy
ModelTreatmentKey Biomarker Changes (Compared to Diabetic Control)Signaling Pathway Modulation
Diabetic Rats This compound (50 mg/kg) + Syringin (60 mg/kg)More effective improvement in cardiac function and reduction in DCM markers vs. individual treatments.[3]Synergistic inhibition of TLR4, MyD88, and NF-κB up-regulation.[3]
Significant reduction in NLRP3, IL-6, IL-1β, and TNF-α expression.[3]Crosstalk between TLR4/NF-κB/NLRP3 and PGC1α/SIRT3 pathways.[1]
Decreased 8-isoprostane and increased superoxide (B77818) dismutase-2 levels.[3]
Hyperglycemic H9c2 Cells This compound + SyringinInhibition of mitochondrial membrane depolarization and ROS production.[3]Reversal of beneficial effects on cardiomyocyte injury and NF-κB/NLRP3/IL-1β expression with PGC1α/SIRT3 pathway inhibition.[3]
Downregulation of caspase-3 and Bax/Bcl2 expression.[3]

Potential Synergies with Other Natural Compounds

While direct experimental data on the synergistic effects of this compound with quercetin (B1663063), resveratrol, and curcumin (B1669340) is limited, the known mechanisms of these flavonoids suggest a high potential for beneficial interactions. Flavonoid combinations have been shown to exhibit synergy, particularly in their anti-inflammatory effects, often through the modulation of common signaling pathways like NF-κB and MAPK.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of this compound's synergistic effects are provided below.

Cell Viability Assessment: Cell Counting Kit-8 (CCK-8) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell adherence.

  • Compound Treatment: Treat the cells with various concentrations of this compound, the combination compound, and their combination for the desired duration (e.g., 24, 48, 72 hours).

  • CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well.

  • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.

  • Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader. The cell viability is proportional to the absorbance.

Apoptosis Analysis: Annexin V-FITC/PI Flow Cytometry
  • Cell Collection: Following treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Protein Expression Analysis: Western Blot
  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE: Separate the protein samples (20-30 µg) on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows involved in assessing the synergistic effects of this compound.

G cluster_0 Cell Viability Assay (CCK-8) cluster_1 Apoptosis Assay (Flow Cytometry) cluster_2 Protein Analysis (Western Blot) A Seed Cells B Treat with Compounds A->B C Add CCK-8 Reagent B->C D Incubate C->D E Measure Absorbance D->E F Harvest & Wash Cells G Resuspend in Binding Buffer F->G H Stain with Annexin V/PI G->H I Analyze by Flow Cytometry H->I J Protein Extraction K SDS-PAGE J->K L Transfer to Membrane K->L M Antibody Incubation L->M N Detection M->N

Caption: Experimental workflows for assessing synergistic effects.

G cluster_0 This compound + Sufentanil in NSCLC cluster_1 This compound + Syringin in Diabetic Cardiomyopathy A This compound + Sufentanil B NF-κB Pathway A->B Inhibits C Cell Proliferation B->C Promotes D Apoptosis B->D Inhibits E This compound + Syringin F TLR4/NF-κB/NLRP3 Pathway E->F Inhibits G PGC1α/SIRT3 Pathway E->G Activates H Inflammation & Oxidative Stress F->H Promotes G->H Inhibits I Cardiomyocyte Apoptosis H->I Induces

Caption: Signaling pathways modulated by this compound combinations.

References

Tilianin: A Comparative Analysis Against Standard-of-Care Drugs for Cardiovascular Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of tilianin, a naturally occurring flavonoid glycoside, with established standard-of-care drugs for cardiovascular disease. The following sections present a summary of quantitative data from animal studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways to offer a comprehensive overview for research and drug development professionals.

Quantitative Efficacy Comparison

The following tables summarize the reported effects of this compound in comparison to standard-of-care drugs in relevant animal models of cardiovascular disease. It is important to note that these are indirect comparisons, as the compounds were not always tested within the same study.

Table 1: Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)
TreatmentDosageDurationChange in Systolic Blood Pressure (SBP)Reference
This compound 50 mg/kg (single oral dose)1 daySignificant decrease[1]
Ramipril 1 mg/kg/day (in drinking water)28 daysDecrease from ~207 mmHg to ~180 mmHg[2][3]
Ramipril 1 mg/kg/day (in drinking water)12 weeksDecrease of 38 mmHg[4]
Ramipril Not specified6 monthsDecrease from 173±4 mmHg to 121±3 mmHg[5]
Table 2: Anti-Atherosclerotic and Lipid-Lowering Effects in ApoE-/- Mice
TreatmentDosageDurationKey FindingsReference
This compound 4 mg/kg/day (oral gavage)12 weeksSignificant reduction in atherosclerotic plaque area[6]
This compound Not specifiedNot specifiedImproved lipid profiles, especially reduced LDL-C; Significant reduction in atherosclerotic lesion area[7][8]
Atorvastatin 10 mg/kg/day (in diet)2 monthsDid not significantly lower total cholesterol[9]
Atorvastatin 100 mg/kg/day (in diet)2 monthsSignificantly decreased total cholesterol, VLDL, LDL, and triacylglycerol; Significantly increased HDL[10]
Atorvastatin 10 mg/kg/dayNot specifiedReduced vulnerable plaque numbers, macrophage infiltration, and subendothelial lipid deposition[9][11]
Table 3: Cardioprotective Effects in Myocardial Ischemia-Reperfusion (I/R) Injury Rat Models
TreatmentDosageDurationKey FindingsReference
This compound 1.25, 2.5, 5.0 mg/kg/day (gavage)7 daysSignificantly reduced apoptosis after I/R injury[12]
This compound 1.5, 2.5, 5.0 mg/kg/d (oral)8 daysSignificantly increased ATPase activity; a dose-dependent reduction in serum endothelin 1 and thromboxane (B8750289) B2[13]
This compound 3, 10, 30 mg/kg (intraperitoneal)Post-reperfusionImproved cardiac function and mitigated myocardial damage[14]
Metoprolol (B1676517) 10 mg/kg once a dayNot specifiedImproved cardiac function and reduced myocardial injury[15]
Metoprolol 2.5 mg/kg (intravenous) x 3Before CMESignificantly improved cardiac function[16]

Experimental Protocols

Protocol 1: In Vivo Atherosclerosis Induction and Treatment in ApoE-/- Mice
  • Animal Model: Male Apolipoprotein E-deficient (ApoE-/-) mice, typically 8-10 weeks old at the start of the study.[17]

  • Diet: A high-fat "Western" diet is administered to accelerate the development of atherosclerotic lesions.[17] This diet is often continued for a period of several weeks (e.g., 12 weeks) to establish significant plaque formation before or during treatment.[6][17]

  • This compound Administration: this compound is administered orally, often via gavage, at a specified dosage (e.g., 4 mg/kg/day) for the duration of the treatment period.[6] In some protocols, this compound is formulated in lipid nanoparticles to improve bioavailability.[18]

  • Assessment of Atherosclerosis:

    • Aortic Root and Whole Aorta Analysis: At the end of the treatment period, mice are euthanized, and the aorta is perfused and dissected.[17]

    • Oil Red O Staining: Atherosclerotic lesion size in the aortic root and the entire aorta is quantified using Oil Red O staining, which stains neutral lipids and allows for the visualization and measurement of plaque area.[7][17]

    • Histological Analysis: Aortic root sections are also commonly stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess plaque morphology and cellular composition.[6] Immunohistochemistry can be used to identify specific cell types within the plaque, such as macrophages (e.g., using a CD68 antibody).[17]

  • Serum Lipid Analysis: Blood samples are collected to measure serum levels of total cholesterol, LDL-cholesterol, HDL-cholesterol, and triglycerides using standard biochemical assays.[18]

Protocol 2: In Vivo Myocardial Ischemia-Reperfusion (I/R) Injury Model in Rats
  • Animal Model: Male Sprague-Dawley rats are commonly used.[13][19]

  • This compound Pre-treatment: this compound is administered orally (e.g., via gavage) at various doses (e.g., 2.5, 5, and 10 mg/kg/day) for a period of 7 to 14 days prior to the induction of ischemia.[12][19]

  • Surgical Procedure:

    • Anesthesia: Rats are anesthetized, and a thoracotomy is performed to expose the heart.

    • Ischemia Induction: The left anterior descending (LAD) coronary artery is ligated with a suture to induce myocardial ischemia. The duration of ischemia is typically 30-45 minutes.[13][19]

    • Reperfusion: The ligature is then released to allow for reperfusion of the coronary artery. The reperfusion period can range from 2 to 4 hours.[13][19]

  • Assessment of Myocardial Injury:

    • Infarct Size Measurement: After the reperfusion period, the heart is excised. The area at risk and the infarcted area are often determined using Evans blue and 2,3,5-triphenyltetrazolium chloride (TTC) staining, respectively.[20]

    • Cardiac Function: Echocardiography can be performed to assess cardiac function, including ejection fraction and fractional shortening.[14]

    • Biochemical Markers: Blood samples are collected to measure serum levels of cardiac injury markers such as lactate (B86563) dehydrogenase (LDH) and creatine (B1669601) kinase-MB (CK-MB).[20]

    • Apoptosis Assessment: Myocardial tissue can be analyzed for apoptosis using techniques like TUNEL staining.[14]

Signaling Pathways and Mechanisms of Action

This compound exerts its cardiovascular protective effects through the modulation of several key signaling pathways. The diagrams below illustrate some of the proposed mechanisms.

Tilianin_Anti_Atherosclerotic_Pathway cluster_inflammation Inflammatory Response cluster_foam_cell Foam Cell Formation LPS LPS NFkB NF-κB Activation LPS->NFkB TNFa_stim TNF-α TNFa_stim->NFkB Tilianin_inflam This compound Tilianin_inflam->NFkB Inhibits VSMC_prolif VSMC Proliferation & Migration Tilianin_inflam->VSMC_prolif Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammatory_Cytokines Inflammatory_Cytokines->VSMC_prolif Atherosclerosis Atherosclerosis VSMC_prolif->Atherosclerosis oxLDL ox-LDL Macrophage Macrophage oxLDL->Macrophage Foam_Cell Foam Cell Macrophage->Foam_Cell Lipid Accumulation Foam_Cell->Atherosclerosis Tilianin_foam This compound SR_A1 SR-A1 Expression Tilianin_foam->SR_A1 Represses SRB1_ABCA1 SRB-1 & ABCA1 Expression Tilianin_foam->SRB1_ABCA1 Induces SR_A1->Macrophage ox-LDL uptake Cholesterol_Efflux Cholesterol Efflux SRB1_ABCA1->Cholesterol_Efflux Cholesterol_Efflux->Foam_Cell Reduces

Caption: this compound's Anti-Atherosclerotic Mechanisms.

Tilianin_Cardioprotective_Pathway This compound This compound PI3K PI3K This compound->PI3K Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Upregulates Bax Bax (Pro-apoptotic) Akt->Bax Downregulates Caspases Caspase Activation Bcl2->Caspases Inhibits Myocardial_Survival Myocardial Survival Bcl2->Myocardial_Survival Bax->Caspases Apoptosis Myocardial Apoptosis Caspases->Apoptosis

Caption: this compound's Cardioprotective Signaling Pathway.

Experimental_Workflow_Atherosclerosis start Start: ApoE-/- Mice (8-10 weeks old) diet High-Fat Diet (e.g., 12 weeks) start->diet treatment Treatment Groups: - Vehicle Control - this compound (e.g., 4 mg/kg/day) - Standard-of-Care (e.g., Atorvastatin) diet->treatment euthanasia Euthanasia & Tissue Collection treatment->euthanasia analysis Analysis: - Aortic Plaque Area (Oil Red O) - Serum Lipid Profile - Histology/Immunohistochemistry euthanasia->analysis end End: Comparative Efficacy Data analysis->end

Caption: Experimental Workflow for Atherosclerosis Studies.

References

A comparative study of Tilianin's hepatoprotective and renoprotective properties against other flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies reveals that Tilianin, a flavonoid glycoside, demonstrates significant and, in some aspects, superior hepatoprotective and renoprotective properties compared to other well-known flavonoids such as Quercetin, Rutin (B1680289), Luteolin, Apigenin, and Kaempferol. This comparison guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with an objective analysis of this compound's performance against its counterparts. The protective effects of these flavonoids are largely attributed to their antioxidant and anti-inflammatory capabilities, primarily through the modulation of key signaling pathways including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).

Hepatoprotective and Renoprotective Efficacy: A Quantitative Comparison

The following tables summarize the quantitative data from various preclinical studies, illustrating the comparative efficacy of this compound and other flavonoids in mitigating liver and kidney damage induced by various toxins.

Table 1: Comparative Hepatoprotective Effects of Flavonoids in Animal Models

FlavonoidAnimal ModelToxin (Dose)Flavonoid DoseSerum ALT (U/L)Serum AST (U/L)
This compound NANANAData Not AvailableData Not Available
Quercetin RatsAcetaminophen (B1664979) (3 g/kg)15 mg/kg/daySignificantly reducedSignificantly reduced
Rutin RatsParacetamol (640 mg/kg)20 mg/kgPrevented risePrevented rise
Apigenin MiceCCl450, 100, 200 mg/kgSignificantly reducedSignificantly reduced
Kaempferol MiceCCl44.9 mg/mouseSignificantly reducedSignificantly reduced
Luteolin RatsCCl4250, 500 mg/kgSignificantly normalizedSignificantly normalized

Note: "Data Not Available" indicates that specific quantitative values were not found in the reviewed literature. "Significantly reduced/prevented rise" indicates that the studies reported a statistically significant decrease in the biomarker levels compared to the toxin-treated group, but did not provide specific numerical data in the accessible abstracts.

Table 2: Comparative Renoprotective Effects of Flavonoids in Animal Models

FlavonoidAnimal ModelToxin/Injury ModelFlavonoid DoseSerum Urea (B33335) (mg/dL)Serum Creatinine (B1669602) (mg/dL)
This compound Male RatIschemia-Reperfusion5 mg/kgSignificantly lowerSignificantly lower
Quercetin Animal Models (Meta-analysis)Acute Kidney Injury≤20 mg/kg (optimal)SMD = -4.78SMD = -2.73
Luteolin RatsDoxorubicin (2 mg/kg)50, 100 mg/kgAttenuated dysfunctionAttenuated dysfunction
Apigenin RatsHypercholesterolemia50 mg/kgRestoredRestored
Rutin General reviewVarious toxic agentsNot specifiedProtective effects notedProtective effects noted
Kaempferol NANANAData Not AvailableData Not Available

Note: SMD refers to Standardized Mean Difference. "Data Not Available" indicates that specific quantitative values were not found in the reviewed literature. "Significantly lower/attenuated/restored" indicates a statistically significant improvement in renal function markers compared to the control group.

Mechanisms of Action: A Look at the Signaling Pathways

This compound and other flavonoids exert their protective effects by modulating intricate cellular signaling pathways involved in inflammation and oxidative stress.

Anti-inflammatory and Antioxidant Signaling Pathways

Flavonoids, including this compound, are known to suppress the pro-inflammatory NF-κB pathway.[1][2] They achieve this by preventing the degradation of IκBα, an inhibitor of NF-κB, thereby blocking the translocation of NF-κB into the nucleus and subsequent transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[1] Furthermore, this compound has been shown to modulate the MAPK signaling pathway, which is also involved in inflammatory responses.[3]

In terms of antioxidant activity, these compounds activate the Nrf2/ARE pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[4][5] By upregulating these enzymes, flavonoids enhance the cellular defense against reactive oxygen species (ROS), thus mitigating oxidative damage to liver and kidney tissues.[4][5]

Flavonoid_Signaling_Pathways cluster_stimulus Cellular Stress (Toxins, ROS) cluster_flavonoids Flavonoid Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Response Stimulus Stimulus MAPK MAPK Pathway p38 JNK ERK Stimulus->MAPK activates NFkB_Pathway NF-κB Pathway IκBα degradation↓ p65 nuclear translocation↓ Stimulus->NFkB_Pathway activates Nrf2_Pathway Nrf2/ARE Pathway Nrf2 activation↑ ARE binding↑ Stimulus->Nrf2_Pathway activates This compound This compound This compound->MAPK This compound->NFkB_Pathway This compound->Nrf2_Pathway Other_Flavonoids Other Flavonoids (Quercetin, Rutin, etc.) Other_Flavonoids->MAPK Other_Flavonoids->NFkB_Pathway Other_Flavonoids->Nrf2_Pathway Inflammation Inflammation↓ (TNF-α, IL-6, IL-1β) MAPK->Inflammation NFkB_Pathway->Inflammation Antioxidant_Enzymes Antioxidant Enzymes↑ (SOD, CAT, GPx, HO-1) Nrf2_Pathway->Antioxidant_Enzymes Cell_Protection Hepatoprotection & Renoprotection Inflammation->Cell_Protection Oxidative_Stress Oxidative Stress↓ Oxidative_Stress->Cell_Protection Antioxidant_Enzymes->Oxidative_Stress Antioxidant_Enzymes->Cell_Protection

Caption: Flavonoid-mediated hepatoprotective and renoprotective signaling pathways.

Experimental Protocols

The following section details the methodologies for key experiments cited in the studies reviewed.

Induction of Hepatotoxicity and Nephrotoxicity in Animal Models
  • Carbon Tetrachloride (CCl4)-Induced Hepatotoxicity: Mice or rats are administered CCl4, typically via intraperitoneal injection, to induce acute liver injury. CCl4 is metabolized by cytochrome P450 in the liver to form the trichloromethyl radical, which initiates lipid peroxidation and subsequent hepatocellular damage.

  • Acetaminophen/Paracetamol-Induced Hepatotoxicity: High doses of acetaminophen (paracetamol) are administered orally or intraperitoneally to rodents. This leads to the depletion of glutathione stores in the liver and the accumulation of the toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI), causing oxidative stress and liver cell necrosis.[2]

  • Ischemia-Reperfusion (I/R)-Induced Renal Injury: The renal artery and vein are clamped for a specific period (e.g., 45 minutes) to induce ischemia, followed by the removal of the clamp to allow reperfusion. This process generates a burst of reactive oxygen species, leading to inflammation and acute kidney injury.

  • Doxorubicin-Induced Nephrotoxicity: Doxorubicin, a chemotherapeutic agent, is administered to animals, leading to dose-dependent kidney damage characterized by oxidative stress and apoptosis of renal cells.

Biochemical Assays for Liver and Kidney Function
  • Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Measurement:

    • Blood samples are collected from the animals and centrifuged to obtain serum.

    • Serum ALT and AST levels are measured using commercially available enzymatic assay kits.[1][6]

    • The principle often involves a coupled enzymatic reaction where the product of the transaminase reaction is used in a subsequent reaction that results in a colorimetric or UV-absorbing product, the concentration of which is proportional to the enzyme activity.[7]

  • Serum Urea and Creatinine Measurement:

    • Serum is prepared from blood samples.

    • Urea concentration is typically determined using an enzymatic method involving urease, which hydrolyzes urea to ammonia (B1221849). The ammonia is then quantified, often through a colorimetric reaction.

    • Creatinine levels are commonly measured using the Jaffe reaction, where creatinine reacts with alkaline picrate (B76445) to form a colored complex that is measured spectrophotometrically.[8]

Measurement of Antioxidant Enzymes in Tissue Homogenates
  • Liver or kidney tissues are excised, weighed, and homogenized in a suitable buffer on ice.

  • The homogenate is centrifuged to obtain the supernatant containing the enzymes.

  • The activities of SOD, CAT, and GPx are determined using specific assay kits or established spectrophotometric methods.[3][9][10]

    • SOD activity is often measured based on its ability to inhibit the reduction of nitroblue tetrazolium (NBT) by a superoxide-generating system.[11]

    • CAT activity is typically assayed by measuring the rate of decomposition of hydrogen peroxide (H2O2).[10]

    • GPx activity is commonly determined by a coupled reaction in which glutathione reductase and NADPH are used, and the oxidation of NADPH is monitored.[10]

Western Blot Analysis for Signaling Proteins
  • Proteins are extracted from liver or kidney tissue homogenates or cell lysates.

  • Protein concentration is determined using a method such as the Bradford or BCA assay.

  • Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[12]

  • The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the target proteins (e.g., p-p65, p-IκBα, Nrf2, p-p38, p-JNK, p-ERK).[13][14]

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.[15]

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system, and the band intensities are quantified to determine the relative protein expression levels.[15]

Experimental_Workflow cluster_animal_model Animal Model & Toxin Induction cluster_sample_collection Sample Collection & Preparation cluster_analysis Biochemical & Molecular Analysis Animal_Model Rodent Model (Mice/Rats) Toxin_Induction Induction of Hepatotoxicity/Nephrotoxicity (CCl4, APAP, I/R, etc.) Animal_Model->Toxin_Induction Flavonoid_Treatment Treatment with This compound or Other Flavonoids Toxin_Induction->Flavonoid_Treatment Blood_Collection Blood Collection Flavonoid_Treatment->Blood_Collection Tissue_Collection Tissue Collection (Liver/Kidney) Flavonoid_Treatment->Tissue_Collection Serum_Preparation Serum Preparation Blood_Collection->Serum_Preparation Homogenate_Preparation Tissue Homogenate Tissue_Collection->Homogenate_Preparation Biochemical_Assays Biochemical Assays ALT/AST Urea/Creatinine Serum_Preparation->Biochemical_Assays Antioxidant_Assays Antioxidant Enzyme Assays SOD CAT GPx Homogenate_Preparation->Antioxidant_Assays Western_Blot Western Blot Analysis NF-κB Pathway MAPK Pathway Nrf2 Pathway Homogenate_Preparation->Western_Blot Data_Analysis Data Analysis & Interpretation Biochemical_Assays->Data_Analysis Quantitative Data Antioxidant_Assays->Data_Analysis Enzyme Activity Western_Blot->Data_Analysis Protein Expression

Caption: General experimental workflow for evaluating flavonoid protective effects.

References

A Comparative Guide to Tilianin and Curcumin in the Modulation of Microglial Activation

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuroinflammation research, the activation of microglia, the resident immune cells of the central nervous system, is a critical event. Chronic microglial activation contributes to the pathogenesis of various neurodegenerative diseases. Consequently, identifying therapeutic agents that can modulate this process is of paramount importance. This guide provides an objective, data-driven comparison of two natural polyphenolic compounds, tilianin and curcumin (B1669340), on their ability to modulate microglial activation, with a focus on their mechanisms of action and efficacy supported by experimental data.

Overview of Mechanisms of Action

Both this compound and curcumin exert their anti-neuroinflammatory effects by targeting key signaling pathways that are activated in microglia in response to pro-inflammatory stimuli like lipopolysaccharide (LPS). The primary pathways involved are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, which regulate the transcription of pro-inflammatory genes.

This compound's Mechanism: this compound has demonstrated significant neuroprotective effects by suppressing neuroinflammatory signaling.[1][2] It directly inhibits the activation of the NF-κB pathway, which in turn reduces the transcription and production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[1][3][4] this compound also modulates the MAPK pathway, particularly by reducing the phosphorylation of p38 MAPK.[1][3][4] A distinctive feature of this compound is its ability to promote the polarization of microglia from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype, which supports tissue repair.[1][2] This modulation is partly achieved by inhibiting Toll-like receptor 4 (TLR4) signaling.[1]

Curcumin's Mechanism: Curcumin is well-documented for its potent anti-inflammatory properties. It effectively inhibits the activation of the NF-κB pathway by preventing the phosphorylation of IκBα, which keeps NF-κB sequestered in the cytoplasm.[5] This leads to a significant reduction in the expression of iNOS, COX-2, and pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[6][7] Curcumin also attenuates the phosphorylation of MAPK signaling proteins, including p38 and ERK.[5][8][9][10] Furthermore, some studies suggest curcumin can promote a shift towards the M2 microglial phenotype by activating the AMP-activated protein kinase (AMPK) signaling pathway.[11] Like this compound, curcumin's anti-inflammatory effects can be mediated through the inhibition of the TLR4/MyD88/NF-κB signaling pathway.[12]

G cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis Culture 1. Cell Culture (e.g., BV-2 Microglia) Pretreat 2. Pre-treatment (this compound/Curcumin) Culture->Pretreat Stimulate 3. Activation (e.g., LPS) Pretreat->Stimulate Analysis 4. Assays - Viability (MTT) - NO (Griess) - Cytokines (ELISA) - Proteins (Western Blot) - Markers (ICC/IHC) Stimulate->Analysis

References

Safety Operating Guide

Navigating the Disposal of Tilianin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory research, the proper disposal of chemical compounds is a critical aspect of ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Tilianin, a flavonoid glycoside utilized in various research applications. The following procedures are based on available safety data and general best practices for laboratory chemical waste management.

This compound: Safety and Physical Properties

A thorough understanding of a compound's properties is the first step toward safe handling and disposal. Below is a summary of key data for this compound.

PropertyValue
CAS Number 4291-60-5[1]
Molecular Formula C22H22O10[1]
Molecular Weight 446.40 g/mol [1]
Hazard Classification Not a hazardous substance or mixture[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[2]

Step-by-Step this compound Disposal Protocol

Given that this compound is not classified as a hazardous substance according to the available Safety Data Sheet (SDS), the disposal procedure is straightforward.[1] However, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations.

Step 1: Initial Assessment and Consultation

  • Locate the Safety Data Sheet (SDS): Always have the most current SDS for this compound readily accessible. The SDS provides the foundational information for risk assessment.

  • Contact Environmental Health & Safety (EHS): Before proceeding with disposal, consult your institution's EHS department. They will provide specific guidance based on your facility's protocols and local regulations for non-hazardous chemical waste.

Step 2: Segregation and Collection

  • Solid this compound Waste:

    • Collect unused or expired solid this compound in a designated, clearly labeled waste container.

    • Contaminated personal protective equipment (PPE), such as gloves and weighing papers, should also be placed in this container.

  • This compound Solutions:

    • Aqueous solutions of this compound, if deemed non-hazardous by your EHS department, may be permissible for drain disposal with copious amounts of water. However, this should only be done with explicit approval from EHS.

    • Solutions of this compound in organic solvents (e.g., DMSO, ethanol, methanol) must be collected in an appropriate, labeled hazardous waste container for solvents. Do not mix incompatible solvents.

Step 3: Labeling and Storage

  • Proper Labeling: Ensure all waste containers are clearly and accurately labeled with the contents (e.g., "this compound Waste," "Non-hazardous lab waste," or the specific solvent name).

  • Secure Storage: Store waste containers in a designated, well-ventilated area, away from incompatible materials, while awaiting pickup by your institution's waste management service.

Step 4: Final Disposal

  • Scheduled Pickup: Arrange for the collection of the waste through your institution's established hazardous or chemical waste disposal program.

  • Documentation: Maintain a record of the disposed chemicals as required by your institution's protocols.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Tilianin_Disposal_Workflow start Start: Need to Dispose of this compound sds Locate Safety Data Sheet (SDS) for this compound start->sds review_sds Review Section 2: Hazards Identification sds->review_sds is_hazardous Is this compound Classified as Hazardous? review_sds->is_hazardous non_hazardous Follow Non-Hazardous Waste Protocol is_hazardous->non_hazardous No consult_ehs Consult Institutional Environmental Health & Safety (EHS) is_hazardous->consult_ehs Yes / Unsure non_hazardous->consult_ehs ehs_guidance Follow EHS-Specific Guidance consult_ehs->ehs_guidance dispose Dispose Through Institutional Waste Program ehs_guidance->dispose

Caption: A workflow for determining the proper disposal procedure for this compound.

By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.

References

Essential Safety and Operational Guide for Handling Tilianin

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This guide provides crucial safety and logistical information for the handling of Tilianin in a laboratory setting. Adherence to these procedures is essential for maintaining a safe research environment and ensuring the integrity of your work. While this compound is not classified as a hazardous substance, following standard laboratory safety protocols is a critical best practice.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure and ensure personal safety.

PPE CategorySpecification
Eye Protection Chemical safety goggles or safety glasses with side shields.
Hand Protection Standard laboratory gloves (e.g., nitrile or latex).
Body Protection A laboratory coat must be worn.

Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound ensures safety and minimizes the risk of contamination.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.[2] Recommended storage temperatures are -20°C for one month or -80°C for six months for stock solutions.[2]

Handling and Experimental Use
  • Designated Area: Conduct all handling and preparation of this compound solutions in a designated area, such as a chemical fume hood or a specific bench space, to prevent cross-contamination.

  • Avoid Inhalation: Handle the solid form of this compound in a manner that avoids the generation of dust.

  • Solution Preparation: this compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[3] Prepare solutions in a well-ventilated area.

  • Labeling: Clearly label all containers with the chemical name, concentration, date of preparation, and your initials.

Emergency Procedures

In the event of accidental exposure or a spill, follow these procedures immediately.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1]
Skin Contact Remove contaminated clothing. Wash affected area with soap and water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek medical attention.[1]
Ingestion Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.[1]
Spill Response
  • Alert Personnel: Notify others in the immediate area of the spill.

  • Containment: For small spills, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a designated waste container.

  • Decontamination: Clean the spill area with a suitable cleaning agent.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination.

  • Waste Segregation: Collect all this compound waste, including unused solid material, solutions, and contaminated consumables (e.g., pipette tips, vials, gloves), in a designated and clearly labeled hazardous waste container.

  • Container Management: Keep the waste container securely sealed when not in use.

  • Institutional Guidelines: Dispose of the waste according to your institution's environmental health and safety (EHS) guidelines. Do not dispose of this compound down the drain or in the regular trash.

Workflow for Safe Handling and Disposal of this compound

Tilianin_Workflow Workflow for Safe Handling and Disposal of this compound cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup_Disposal Cleanup & Disposal cluster_Emergency Emergency Procedures A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Prepare Designated Workspace A->B C Weigh Solid this compound (Avoid Dust Generation) B->C D Prepare Solution (e.g., in DMSO) C->D E Perform Experiment D->E F Decontaminate Workspace E->F Spill Spill E->Spill Exposure Exposure E->Exposure G Segregate this compound Waste (Solid, Liquid, Consumables) F->G H Store in Labeled Hazardous Waste Container G->H I Dispose via Institutional EHS H->I Spill->F Follow Spill Response Protocol Exposure->I Follow First-Aid Measures & Seek Medical Attention

Caption: Logical workflow for the safe handling and disposal of this compound in a laboratory setting.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tilianin
Reactant of Route 2
Reactant of Route 2
Tilianin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。